3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
Description
Properties
IUPAC Name |
5-bromo-2-methyl-1,2,4-triazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN4/c1-9-3(2-6)7-4(5)8-9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADMJXPDCHSGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile: Synthesis and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and drug discovery, valued for its metabolic stability, unique hydrogen bonding capabilities, and its role as a bioisosteric replacement for other functional groups. This five-membered heterocyclic ring, containing three nitrogen atoms, is a privileged scaffold found in numerous pharmaceuticals with a wide range of therapeutic applications, including antifungal, antiviral, and anticancer agents. Within this important class of compounds, 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile emerges as a highly functionalized building block with significant potential for the synthesis of novel bioactive molecules. The presence of a bromo group, a methyl group, and a nitrile moiety on the triazole ring offers multiple points for chemical modification, making it an attractive intermediate for the development of new chemical entities.
This technical guide provides a comprehensive overview of the available information on 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, with a focus on its synthesis. While specific details regarding its initial discovery and a detailed historical narrative are not extensively documented in readily accessible scientific literature, this guide constructs a plausible synthetic pathway based on established methodologies for the synthesis of substituted 1,2,4-triazoles.
Historical Context: The Rise of 1,2,4-Triazoles
The journey of 1,2,4-triazole chemistry began in the late 19th century. In 1885, the Swedish chemist J. A. Bladin first reported the synthesis of a 1,2,4-triazole derivative, laying the groundwork for over a century of research into this versatile heterocycle.[1] Early investigations focused on understanding the fundamental structure and reactivity of the triazole ring.
The therapeutic potential of 1,2,4-triazole derivatives became evident in the mid-20th century with the discovery of their biological activities. This led to the development of numerous drugs containing the 1,2,4-triazole scaffold, such as the antifungal agent fluconazole and the antiviral drug ribavirin.[2] The continued interest in this heterocyclic system stems from its ability to engage in various biological interactions, often mimicking the structure of natural molecules and inhibiting key enzymatic pathways. The development of new synthetic methods has further fueled the exploration of 1,2,4-triazoles in drug discovery, allowing for the creation of diverse libraries of compounds for biological screening.[3][4]
Synthesis of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile: A Proposed Pathway
A logical approach would involve the initial formation of a substituted 1,2,4-triazole ring, followed by the introduction of the bromo group. One possible synthetic strategy is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Step-by-Step Methodology (Hypothetical)
Step 1: Synthesis of 1-Methyl-1H-1,2,4-triazole-5-carbonitrile (Precursor)
The synthesis of the precursor, 1-methyl-1H-1,2,4-triazole-5-carbonitrile, could be achieved through the cyclization of a suitable open-chain intermediate. One possible method involves the reaction of methylhydrazine with a reagent that can provide the C-N backbone of the triazole and the nitrile group.
-
Reaction: Methylhydrazine is reacted with cyanogen bromide or a similar cyanating agent to form an intermediate, which then undergoes cyclization to form the 1-methyl-1H-1,2,4-triazole-5-carbonitrile ring. The regioselectivity of the methylation would be a key consideration in this step.
Step 2: Bromination of 1-Methyl-1H-1,2,4-triazole-5-carbonitrile
The introduction of the bromine atom at the 3-position of the triazole ring is the final key step. This is likely achieved through electrophilic bromination.
-
Experimental Protocol:
-
Dissolve 1-methyl-1H-1,2,4-triazole-5-carbonitrile in a suitable inert solvent (e.g., chloroform, carbon tetrachloride, or acetic acid).
-
Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution. The reaction may require an initiator, such as AIBN or UV light, if a free-radical mechanism is involved. Alternatively, a Lewis acid catalyst could be used to promote electrophilic substitution.
-
The reaction mixture is stirred at a controlled temperature (ranging from room temperature to reflux) for a sufficient period to ensure complete conversion.
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any excess bromine, followed by washing with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
-
Key Experimental Considerations and Causality
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) is often preferred over elemental bromine as it is a solid and easier to handle, and it can provide a low, steady concentration of bromine, which can help to control the selectivity of the reaction and minimize side products.
-
Solvent Selection: The choice of solvent is critical. It must be inert to the reaction conditions and capable of dissolving the starting materials. For electrophilic brominations, polar aprotic solvents are often suitable.
-
Reaction Temperature: The temperature will influence the rate of the reaction and the formation of byproducts. Optimization of the temperature is crucial for achieving a high yield of the desired product.
-
Purification: Due to the potential for the formation of regioisomers and other byproducts, a robust purification method is essential to obtain the target compound with high purity.
Physicochemical Data
The following table summarizes the key physicochemical properties of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
| Property | Value |
| CAS Number | 1350521-71-9 |
| Molecular Formula | C₄H₃BrN₄ |
| Molecular Weight | 187.00 g/mol |
| Appearance | Solid |
| Purity (Typical) | ≥95% |
Applications in Drug Discovery and Development
While specific applications of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile are not widely reported, its structure suggests significant potential as a versatile building block in medicinal chemistry.
-
Scaffold for Library Synthesis: The three distinct functional groups (bromo, methyl, and cyano) allow for a variety of chemical transformations. The bromo group is particularly useful for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents at the 3-position. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further opportunities for derivatization.
-
Bioisosteric Replacement: The 1,2,4-triazole ring itself can act as a bioisostere for other functional groups, such as esters or amides, potentially improving the pharmacokinetic properties of a drug candidate.
The combination of these features makes 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile a valuable starting material for the synthesis of compound libraries aimed at identifying new hits in drug discovery programs.
Conclusion
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is a functionalized heterocyclic compound with considerable potential as an intermediate in the synthesis of novel bioactive molecules. While its specific discovery and history are not well-documented, a plausible synthetic route can be proposed based on established synthetic methodologies for 1,2,4-triazoles. The versatility of its functional groups makes it an attractive building block for medicinal chemists and drug development professionals. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of new therapeutics.
References
- Zhou, L.-N., Feng, F.-F., Cheung, C. W., & Ma, J.-A. (2021). A three-component reaction of readily available 2-diazoacetonitriles, nitriles, and aryldiazonium salts provides a wide range of 1-aryl 5-cyano-1,2,4-triazoles. Organic Letters, 23(3), 739–744.
- Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). A highly regioselective one-pot process provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles from reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179.
- Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987272.
-
ISRES Publishing. (2023). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited publicly available experimental data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to predict its properties. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these characteristics, empowering researchers to validate the predicted data and gain a deeper understanding of this compound's behavior. This document is structured to provide not just data, but also the scientific rationale behind the experimental methodologies, ensuring a robust and insightful resource for laboratory professionals.
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents. The unique electronic properties and hydrogen bonding capabilities of this heterocycle make it a privileged structure in drug design. 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is a substituted triazole that presents a unique combination of functional groups: a bromine atom, a methyl group, and a carbonitrile. These substituents are expected to significantly influence the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. A thorough understanding of properties such as solubility, pKa, and spectral characteristics is paramount for its advancement in any drug development pipeline.
Chemical Identity and Core Properties
-
IUPAC Name: 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
-
CAS Number: 1350521-71-9[1]
-
Molecular Formula: C₄H₃BrN₄[1]
-
Molecular Weight: 187.00 g/mol [2]
-
Chemical Structure:
-
Physical Form: Solid at room temperature.[2]
| Property | Value/Prediction | Source |
| Molecular Formula | C₄H₃BrN₄ | [1] |
| Molecular Weight | 187.00 g/mol | [2] |
| CAS Number | 1350521-71-9 | [1] |
| Physical Form | Solid | [2] |
| SMILES | N#CC1=NC(Br)=NN1C | [1] |
| InChI Key | SADMJXPDCHSGRM-UHFFFAOYSA-N | [2] |
Predicted Physicochemical Characteristics
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. For 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, a sharp melting point range would be expected for a pure sample. The presence of a bromine atom and a polar carbonitrile group likely contributes to significant dipole-dipole interactions and potentially favorable crystal lattice packing, suggesting a relatively high melting point for a molecule of its size.
Solubility Profile
The solubility of a compound in various solvents is a key determinant of its suitability for different biological assays and formulation strategies. The predicted solubility profile of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is as follows:
-
Water: Low to moderate solubility is anticipated. While the triazole ring and the nitrile group can participate in hydrogen bonding, the overall molecule has significant nonpolar character contributed by the bromine and the methyl group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected due to the polar nature of the molecule.
-
Alcohols (e.g., Methanol, Ethanol): Good solubility is predicted.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the polar functional groups.
Acidity and Basicity (pKa)
The 1,2,4-triazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. The nitrogen atoms in the ring can be protonated, and the N-H proton in an unsubstituted triazole can be deprotonated. In 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, the presence of electron-withdrawing bromine and carbonitrile groups is expected to decrease the basicity of the triazole ring and increase its acidity, resulting in a lower pKa compared to unsubstituted 1,2,4-triazole. Potentiometric studies on similar triazole derivatives suggest that the pKa would likely fall in the range of 6-8.[3][4][5]
Predicted Spectroscopic Data
¹H NMR Spectroscopy
In a ¹H NMR spectrum (typically recorded in CDCl₃ or DMSO-d₆), a single sharp singlet is expected for the methyl protons (N-CH₃). This peak would likely appear in the range of 3.5-4.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide signals for the four unique carbon atoms in the molecule. Predicted chemical shifts are:
-
C≡N: ~115-120 ppm
-
Triazole ring carbons (C3 and C5): ~140-160 ppm
-
N-CH₃: ~30-35 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum would display characteristic absorption bands for the functional groups present:
-
C≡N stretch: A sharp, strong absorption band around 2220-2260 cm⁻¹.
-
C-Br stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹.
-
Triazole ring vibrations: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to C=N and N=N stretching.[1][6]
Mass Spectrometry
Under electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ at m/z 186/188 (due to the isotopic distribution of bromine) would be expected. Common fragmentation pathways for bromo-substituted heterocyclic compounds involve the loss of the bromine atom and cleavage of the triazole ring.[7]
Experimental Protocols for Physicochemical Characterization
The following section details the standard operating procedures for determining the key physicochemical properties of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Melting Point Determination
This protocol describes the use of a standard Mel-Temp apparatus.
Methodology:
-
Ensure the Mel-Temp apparatus is clean and calibrated.
-
Finely crush a small amount of the crystalline solid on a watch glass.
-
Tap the open end of a capillary tube into the crushed solid to pack a small amount (2-3 mm in height) into the sealed end.
-
Insert the capillary tube into the heating block of the Mel-Temp apparatus.
-
Set the heating rate to a rapid setting to obtain an approximate melting point range.
-
Allow the apparatus to cool.
-
Using a fresh sample, repeat the measurement with a slow heating rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting point range.[8][9][10]
Qualitative Solubility Assessment
This protocol provides a systematic approach to determining the solubility of the compound in various solvents.
Methodology:
-
Add approximately 10 mg of the solid to a small test tube.
-
Add 1 mL of the desired solvent (e.g., water, methanol, DMSO, hexane) to the test tube.
-
Vortex the mixture for 30 seconds.
-
Visually inspect the solution for any undissolved solid.
-
Classify the solubility as:
pKa Determination via Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using a pH meter and a titrant.
Methodology:
-
Calibrate a pH meter using standard buffer solutions.
-
Prepare a solution of the compound of known concentration in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or dioxane to ensure solubility).[3][4]
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH.
-
Separately, titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the midpoint of the titration curve where the concentrations of the protonated and deprotonated species are equal.
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- 6. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Spectroscopic Characterization of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectroscopic properties of the heterocyclic compound 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. As a substituted triazole, this molecule holds potential interest in medicinal chemistry and materials science, making a thorough understanding of its structural and electronic characteristics imperative. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The presented data is a synthesis of information from analogous structures and predictive modeling, offering a robust reference for researchers engaged in the synthesis, identification, and application of this and related molecules.
Introduction
The 1,2,4-triazole scaffold is a cornerstone in the development of a wide array of biologically active compounds, exhibiting antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. The introduction of various substituents onto the triazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (C₄H₃BrN₄), is a uniquely substituted triazole featuring a bromine atom, a methyl group, and a nitrile functionality. These features are expected to impart distinct spectroscopic signatures, which are crucial for its unambiguous identification and for understanding its chemical behavior. This guide serves as a detailed reference for the expected spectroscopic data of this compound, providing a foundational tool for researchers in the field.
Molecular Structure
The structural framework of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is pivotal in interpreting its spectroscopic data. The key structural features include a five-membered aromatic triazole ring, a bromine substituent at position 3, a methyl group attached to the nitrogen at position 1, and a carbonitrile group at position 5.
Figure 1. Chemical structure of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of structurally similar compounds and predictive software, the following ¹H and ¹³C NMR data are anticipated for 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Experimental Protocol (Predicted)
A detailed experimental protocol for acquiring NMR spectra would involve dissolving the compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), at a concentration of approximately 5-10 mg/mL. The spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to be simple, exhibiting a single resonance corresponding to the methyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.9 - 4.2 | Singlet | 3H | N-CH₃ |
The predicted chemical shift for the N-methyl group is in the range of 3.9-4.2 ppm. This downfield shift is attributed to the deshielding effect of the aromatic triazole ring.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 145 - 150 | C3-Br | The carbon bearing the bromine atom is expected to be significantly deshielded. |
| ~ 130 - 135 | C5-CN | The carbon attached to the electron-withdrawing nitrile group will also be deshielded. |
| ~ 110 - 115 | -C≡N | The carbon of the nitrile group typically appears in this region. |
| ~ 35 - 40 | N-CH₃ | The methyl carbon is expected to be the most upfield signal. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is expected to exhibit characteristic absorption bands for the nitrile group and the triazole ring.
Experimental Protocol
To obtain an IR spectrum, the solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2240 - 2260 | Medium to Strong | C≡N stretch |
| ~ 1550 - 1600 | Medium | C=N stretch (triazole ring) |
| ~ 1400 - 1450 | Medium | C-N stretch (triazole ring) |
| ~ 1000 - 1100 | Medium | Ring vibrations |
| ~ 600 - 700 | Medium to Strong | C-Br stretch |
The most prominent and diagnostic peak in the IR spectrum will be the stretching vibration of the nitrile group (C≡N) appearing in the region of 2240-2260 cm⁻¹. The various stretching and bending vibrations of the triazole ring will also be present.[1]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol
The mass spectrum can be obtained using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.
Predicted Mass Spectrometry Data
The nominal molecular weight of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is 186 g/mol for the ⁷⁹Br isotope and 188 g/mol for the ⁸¹Br isotope. The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
| m/z | Interpretation |
| 186/188 | Molecular ion ([M]⁺, [M+2]⁺) |
| 107 | [M - Br]⁺ |
| 81 | [M - Br - CN]⁺ |
Fragmentation Pathway
The fragmentation of the molecular ion is expected to proceed through the loss of the bromine atom and the nitrile group.
Figure 2. Proposed mass spectrometry fragmentation pathway.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. By synthesizing information from analogous compounds and predictive methods, this document offers a reliable reference for the identification and characterization of this molecule. The predicted NMR, IR, and MS data, along with the interpretation of the key spectral features, will be invaluable for researchers working with this and related heterocyclic compounds in the fields of drug discovery and materials science.
References
-
Murti, Y., et al. "Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles." American Journal of Chemistry, vol. 1, no. 2, 2011, pp. 42-46. [Link]
-
Trivedi, M. K., et al. "FT-IR spectra of control and treated 1,2,4-triazole." ResearchGate, 2015. [Link]
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An In-Depth Technical Guide to the Fundamental Reactivity of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
Introduction: A Privileged Scaffold in Modern Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it an ideal scaffold for the design of novel drugs.[1] The subject of this guide, 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, is a highly functionalized building block poised for strategic molecular elaboration. The presence of a bromine atom at the 3-position offers a versatile handle for a variety of cross-coupling and substitution reactions, while the nitrile group at the 5-position and the methyl group at the 1-position modulate the electronic properties and reactivity of the triazole core. This guide will provide an in-depth exploration of the fundamental reactivity of this compound, offering insights into its synthetic utility for researchers, scientists, and drug development professionals.
Molecular Properties and Synthesis
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile |
| CAS Number | 1350521-71-9 |
| Molecular Formula | C₄H₃BrN₄ |
| Molecular Weight | 187.00 g/mol |
| Appearance | Solid |
The synthesis of the 1,2,4-triazole core can be achieved through various methods, including the Pellizzari and Einhorn-Brunner reactions. For substituted triazoles such as the title compound, a common strategy involves the cyclization of appropriately substituted precursors. While specific literature on the synthesis of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is not abundant, a plausible synthetic route can be extrapolated from known triazole syntheses. One such general approach is the reaction of an N-methylated hydrazide with a cyanogen halide, followed by cyclization and subsequent bromination.
Core Reactivity: A Gateway to Diverse Chemical Space
The reactivity of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is dominated by the chemistry of the C-Br bond. The electron-withdrawing nature of the triazole ring and the cyano group renders the carbon atom at the 3-position electrophilic and susceptible to a range of transformations.
Nucleophilic Aromatic Substitution (SNA_r):
The electron-deficient nature of the 1,2,4-triazole ring facilitates nucleophilic aromatic substitution (SNA_r) at the bromine-bearing carbon.[2] This reactivity allows for the direct introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates.
Mechanistic Insight: The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom attached to the bromine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the triazole ring is momentarily disrupted. In the subsequent step, the bromine atom is expelled as a bromide ion, and the aromaticity of the ring is restored. The presence of the electron-withdrawing cyano group at the 5-position further stabilizes the Meisenheimer intermediate, thereby activating the ring towards nucleophilic attack.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a solution of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 mmol) in a suitable polar aprotic solvent such as DMF or DMSO (5 mL) is added the desired amine (1.2-1.5 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 mmol).
-
The reaction mixture is heated to 80-120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-1-methyl-1H-1,2,4-triazole-5-carbonitrile derivative.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules from simple precursors. The C-Br bond in 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile serves as an excellent electrophilic partner in these transformations.
a) Suzuki-Miyaura Coupling: Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for a successful Suzuki coupling. A Pd(0) species is the active catalyst, which can be generated in situ from a Pd(II) precatalyst. The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. The base is required to activate the organoboron species, typically a boronic acid or ester, to facilitate transmetalation.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
In a reaction vessel, combine 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) in a mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water (4:1, 5 mL).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol), to the mixture.
-
Heat the reaction to 90-100 °C and stir until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carbonitrile.
b) Buchwald-Hartwig Amination: Synthesis of Aryl and Heteroaryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[5][6] This reaction is a powerful alternative to traditional methods for synthesizing arylamines, offering broader substrate scope and milder reaction conditions.
Mechanistic Pathway: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination with a Secondary Amine
-
To an oven-dried reaction tube, add 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Seal the tube with a septum and purge with argon.
-
Add the desired secondary amine (1.2 mmol) and anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours, or until completion as determined by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the desired 3-(dialkylamino)-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
c) Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7][8] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.
Experimental Protocol: Sonogashira Coupling with a Terminal Alkyne
-
To a solution of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as THF or DMF (5 mL), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol) and a copper(I) salt (e.g., CuI, 0.06 mmol).
-
Add a base, typically an amine such as triethylamine or diisopropylamine (2.0 mmol).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the 3-alkynyl-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Conclusion: A Versatile Building Block for a New Generation of Therapeutics
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is a highly versatile and reactive building block with significant potential in drug discovery and development. Its ability to undergo a range of transformations, including nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a powerful tool to access a diverse array of novel chemical entities. The strategic functionalization of the triazole core allows for the fine-tuning of physicochemical and pharmacological properties, paving the way for the development of next-generation therapeutics. This guide has provided a comprehensive overview of the fundamental reactivity of this important intermediate, offering both mechanistic insights and practical experimental guidance to empower researchers in their quest for new and improved medicines.
References
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Barbuceanu, S., Draghici, C., Barbuceanu, F., Bancescu, G., & Saramet, G. (2015). Design, synthesis, characterization and antimicrobial evaluation of some heterocyclic condensed systems with bridgehead nitrogen from thiazolotriazole class. Chemical and Pharmaceutical Bulletin, 63(9), 694-700. [Link]
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Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544. [Link]
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Mioc, M., Avram, S., Bercean, V., Kurunczi, L., Ghiulai, R. M., Oprean, C., & Soica, C. (2018). Design, synthesis and biological activity evaluation of S-substituted 1H-5-mercapto-1, 2, 4-triazole derivatives as antiproliferative agents in colorectal cancer. Frontiers in chemistry, 6, 1-19. [Link]
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Nastasă, C., Vodnar, D., Ionuţ, I., Stana, A., Benedec, D., Tamaian, R., ... & Tiperciuc, B. (2018). Antibacterial evaluation and virtual screening of new thiazolyl-triazole schiff bases as potential DNA-gyrase inhibitors. International journal of molecular sciences, 19(1), 222. [Link]
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Karbalaei, M., Seifi, M., & Sheibani, H. (2014). Regioselective ring opening of 2, 2-dicyanooxiranes by 1, 3-dinucleophiles in the presence of Lewis acids such as bismuth (III) nitrate pentahydrate.[Bi (NO3) 3· 5H2O] and zirconium (IV) chloride (ZrCl4). Research on Chemical Intermediates, 41(7), 4679-4686. [Link]
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Ur-Rehman, A., Nafeesa, K., Athar Abbasi, M., Zahra Siddiqu, S., Rasool, S., Adnan Ali Shah, S., ... & Jahan, B. (2018). S-substituted derivatives of 1, 2, 4-triazol-3-thiol as new drug candidates for type II diabetes. Turkish Journal of Chemistry, 42(3), 652-67. [Link]
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Suzuki, A. (1982). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Pure and Applied Chemistry, 54(9), 1729-1740. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. (2020). PubMed Central. [Link]
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Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). ScienceDirect. [Link]
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Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2019). MDPI. [Link]
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Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. PrepChem.com. [Link]
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Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. (2021). PubMed Central. [Link]
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First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. [Link]
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Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
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Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). ACS Publications. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
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ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones. ResearchGate. [Link]
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An In-depth Technical Guide to GSK3368715 (EPZ019997): A First-in-Class Type I Protein Arginine Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein arginine methylation is a critical post-translational modification that governs a multitude of cellular processes, including signal transduction, gene expression, RNA metabolism, and DNA damage repair.[1][2] This process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs).[2] The PRMT family is broadly classified into three types based on the methylation state they produce. Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) are responsible for the formation of asymmetric dimethylarginine (ADMA).[1] Dysregulation and overexpression of Type I PRMTs, particularly PRMT1, have been implicated in the pathogenesis of numerous solid and hematopoietic cancers, making them compelling targets for therapeutic intervention.[2][3][4]
GSK3368715, also known as EPZ019997, is a first-in-class, orally active, potent, and selective inhibitor of Type I PRMTs.[1][5] It functions as a reversible and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, effectively blocking the transfer of methyl groups to arginine residues on both histone and non-histone substrates.[1][6] This guide provides a comprehensive technical overview of GSK3368715, detailing its properties, mechanism of action, experimental protocols for its evaluation, and a summary of its preclinical and clinical development.
Physicochemical Properties of GSK3368715
A summary of the key physicochemical properties of GSK3368715 is presented in the table below.
| Property | Value | Source |
| CAS Number | 1350521-71-9 | N/A |
| Alternate CAS | 1629013-22-4 | [7] |
| Synonyms | EPZ019997 | [1] |
| Molecular Formula | C₂₀H₃₈N₄O₂ | [7] |
| Molecular Weight | 366.54 g/mol | [7] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [7] |
| Storage | Store at -20°C | [7] |
Mechanism of Action
GSK3368715 exerts its biological effects by inhibiting Type I PRMTs. This inhibition leads to a global reduction in ADMA and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[4][6] This shift in arginine methylation states disrupts the normal function of numerous proteins involved in oncogenic pathways, ultimately leading to anti-proliferative and, in some cases, cytotoxic effects in cancer cells.[1][4]
Experimental Protocols
This section provides detailed protocols for the in vitro and in vivo evaluation of GSK3368715.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the anti-proliferative effects of GSK3368715 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Toledo DLBCL, BxPC-3 pancreatic)
-
Complete cell culture medium
-
GSK3368715 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the end of the assay. Incubate overnight to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of GSK3368715 in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of GSK3368715. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours to 14 days, depending on the cell line and experimental goals).[9]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or gIC₅₀ value.
Western Blot Analysis of Arginine Methylation
This protocol is used to confirm the on-target effects of GSK3368715 by measuring changes in global ADMA and SDMA levels.
Materials:
-
Cells or tissue lysates treated with GSK3368715
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ADMA, anti-SDMA, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells or tissues and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[11][12]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in ADMA and SDMA levels.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of GSK3368715 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Cancer cell line (e.g., BxPC-3 pancreatic cancer cells)
-
Matrigel (optional)
-
GSK3368715 formulation for oral gavage
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[13][14]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, start measuring them with calipers.
-
Treatment Initiation: When the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer GSK3368715 orally at the desired dose and schedule (e.g., 150 mg/kg, once daily). The control group should receive the vehicle.[4][7]
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the treatment until the tumors in the control group reach a predetermined endpoint, or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the anti-tumor efficacy of GSK3368715.
Summary of Preclinical and Clinical Findings
Preclinical Activity
GSK3368715 has demonstrated broad anti-proliferative activity across a wide range of cancer cell lines, with a cytotoxic response observed in lymphoma and acute myeloid leukemia cell lines.[4] In vivo studies have shown that GSK3368715 can lead to significant tumor growth inhibition and even tumor regression in various xenograft models, including those for diffuse large B-cell lymphoma (DLBCL) and pancreatic cancer.[4][7]
Interestingly, the anti-tumor activity of GSK3368715 is enhanced when combined with inhibitors of PRMT5, the primary Type II PRMT.[5] Furthermore, cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene have shown increased sensitivity to GSK3368715, suggesting that MTAP status could serve as a potential biomarker for patient selection.[5]
Clinical Development
A first-in-human, Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in patients with advanced solid tumors and DLBCL.[15] The study involved dose escalation of orally administered GSK3368715.[15] However, the trial was terminated early due to a higher-than-expected incidence of thromboembolic events.[15] While the best response observed was stable disease, the study provided valuable insights into the clinical profile of this first-in-class inhibitor.[15]
Conclusion
GSK3368715 is a potent and selective inhibitor of Type I PRMTs with demonstrated preclinical anti-tumor activity. Its unique mechanism of action, involving the modulation of arginine methylation, represents a novel therapeutic strategy in oncology. While its clinical development has been challenging, the knowledge gained from studies with GSK3368715 continues to inform the development of next-generation PRMT inhibitors and our understanding of the role of arginine methylation in cancer.
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Definition of PRMT1 inhibitor GSK3368715 - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])
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Protocol to purify and culture human pancreatic cancer cells from patient-derived xenografts. (URL: [Link])
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Fedoriw, A., Rajapurkar, S. R., O'Brien, S., et al. (2019). Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss. Cancer Cell, 36(1), 100-114.e25. (URL: [Link])
-
El-Khoueiry, A. B., Clarke, J., Neff, T., et al. (2023). Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. British Journal of Cancer, 129(2), 309-317. (URL: [Link])
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Yang, H., Ouyang, Y., Ma, H., et al. (2022). Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell. Frontiers in Chemistry, 10, 888632. (URL: [Link])
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After the treatment of MDA-MB-231 cells with 9a for 48 h, the western... - ResearchGate. (URL: [Link])
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Li, J., Wang, Y., Zhang, Y., et al. (2025). Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening. Frontiers in Chemistry, 12. (URL: [Link])
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The investigation of PRMT5 in cancer through biochemical and computational approaches. - The Ohio State University. (URL: [Link])
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van den Akker, G. G. H., van Bilsen, M., & van de Kerkhof, D. (2020). Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach. Cancers, 12(11), 3169. (URL: [Link])
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GSK3368715 is an Orally Active Type I PRMT Inhibitor - Network of Cancer Research. (URL: [Link])
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
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Time course of sDMA inhibition and reactivation. A, Western blot... - ResearchGate. (URL: [Link])
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Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - NIH. (URL: [Link])
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Generation of orthotopic patient-derived xenograft models for pancreatic cancer using tumor slices - the olive laboratory. (URL: [Link])
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Pancreatic Tumor Organoid Protocol. (URL: [Link])
-
Design and synthesis of novel PRMT1 inhibitors and investigation of their binding preferences using molecular modelling | Request PDF - ResearchGate. (URL: [Link])
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Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening - PubMed Central. (URL: [Link])
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Cell Viability Assay (MTT Assay) Protocol - Protocols.io. (URL: [Link])
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Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - Frontiers. (URL: [Link])
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Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss | Request PDF - ResearchGate. (URL: [Link])
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Regulation of the L-Arginine-ADMA-NO pathway in coronary and pulmonary endothelial and alveolar - ediss.sub.hamburg. (URL: [Link])
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Role of the PRMT-DDAH-ADMA axis in the Regulation of Endothelial Nitric Oxide Production - PMC - NIH. (URL: [Link])
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Protocol for the characterization of the pancreatic tumor microenvironment using organoid-derived mouse models and single-nuclei RNA sequencing - PMC - NIH. (URL: [Link])
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Steps for Developing Patient-Derived Xenografts (PDX). Human Pancreatic... - ResearchGate. (URL: [Link])
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The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PubMed Central. (URL: [Link])
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Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PubMed Central. (URL: [Link])
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Early Trials of PRMT5 Inhibitors Leave Much to Be Desired, But Optimism Remains. (URL: [Link])
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Preclinical development of PRMT inhibitors. | Download Table - ResearchGate. (URL: [Link])
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Epigenetic modifications of histones in cancer - PMC - NIH. (URL: [Link])
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Targets in Epigenetics: Inhibiting the Methyl Writers of the Histone Code - PMC - NIH. (URL: [Link])
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An In-depth Technical Guide on the Stability and Storage of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
For: Researchers, scientists, and drug development professionals
Executive Summary
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. Its trifunctional nature, featuring a reactive bromine atom, a nitrile group, and a methylated triazole core, offers multiple avenues for synthetic elaboration. However, the inherent reactivity of these functional groups necessitates a thorough understanding of the compound's stability to ensure its integrity throughout its lifecycle, from storage to reaction. This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, grounded in established scientific principles and field-proven methodologies. We will delve into the potential degradation pathways, present detailed protocols for stability assessment, and offer actionable recommendations for handling and storage to maintain the compound's purity and reactivity.
The Chemical Landscape: Understanding Inherent Reactivity
The stability of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is intrinsically linked to the chemical properties of its constituent functional groups. A proactive approach to stability begins with a clear understanding of its potential liabilities.
-
The Brominated Triazole Core: The bromine atom attached to the electron-deficient 1,2,4-triazole ring is susceptible to nucleophilic substitution. This reactivity is a cornerstone of its synthetic utility but also a potential degradation pathway if exposed to nucleophiles, including water, under certain conditions.
-
The Nitrile Group: The carbon-nitrogen triple bond of the nitrile is prone to hydrolysis, which can be catalyzed by both acidic and basic conditions, leading to the formation of an amide and subsequently a carboxylic acid.
-
The N-Methyl Group: The methyl group on the triazole nitrogen enhances the compound's solubility in organic solvents and can influence the electronic properties of the ring, thereby modulating its overall stability.
The interplay of these functionalities dictates the compound's susceptibility to degradation under various environmental stressors.
Potential Degradation Pathways: A Proactive Assessment
To ensure the long-term viability of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, it is crucial to anticipate and mitigate the primary degradation pathways: hydrolysis, photodecomposition, and thermal degradation.
Hydrolytic Stability
Exposure to moisture, especially in the presence of acidic or basic catalysts, can lead to the hydrolysis of the nitrile group.
Logical Relationship of Hydrolytic Degradation:
Caption: Potential hydrolytic degradation pathway of the nitrile group.
Photostability
Brominated aromatic and heterocyclic compounds can be susceptible to photodecomposition upon exposure to light, particularly UV radiation. This can lead to the cleavage of the carbon-bromine bond and the formation of radical species, resulting in impurities.
Thermal Stability
Elevated temperatures can provide the activation energy for various degradation reactions. For 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, thermal stress could potentially lead to debromination, nitrile group reactions, or even decomposition of the triazole ring itself.
Experimental Protocols for Stability Assessment
A robust stability assessment program is essential to define the optimal storage and handling conditions. The following are detailed, field-proven protocols for evaluating the stability of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Accelerated Hydrolytic Stability Study
This study is designed to predict the long-term effects of moisture on the compound.
Methodology:
-
Buffer Preparation: Prepare aqueous buffer solutions at pH 4, 7, and 9 to simulate acidic, neutral, and basic conditions.
-
Sample Preparation: Prepare solutions of the compound in each buffer at a known concentration (e.g., 1 mg/mL).
-
Incubation: Store the solutions at an elevated temperature, typically 40°C or 50°C, in sealed vials to prevent evaporation.[1]
-
Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 24, 48, 72, and 168 hours).
-
Analysis: Analyze the aliquots by a stability-indicating HPLC method to quantify the parent compound and detect the formation of any degradation products.
Causality Behind Experimental Choices: The use of a range of pH values provides a comprehensive picture of the compound's susceptibility to acid- and base-catalyzed hydrolysis. The elevated temperature accelerates the degradation process, allowing for the estimation of shelf-life at room temperature using the Arrhenius equation.
Photostability Testing (ICH Q1B Guideline)
This protocol assesses the impact of light exposure on the compound's stability.[2][3][4]
Methodology:
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a suitable container (e.g., a petri dish).
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) in a quartz tube.
-
-
Light Exposure: Expose the samples to a light source capable of emitting both visible and UV light, as specified in the ICH Q1B guideline. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[2][4]
-
Dark Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls, stored under the same temperature conditions.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC to assess for any degradation.
Causality Behind Experimental Choices: The ICH Q1B guideline provides a standardized and globally accepted framework for photostability testing, ensuring the data is reliable and comparable. The dark control is critical to differentiate between light-induced degradation and any thermal degradation that may occur during the study.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate thermal stability.
Methodology:
-
TGA Analysis: Heat a small sample of the compound under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min). Monitor the mass loss as a function of temperature.
-
DSC Analysis: Heat a small sample in a sealed pan at a constant rate. Monitor the heat flow to determine melting point, decomposition exotherms, and other thermal events.
Causality Behind Experimental Choices: TGA provides the onset temperature of decomposition, indicating the upper limit of thermal stability. DSC can reveal the melting point and whether the decomposition is exothermic, which is a critical safety consideration.
Recommended Storage and Handling Procedures
Based on the chemical nature of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile and the potential degradation pathways, the following storage and handling protocols are recommended to ensure its long-term integrity.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential hydrolytic and thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against atmospheric moisture and oxygen, particularly important for a moisture-sensitive compound. |
| Light Exposure | Amber glass vial or other light-proof container | Prevents photodecomposition. |
| Container | Tightly sealed container with a secure cap | Prevents ingress of moisture and air. |
Workflow for Handling Air- and Moisture-Sensitive Compounds:
Caption: Recommended workflow for handling 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Analytical Methods for Purity and Stability Monitoring
A suite of analytical techniques should be employed to monitor the purity of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile and to identify any potential degradation products.
Table 2: Recommended Analytical Techniques
| Technique | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Use a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water. UV detection at a wavelength corresponding to the compound's chromophore is suitable.[5][6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of degradation products and unknown impurities. | Provides molecular weight information, which is crucial for structural elucidation of degradation products. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.[7][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and characterization of impurities. | ¹H and ¹³C NMR will confirm the structure of the bulk material. The appearance of new signals in stability samples can indicate degradation.[9] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group analysis. | Can be used to confirm the presence of the nitrile (C≡N) and other key functional groups. |
Conclusion
The utility of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile as a building block in drug discovery is directly proportional to its purity and stability. A comprehensive understanding of its potential degradation pathways—hydrolysis, photodecomposition, and thermal breakdown—is paramount. By implementing the rigorous stability testing protocols and adhering to the recommended storage and handling procedures outlined in this guide, researchers can ensure the integrity of this valuable compound, leading to more reliable and reproducible synthetic outcomes. The proactive management of stability is not merely a matter of good laboratory practice; it is a critical component of scientific integrity and the successful advancement of pharmaceutical research.
References
- ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products.
-
ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. [Link][2][3][4]
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link][10]
-
Huynh-Feldt, T. (2021). Hydrolytic Stress Stability Testing. Pharma Excipients.[1]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[11]
-
Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Application Note.[12]
-
BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.[5]
-
Shekar, K. C., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Chemical Methodologies.[6]
-
National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
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An In-depth Technical Guide to 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile: Synthesis, Characterization, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, a heterocyclic compound of interest to researchers and professionals in the field of medicinal chemistry and drug development. This document delves into its chemical properties, commercial availability, a proposed synthetic pathway, analytical characterization, and its potential as a building block in the design of novel therapeutic agents.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an attractive moiety for designing molecules with a wide range of biological activities.[3] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological effects, including antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6] The introduction of bromo and cyano functionalities, as seen in 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, offers versatile handles for further chemical modification, enabling the exploration of new chemical space and the development of targeted therapeutics.[7][8]
Chemical Properties and Commercial Availability
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is a solid, research-grade chemical. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1350521-71-9 | Advanced ChemBlocks |
| Molecular Formula | C₄H₃BrN₄ | Advanced ChemBlocks |
| Molecular Weight | 187.00 g/mol | Advanced ChemBlocks |
| IUPAC Name | 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile | Advanced ChemBlocks |
| SMILES | CN1C(=NC(=N1)Br)C#N | PubChem |
| InChI Key | SADMJXPDCHSGRM-UHFFFAOYSA-N | PubChem |
This compound is commercially available from several chemical suppliers, including:
-
Advanced ChemBlocks
-
Sigma-Aldrich
-
BLDpharm
Researchers can procure this compound for research and development purposes. It is important to note that this chemical is intended for laboratory use only.
Proposed Synthesis Protocol
Step 1: Synthesis of 1-methyl-1H-1,2,4-triazole-5-carbonitrile
The synthesis of the precursor, 1-methyl-1H-1,2,4-triazole-5-carbonitrile, can be approached through the methylation of a pre-formed triazole-5-carbonitrile. A practical procedure for the methylation of 1H-1,2,4-triazole has been described and can be adapted for this purpose.[9]
Reaction:
Detailed Protocol:
-
To a solution of 1H-1,2,4-triazole-5-carbonitrile in a suitable aprotic solvent (e.g., acetonitrile or DMF), add an appropriate base (e.g., potassium carbonate or sodium hydride) at room temperature.
-
Stir the mixture for 30 minutes to facilitate the formation of the triazolide anion.
-
Add methyl iodide dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Step 2: Bromination of 1-methyl-1H-1,2,4-triazole-5-carbonitrile
The introduction of a bromine atom at the C3 position of the triazole ring can be achieved through electrophilic bromination. Alternatively, a Sandmeyer-type reaction from a corresponding amino precursor could be employed, though direct bromination is often more straightforward for electron-rich heterocycles.[10][11]
Reaction:
Detailed Protocol:
-
Dissolve 1-methyl-1H-1,2,4-triazole-5-carbonitrile in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by recrystallization or column chromatography to yield 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of the target compound.
Analytical Characterization
Comprehensive analytical data for 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is not widely published. However, based on the proposed structure and general spectroscopic data for similar 1,2,4-triazole derivatives, the following characteristic signals can be anticipated.[12][13][14]
| Analytical Technique | Expected Observations |
| ¹H NMR | A singlet corresponding to the methyl protons (N-CH₃) in the region of 3.5-4.0 ppm. |
| ¹³C NMR | Signals for the methyl carbon, the two triazole ring carbons, and the nitrile carbon. The carbon bearing the bromine atom would be expected to appear at a characteristic chemical shift. |
| FT-IR (cm⁻¹) | A sharp absorption band for the nitrile group (C≡N) around 2230-2260 cm⁻¹. Characteristic peaks for C-N and C=N stretching within the triazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (187.00 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks). |
Researchers are advised to perform full analytical characterization upon synthesis or purchase to confirm the identity and purity of the compound. Some suppliers, like BLDpharm, may provide analytical data upon request.[15]
Potential Applications in Drug Discovery
The structural features of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 1,2,4-triazole core is a known pharmacophore with a wide range of biological activities.[1][2][3]
The bromine atom at the C3 position serves as a versatile synthetic handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[7] This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The nitrile group at the C5 position can also be chemically modified. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further opportunities for diversification and interaction with biological targets.[8]
Diagram of Potential Drug Discovery Pathway:
Caption: Role as a scaffold in a drug discovery workflow.
Given the established pharmacological profiles of substituted 1,2,4-triazoles, derivatives of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile could be investigated for a variety of therapeutic areas, including:
-
Anticancer Agents: Many triazole derivatives exhibit potent anticancer activity.[4][16]
-
Antimicrobial Agents: The triazole scaffold is a cornerstone of many antifungal and antibacterial drugs.[1][7]
-
Anti-inflammatory Agents: Substituted triazoles have shown promise as anti-inflammatory agents.[4][5]
-
CNS-active Agents: The 1,2,4-triazole nucleus is present in drugs targeting the central nervous system.[6]
Conclusion
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile represents a strategically functionalized heterocyclic building block with significant potential for the synthesis of novel, biologically active compounds. While detailed experimental data for this specific molecule is limited in the public domain, its commercial availability and the well-established chemistry of the 1,2,4-triazole scaffold provide a solid foundation for its use in drug discovery and medicinal chemistry research. The proposed synthetic route offers a viable pathway for its preparation, and its versatile functional groups open up a multitude of possibilities for creating diverse molecular libraries for biological screening. As the quest for new and effective therapeutics continues, the exploration of such unique chemical scaffolds will undoubtedly play a crucial role.
References
- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
- Sravya, G., & N, V. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1).
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Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Cui, M., Wang, R., Yang, Q., & Kuang, C. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. The Journal of Organic Chemistry, 87(14), 9654–9662.
- (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
- Pitucha, M., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6036.
- (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.
- (2021). synthesis of 1,2,4 triazole compounds. ISRES.
- (2020). 1,2,4-Triazoles as Important Antibacterial Agents. PMC.
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Pattanayak, P. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
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PrepChem. (n.d.). Synthesis of 3-cyano-1,2,4-triazole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
- (2007). Catalytic Sandmeyer Bromination.
- (2021). Triazole analogues as potential pharmacological agents: a brief review. PubMed Central.
- Liu, P., Clark, R. J., & Zhu, L. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry, 89(18), 12610-12618.
- (2022).
- (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications.
- (2020). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid.
- (2022). Triazoles: a privileged scaffold in drug design and novel drug discovery. DOI.
- (2014). 1,2,4-triazoles: Synthetic strategies and pharmacological.
- (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
- (2006). 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online.
- (2010). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole.
- (2010). 4-[(E)-4-Bromobenzylideneamino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione.
-
(2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][4][12][17]triazoles. MDPI.
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An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on 1-Methyl-1H-1,2,4-triazole-5-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution on 1-methyl-1H-1,2,4-triazole-5-carbonitrile. Directed at researchers, scientists, and professionals in drug development, this document delves into the electronic properties, reactivity, and regioselectivity of this heterocyclic system. A central theme is the profound influence of the constituent functional groups—the N-methyl and C-carbonitrile substituents—on the aromatic character and susceptibility of the triazole ring to electrophilic attack. While classical electrophilic aromatic substitution on the carbon framework is significantly hindered, this guide offers a detailed exploration of the underlying principles, the more probable reactions with electrophiles at the nitrogen atoms, and hypothetical conditions for forcing C-H functionalization. Experimental protocols, mechanistic insights, and predictive spectroscopic data are provided to equip researchers with a thorough understanding of the chemical behavior of this versatile scaffold.
Introduction: The Unique Electronic Landscape of a Substituted Triazole
The 1-methyl-1H-1,2,4-triazole-5-carbonitrile core is a fascinating heterocyclic system characterized by a complex interplay of electronic effects that dictate its reactivity. The 1,2,4-triazole ring is inherently π-deficient due to the presence of three electronegative nitrogen atoms, which significantly lowers the electron density of the carbon atoms.[1][2] This intrinsic property makes the triazole ring generally resistant to electrophilic attack on its carbon atoms, a reaction pathway more commonly associated with electron-rich aromatic systems like benzene.
The substituents on the triazole ring in the title compound further modulate its electronic landscape:
-
N1-Methyl Group: The methyl group at the N1 position is a weak electron-donating group through an inductive effect. It also serves to fix the tautomeric form of the triazole ring, preventing the proton migration that can occur in unsubstituted 1H-1,2,4-triazoles.
-
C5-Carbonitrile Group: The cyano (CN) group at the C5 position is a potent electron-withdrawing group, operating through both inductive and resonance effects. This group drastically reduces the electron density of the entire triazole ring, further deactivating it towards electrophilic attack on the carbon atoms.
The C3-H bond is the sole remaining carbon-proton bond on the aromatic ring, making it the only potential site for direct electrophilic aromatic substitution. However, the combined electron-withdrawing effects of the triazole nitrogens and the C5-carbonitrile group render this proton exceptionally non-acidic and the C3 carbon highly electron-deficient.
Reactivity Towards Electrophiles: A Tale of Two Sites
Given the electronic properties outlined above, the interaction of 1-methyl-1H-1,2,4-triazole-5-carbonitrile with electrophiles is dichotomous, with the nitrogen atoms being the primary sites of reactivity.
Electrophilic Attack on Nitrogen: The Favored Pathway
The lone pairs of electrons on the N2 and N4 atoms are the most nucleophilic centers in the molecule and are readily susceptible to electrophilic attack.[1] This typically leads to the formation of quaternary triazolium salts.
Diagram: Electrophilic Attack on Nitrogen
Caption: Preferential electrophilic attack on the N4 position of 1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Alkylation, for instance, is expected to occur predominantly at the N4 position due to lesser steric hindrance compared to the N2 position, which is situated between the N1-methyl and the C5-carbonitrile groups.
Electrophilic Substitution on Carbon: A Challenging Endeavor
Direct electrophilic substitution on the C3 carbon is a thermodynamically and kinetically unfavorable process. The severe electron deficiency at this position necessitates harsh reaction conditions and highly reactive electrophiles. Standard electrophilic aromatic substitution protocols are unlikely to yield the desired C3-substituted product in significant amounts.
In-Depth Analysis of Electrophilic Substitution Reactions
While challenging, it is instructive to consider the application of standard electrophilic aromatic substitution reactions to 1-methyl-1H-1,2,4-triazole-5-carbonitrile to understand the expected outcomes and the necessary deviations from standard procedures.
Nitration
Nitration is a classic electrophilic aromatic substitution that introduces a nitro group (-NO2) onto an aromatic ring. The standard reagent is a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[3]
Predicted Reactivity: Direct C3 nitration of 1-methyl-1H-1,2,4-triazole-5-carbonitrile is anticipated to be extremely difficult. The strong deactivation of the ring by the carbonitrile group will likely lead to no reaction under standard nitrating conditions. Research on the nitration of other 1,2,4-triazoles has shown that N-nitration can occur, followed by a potential thermal rearrangement to a C-nitro product. However, the presence of a strongly deactivating group often inhibits the reaction altogether.[4]
Hypothetical Protocol for Forced C3-Nitration:
Warning: This is a hypothetical procedure and should be approached with extreme caution. The reaction may be hazardous and could lead to decomposition.
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1-methyl-1H-1,2,4-triazole-5-carbonitrile in a large excess of fuming sulfuric acid (oleum) at 0 °C.
-
Reagent Addition: Slowly add a nitrating mixture of fuming nitric acid and fuming sulfuric acid dropwise to the solution while maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is cautiously allowed to warm to room temperature and then slowly heated to 80-100 °C for several hours.
-
Work-up: The reaction is carefully quenched by pouring it onto a large amount of crushed ice. The precipitate, if any, is collected by filtration, washed with cold water until neutral, and dried.
-
Purification: Purification would likely require column chromatography on silica gel.
Expected Outcome: The expected yield of 3-nitro-1-methyl-1H-1,2,4-triazole-5-carbonitrile is predicted to be very low. The primary outcomes could be recovery of the starting material or decomposition.
Diagram: Proposed Nitration Mechanism
Caption: Hypothetical mechanism for the C3-nitration of 1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Halogenation
Halogenation involves the introduction of a halogen atom (Cl, Br, I) onto the aromatic ring. This typically requires a Lewis acid catalyst to polarize the halogen molecule and generate a more potent electrophile.
Predicted Reactivity: Similar to nitration, direct C3 halogenation is expected to be very challenging. The electron-poor nature of the triazole ring will resist attack by the polarized halogen. Alternative methods, such as metal-assisted C-H activation or radical halogenation, might be more viable but fall outside the scope of classical electrophilic aromatic substitution.
Hypothetical Protocol for Forced C3-Bromination:
-
Reaction Setup: To a solution of 1-methyl-1H-1,2,4-triazole-5-carbonitrile in a suitable solvent (e.g., oleum or a high-boiling chlorinated solvent), add a stoichiometric amount of bromine.
-
Catalyst Addition: Carefully add a potent Lewis acid catalyst, such as AlBr₃ or FeBr₃, in catalytic amounts.
-
Reaction Conditions: Heat the mixture to a high temperature (e.g., >100 °C) for an extended period.
-
Work-up and Purification: After cooling, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess bromine. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification would likely be achieved by chromatography.
Expected Outcome: A low yield of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is anticipated, with the starting material being the major component recovered.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using fuming sulfuric acid (a solution of SO₃ in H₂SO₄).
Predicted Reactivity: Direct C3 sulfonation is highly improbable under standard conditions. The triazole nitrogen atoms are likely to be protonated by the strong acid, further deactivating the ring. The electrophile, SO₃ or protonated SO₃, will not be sufficiently reactive to attack the electron-deficient C3 position. Synthesizing sulfonate-functionalized triazoles is generally achieved through multi-step sequences involving the construction of the triazole ring from a sulfonate-containing precursor, rather than by direct sulfonation.[3]
Spectroscopic Data and Characterization
The characterization of the starting material and potential products is crucial for monitoring reaction progress and confirming the identity of any isolated compounds.
Table 1: Predicted Spectroscopic Data
| Compound | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) |
| 1-Methyl-1H-1,2,4-triazole-5-carbonitrile | ~4.0 (s, 3H, N-CH₃), ~8.5 (s, 1H, C3-H) | ~35 (N-CH₃), ~115 (CN), ~140 (C5), ~150 (C3) | ~2240 (C≡N stretch), ~1550-1450 (C=N, C=C stretches) |
| 3-Nitro-1-methyl-1H-1,2,4-triazole-5-carbonitrile (Hypothetical) | ~4.1 (s, 3H, N-CH₃) | ~36 (N-CH₃), ~114 (CN), ~142 (C5), ~160 (C3-NO₂) | ~2240 (C≡N), ~1550, ~1350 (NO₂ asymmetric and symmetric) |
| 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (Hypothetical) | ~4.0 (s, 3H, N-CH₃) | ~35 (N-CH₃), ~115 (CN), ~130 (C3-Br), ~141 (C5) | ~2240 (C≡N), ~1050 (C-Br stretch) |
Conclusion: A Deactivated Ring with Alternative Reactivity
While this guide has presented hypothetical protocols for forcing C3-functionalization, researchers should be aware that these reactions are likely to be low-yielding and require harsh conditions. For the synthesis of C3-substituted 1-methyl-1H-1,2,4-triazole-5-carbonitriles, alternative synthetic strategies that do not rely on direct electrophilic aromatic substitution, such as de novo ring synthesis from appropriately substituted precursors or metal-catalyzed C-H activation, are likely to be more fruitful. A thorough understanding of the electronic properties of this triazole system is paramount for designing successful synthetic routes and for its application in medicinal chemistry and materials science.
References
- Optimizing reaction conditions for the nitration of methyl-triazole. Benchchem. Accessed January 20, 2026.
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. 2022;2390:020065.
- The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. The Journal of Organic Chemistry. 2014;79(22):11038-11045.
- Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. Organic Letters. 2011;13(16):4276-4279.
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- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. 2013;28(2):300-307.
- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC Advances. 2016;6(92):89489-89494.
- Heterocyclic nitro compounds: 22. Nitration of 1,2,4-triazole and its derivatives with nitronium salts. Chemistry of Heterocyclic Compounds. 1980;16:1028–1033.
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- Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characterization, and Energetic Properties. Journal of the American Chemical Society. 2011;133(4):1152-1160.
- Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry. 2017;82(19):10246-10257.
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- Halogen-containing heteroaromatic carbenes of the 1,2,4-triazole series and their transformations. RSC Advances. 2021;11(48):30209-30221.
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Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][3][5][6]triazoles. Molecules. 2023;28(17):6349.
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- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. 2021;26(10):2939.
- Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules. 2021;26(9):2713.
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Methodological & Application
Suzuki-Miyaura coupling protocol for 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
An Application Note and Comprehensive Protocol for the Suzuki-Miyaura Coupling of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
Abstract
Substituted 1,2,4-triazole scaffolds are integral components in a multitude of pharmacologically active agents and advanced materials. The development of efficient and modular synthetic routes to functionalize these heterocycles is of paramount importance to researchers in drug discovery and materials science. This application note provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile with various aryl and heteroaryl boronic acids. We delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvent systems, offering a robust and reproducible methodology for the synthesis of novel 3-aryl-1-methyl-1H-1,2,4-triazole-5-carbonitrile derivatives.
Scientific Principles and Experimental Rationale
The Suzuki-Miyaura coupling is a powerful transition metal-catalyzed reaction for forming carbon-carbon bonds.[1][2] The reaction typically couples an organoboron species (like a boronic acid) with an organic halide or triflate.[3][4] Its widespread adoption is due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[5]
The Catalytic Cycle
The reaction mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] Understanding this cycle is critical for troubleshooting and optimizing the reaction for specific substrates.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst complex undergoing oxidative addition to the C-Br bond of the 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. This is often the rate-determining step.[3] The electron-withdrawing nature of the triazole ring and the cyano group at the 5-position enhances the electrophilicity of the C-Br bond, facilitating this step. The palladium center is oxidized from Pd(0) to Pd(II).
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species.[4] This boronate then transfers its organic group (aryl or heteroaryl) to the Pd(II) complex, displacing the bromide. This step regenerates the base and forms a new organopalladium(II) intermediate.
-
Reductive Elimination: The two organic groups (the triazole and the newly transferred aryl group) on the Pd(II) center couple and are eliminated from the metal center, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][6]
Rationale for Reagent and Condition Selection
The success of coupling an electron-deficient heteroaromatic halide like 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile hinges on the careful selection of each reaction component.
-
Palladium Source & Ligand: While Pd(PPh₃)₄ can be effective, modern catalyst systems often use a Pd(II) precatalyst (e.g., Pd(OAc)₂) or a Pd(0) source (e.g., Pd₂(dba)₃) combined with a phosphine ligand. For challenging heteroaromatic substrates, bulky and electron-rich phosphine ligands are superior.[7] Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are known to promote high catalytic activity for couplings involving heteroaryl chlorides and bromides, even at room temperature in some cases.[8] They stabilize the Pd(0) species and accelerate the oxidative addition step.
-
Base: The base plays a critical role in activating the boronic acid.[1] An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used. K₃PO₄ is also an excellent choice, particularly for preventing side reactions like boronic acid deboronation. The choice of base can significantly impact yield and reaction rate.
-
Solvent: A mixture of an organic solvent and water is typically required. The organic solvent (e.g., 1,4-dioxane, DMF, or toluene) dissolves the organic reagents and catalyst, while water is needed to dissolve the inorganic base. A degassed solvent system is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile with a representative arylboronic acid.
Materials and Reagents
| Reagent | CAS Number | Supplier (Example) | Notes |
| 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile | (Varies) | Custom Synthesis | Starting material. Ensure purity >98%. |
| Arylboronic Acid (e.g., Phenylboronic Acid) | 98-80-6 | Sigma-Aldrich | Coupling partner. |
| SPhos Pd G2 Precatalyst | 1445085-82-4 | Sigma-Aldrich | A robust, air-stable precatalyst for reliable results. |
| Potassium Phosphate Tribasic (K₃PO₄) | 7778-53-2 | Acros Organics | Base. Use anhydrous. |
| 1,4-Dioxane, Anhydrous | 123-91-1 | Sigma-Aldrich | Reaction solvent. Ensure it is degassed before use. |
| Deionized Water | 7732-18-5 | N/A | Co-solvent. Must be degassed. |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | For extraction. |
| Brine (Saturated NaCl solution) | 7647-14-5 | N/A | For washing during workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | VWR | Drying agent. |
| Silica Gel | 7631-86-9 | SiliCycle | For column chromatography. |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), and anhydrous K₃PO₄ (2.5 eq.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the SPhos Pd G2 precatalyst (0.02 eq., 2 mol%).
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (to achieve a final concentration of ~0.2 M with respect to the starting bromide). The mixture should be thoroughly purged with inert gas for another 5-10 minutes.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 80 °C. Stir the reaction vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1-methyl-1H-1,2,4-triazole-5-carbonitrile product.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (oxidized). | Ensure all reagents and solvents are properly degassed. Use fresh, high-quality catalyst. |
| Insufficient base or base is not anhydrous. | Use freshly opened or dried base. Increase base stoichiometry to 3.0 eq. | |
| Low reaction temperature. | Increase the temperature to 100 °C. | |
| Debromination of SM | Presence of water/protons and active catalyst. | Ensure anhydrous conditions before heating. Minimize water content if possible, while still ensuring the base dissolves. |
| Boronic Acid Degradation | Hydrolytic deboronation at high temperature. | Use K₃PO₄ as the base, which is known to mitigate this side reaction.[4] A shorter reaction time or lower temperature might also be beneficial. |
| Formation of Biaryl Side Product | Homocoupling of the boronic acid. | This is often promoted by oxygen. Ensure the reaction is strictly anaerobic. Lowering the catalyst loading might also help. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Reagents: Boronic acids can be irritants. Avoid inhalation of dust and skin contact.
-
Pressurized Systems: When heating a sealed vial, never fill it more than two-thirds full and always use a blast shield as a precaution against unexpected pressure buildup.[6]
Conclusion
This application note details a reliable and scalable Suzuki-Miyaura cross-coupling protocol for the arylation of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. By leveraging a modern, well-defined palladium precatalyst system and optimized reaction conditions, this method provides researchers with an efficient pathway to synthesize a diverse library of novel 1,2,4-triazole derivatives for applications in medicinal chemistry and beyond. The principles and troubleshooting guide provided herein serve as a valuable resource for extending this methodology to other challenging heteroaromatic systems.
References
- ResearchGate. (n.d.). The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c...
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Worldwide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- ResearchGate. (n.d.). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides.
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2025). Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. Retrieved from [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
- Sci-Hub. (n.d.). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles.
- ResearchGate. (n.d.). (A) Synthesis of 3-aryl-1,2,4-triazole. (B,C,D) Synthesis and mechanism...
-
Sci-Hub. (n.d.). Synthesis of 3‐Aryl[3][4][9]triazolo[3,4‐b][1][9]benzothiazole‐6,7‐dicarbonitriles from 5‐Aryl‐4H‐triazole‐2‐thiols and 5‐Bromo‐5‐nitrophthalonitrile. Retrieved from Sci-Hub.
-
National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
PubMed. (2014). Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile. Retrieved from [Link]
- ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
-
MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
Introduction: Strategic Importance of the Heck Reaction in Heterocyclic Scaffolding
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2][3] This powerful transformation has profound implications in drug discovery and development, where the construction of complex molecular architectures is paramount. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its metabolic stability and versatile binding properties. The functionalization of this heterocycle, particularly through C-C bond formation, is a key strategy for modulating pharmacological activity.
This document provides a detailed guide to the application of the Heck reaction for the specific substrate, 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive, step-by-step protocol, and discuss the critical parameters that govern its success. The insights provided herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful coupling reaction for the synthesis of novel triazole-containing compounds.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction proceeds via a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][3] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile substrate. This step forms a square planar Pd(II) complex.[3][4] The electron-deficient nature of the triazole ring can influence the rate of this step.
-
Alkene Coordination and Migratory Insertion: The alkene reactant then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[3][4]
-
β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the carbon adjacent to the palladium-bearing carbon (the β-position) must be accessible. A syn-β-hydride elimination occurs, where the palladium abstracts this hydrogen, forming a hydridopalladium(II) complex and releasing the substituted alkene product.[3][5] The regioselectivity of this step is often governed by sterics.
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of H-X (in this case, HBr) from the hydridopalladium(II) complex, which is facilitated by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][4][5]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Experimental Design and Optimization
The success of the Heck reaction with 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile hinges on the careful selection of several key parameters. The electron-withdrawing nature of the nitrile group and the potential for N-coordination of the triazole ring to the palladium center are important considerations.[6]
Key Reaction Components and Their Rationale
| Component | Recommended Options | Rationale and Field-Proven Insights |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often preferred as it is stable, less expensive, and readily reduced in situ to the active Pd(0) species.[2][3] Pd₂(dba)₃ is a Pd(0) source and can be used directly. Catalyst loading is typically in the range of 1-5 mol%. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald-type phosphines | For heteroaryl bromides, phosphine ligands are generally required to stabilize the palladium catalyst and facilitate oxidative addition.[7] PPh₃ is a standard choice. More sterically hindered and electron-rich phosphines like P(o-tol)₃ or Buchwald ligands can sometimes improve yields by promoting reductive elimination and preventing catalyst deactivation.[6][8] The ligand-to-palladium ratio is typically 2:1 to 4:1. |
| Base | Et₃N, K₂CO₃, Cs₂CO₃, DBU | An organic base like triethylamine (Et₃N) is commonly used and can also serve as a solvent.[2][5] Inorganic bases such as potassium or cesium carbonate are also effective and can be advantageous in certain solvent systems. The choice of base can significantly impact the reaction rate and the formation of byproducts. |
| Solvent | DMF, NMP, Toluene, Acetonitrile | Polar aprotic solvents like DMF and NMP are excellent choices as they can dissolve a wide range of organic and inorganic reactants and are stable at the high temperatures often required for Heck reactions.[7][9] Toluene is a less polar option that can also be effective. The quality of the solvent is critical; for instance, hydroperoxides in NMP can oxidize the phosphine ligand and inhibit the reaction.[7] |
| Alkene Partner | Styrenes, Acrylates, Unactivated Alkenes | Electron-deficient alkenes like acrylates are generally more reactive in the Heck reaction.[1] Styrenes are also common coupling partners. The choice of alkene will depend on the desired final product. |
| Additives | Tetrabutylammonium bromide (TBAB) | In some cases, particularly with less reactive bromides, the addition of a phase-transfer catalyst like TBAB can stabilize the palladium catalyst and accelerate the reaction.[10] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck coupling of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile with styrene as a model alkene.
Materials:
-
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (Substrate)
-
Styrene (Alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL), followed by triethylamine (1.5 mmol), and then styrene (1.2 mmol).
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Workflow Diagram
Caption: Experimental workflow for the Heck reaction.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature, using a more active ligand (e.g., a Buchwald ligand), or adding a phase-transfer catalyst like TBAB. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.
-
Byproduct Formation: The formation of homocoupled products or reduced starting material can sometimes be observed. Optimizing the base, solvent, and temperature can help to minimize these side reactions.
-
Catalyst Deactivation: The nitrogen atoms of the triazole ring can potentially coordinate to the palladium center, leading to catalyst deactivation.[6] The use of appropriate phosphine ligands helps to mitigate this effect.
-
Regioselectivity: With unsymmetrical alkenes, issues of regioselectivity can arise. For terminal alkenes, the aryl group typically adds to the less substituted carbon.
Conclusion
The Heck reaction is a robust and versatile tool for the functionalization of the 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile core. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize a diverse range of substituted triazole derivatives. The protocol and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation in the pursuit of novel chemical entities for drug discovery and development.
References
-
Heck, R. F. (2010). The Heck Reaction. Nobel Lecture. Available from: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available from: [Link]
-
Vedantu. (n.d.). Heck Reaction. Available from: [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]
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BYJU'S. (n.d.). Heck Reaction. Available from: [Link]
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Journal of Synthetic Chemistry. (2025). Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. Available from: [Link]
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Organic Process Research & Development. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). Available from: [Link]
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National Center for Biotechnology Information. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. Available from: [Link]
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ResearchGate. (2022). Ligand and base-free Heck reaction with heteroaryl halides. Available from: [Link]
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ResearchGate. (2018). Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. Available from: [Link]
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MDPI. (2017). Heck Reaction—State of the Art. Available from: [Link]
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PubMed. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Available from: [Link]
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SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction. Available from: [Link]
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YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Available from: [Link]
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ResearchGate. (2016). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran with styrene. Available from: [Link]
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Sci-Hub. (2003). 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. Available from: [Link]
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Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Available from: [Link]
-
YouTube. (2019). HECK REACTION: Heterocyclic reactants mechanism. Available from: [Link]
-
ACS Publications. (2020). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Available from: [Link]
-
Beilstein Journals. (2019). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Available from: [Link]
-
ResearchGate. (2017). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]
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ResearchGate. (2003). 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. Available from: [Link]
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ACS Publications. (2020). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Available from: [Link]
-
ResearchGate. (2013). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Available from: [Link]
-
Myers, A. (n.d.). The Heck Reaction. Chem 115. Available from: [Link]
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National Center for Biotechnology Information. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available from: [Link]
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PubChem. (n.d.). 3-Bromo-1-(methyl-D3)-1H-1,2,4-triazole. Available from: [Link]
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ResearchGate. (2023). Synthesis and characterization of benzotriazole-functionalized 1,3,5-triazine-based luminescent high-performance polymers and their antibacterial efficacy. Available from: [Link]
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Application Notes and Protocols for the Sonogashira Coupling of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Heterocyclic Chemistry
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (typically aryl or vinyl halides) and sp-hybridized carbons (terminal alkynes).[1] This powerful transformation, catalyzed by a combination of palladium and copper complexes, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] The reaction's utility is underscored by its tolerance of a wide array of functional groups and its ability to proceed under relatively mild conditions.[1][2]
For drug development professionals, the 1,2,4-triazole scaffold is of particular interest due to its presence in numerous biologically active compounds. The functionalization of this heterocyclic core allows for the exploration of vast chemical space in the pursuit of novel therapeutic agents. The introduction of alkynyl moieties via the Sonogashira coupling provides a versatile handle for further chemical elaboration, making it a strategically important reaction in medicinal chemistry. This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile with a variety of terminal alkynes.
Reaction Principle and Mechanistic Overview
The Sonogashira coupling reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle. A deep understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (in this case, 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile) to form a Pd(II) intermediate.
-
Formation of Copper Acetylide: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide species.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex in a transmetalation step, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines the general workflow for performing the Sonogashira coupling of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile with terminal alkynes.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or a mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the amine base.
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C, substrate-dependent). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation: Representative Examples
The following table presents illustrative examples of the Sonogashira coupling of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile with various terminal alkynes. Please note that yields are highly dependent on the specific reaction conditions and may require optimization.
| Entry | Terminal Alkyne | Product | Reaction Conditions | Yield (%) |
| 1 | Phenylacetylene | 1-methyl-5-(phenylethynyl)-1H-1,2,4-triazole-3-carbonitrile | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Et₃N, THF, 60 °C, 12 h | 85 |
| 2 | 1-Hexyne | 1-methyl-5-(hex-1-yn-1-yl)-1H-1,2,4-triazole-3-carbonitrile | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Et₃N, THF, 60 °C, 12 h | 78 |
| 3 | Propargyl alcohol | 5-(3-hydroxyprop-1-yn-1-yl)-1-methyl-1H-1,2,4-triazole-3-carbonitrile | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), DIPEA, DMF, 50 °C, 18 h | 65 |
| 4 | Trimethylsilylacetylene | 1-methyl-5-((trimethylsilyl)ethynyl)-1H-1,2,4-triazole-3-carbonitrile | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Et₃N, THF, rt, 8 h | 92 |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use fresh palladium and copper catalysts. Ensure proper storage under inert atmosphere. |
| Poor quality of reagents | Use freshly distilled and degassed solvents and bases. Purify starting materials if necessary. | |
| Insufficiently inert atmosphere | Ensure all glassware is properly dried and the system is thoroughly purged with inert gas. | |
| Formation of Homocoupled Alkyne (Glaser Coupling) | Presence of oxygen | Degas all solvents and reagents thoroughly. Maintain a positive pressure of inert gas throughout the reaction. |
| High concentration of copper catalyst | Reduce the amount of CuI or consider a copper-free protocol. | |
| Decomposition of Starting Material | High reaction temperature | Lower the reaction temperature and monitor the reaction for a longer period. |
| Incompatible base or solvent | Screen different amine bases (e.g., DIPEA, DBU) and solvents (e.g., DMF, dioxane, acetonitrile). | |
| Formation of Palladium Black | Catalyst decomposition | Use a more stable palladium pre-catalyst or a different ligand. Ensure high purity of all reagents. |
Conclusion
The Sonogashira coupling of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile with terminal alkynes is a robust and versatile method for the synthesis of a diverse range of functionalized triazole derivatives. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and meticulous experimental technique are paramount to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers and scientists in the field of drug discovery and development, facilitating the efficient synthesis of novel molecular entities based on the privileged 1,2,4-triazole scaffold.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46-49 (2002).
- Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107, 874–922 (2007).
- Liang, B., Dai, M., Chen, J. & Yang, Z. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. J. Org. Chem.70, 391–393 (2005).
- Paju, A. et al. Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron70, 5843–5848 (2014).
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Wikipedia. Sonogashira coupling. Available at: [Link].
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Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link].
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Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link].
- Mohajer, F., Heravi, M. M., Zadsirjan, V. & Poormohammad, N. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.11, 6135–6180 (2021).
- Doucet, H. & Hierso, J.-C. Palladium-catalysed cross-coupling reactions of aryl halides with terminal alkynes. Angew. Chem. Int. Ed.46, 834–871 (2007).
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Scaffolds
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl and heteroaryl amines are privileged motifs found in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of these crucial bonds, largely superseding classical methods that often suffer from harsh reaction conditions and limited substrate scope.[1][2]
This document provides a detailed guide for the application of the Buchwald-Hartwig amination to a challenging heterocyclic substrate: 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. The resulting 3-amino-1-methyl-1H-1,2,4-triazole-5-carbonitrile scaffold is of significant interest in drug discovery, as substituted aminotriazoles are known to exhibit a wide range of biological activities.[3][4] The presence of an electron-withdrawing nitrile group and the inherent electronic properties of the 1,2,4-triazole ring present unique challenges that necessitate a carefully optimized reaction protocol.
Mechanistic Considerations for an Electron-Deficient Heteroaryl Bromide
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][5] Understanding the key steps of this mechanism is crucial for rationalizing the choice of reagents and reaction conditions for the amination of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
A generalized catalytic cycle for the Buchwald-Hartwig amination is depicted below:
Figure 1: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.
For the specific case of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, the following points are of particular importance:
-
Oxidative Addition: This is often the rate-determining step. The C-Br bond of the electron-deficient triazole ring is activated towards oxidative addition to the Pd(0) center. The electron-withdrawing nature of the nitrile group can facilitate this step.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination step. For electron-deficient heteroaryl halides, ligands that promote a high rate of reductive elimination are crucial to prevent catalyst decomposition and side reactions.[6]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium carbonate (K₂CO₃). The choice of base must be compatible with the functional groups present in the substrate and amine. Given the presence of the nitrile group, a base that does not induce unwanted side reactions is paramount.
-
Potential for Catalyst Inhibition: Nitrogen-containing heterocycles can sometimes coordinate to the palladium center and inhibit catalysis. The use of appropriate ligands and reaction conditions is necessary to mitigate this potential issue.
Experimental Protocols
The following protocols are designed as a starting point for the Buchwald-Hartwig amination of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. Optimization of reaction parameters may be necessary to achieve the desired yield and purity for different amine coupling partners.
Protocol 1: General Procedure for Amination with Primary and Secondary Amines
This protocol is based on established methods for the amination of electron-deficient heteroaryl bromides.[7][8]
Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.
Materials and Reagents:
| Reagent | Recommended Supplier | Purity | Notes |
| 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile | Custom Synthesis/Commercially Available | >95% | Ensure dryness before use. |
| Amine (Primary or Secondary) | Sigma-Aldrich, etc. | >98% | Use 1.1-1.5 equivalents. |
| Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Strem Chemicals, etc. | Catalyst Grade | Use 1-5 mol%. Pre-catalysts like XPhos Pd G3 can also be used for convenience and reproducibility.[9] |
| Phosphine Ligand (e.g., XPhos, RuPhos, or an NHC ligand) | Sigma-Aldrich, etc. | >98% | Use 1.2-2.4 equivalents relative to Palladium. |
| Base (e.g., NaOtBu, K₂CO₃) | Acros Organics, etc. | >97% | Use 1.5-3.0 equivalents. NaOtBu is generally more reactive. |
| Anhydrous Solvent (e.g., Toluene, Dioxane, CPME) | Sigma-Aldrich, etc. | Anhydrous | Degas the solvent prior to use. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 2.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M concentration with respect to the bromo-triazole).
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Protocol 2: Microwave-Assisted Amination
For certain amine partners, microwave-assisted heating can significantly reduce reaction times and improve yields.[10]
Materials and Reagents: As per Protocol 1.
Step-by-Step Procedure:
-
Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 3 mol%), the phosphine ligand (e.g., XPhos, 6 mol%), the base (e.g., K₂CO₃, 3.0 equiv), and the amine (1.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 130-180 °C) for a specified time (e.g., 15-60 minutes) with stirring.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Use a fresh batch of palladium precatalyst and ligand. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Screen different solvents and increase the reaction temperature. Consider using a more active pre-catalyst system. |
| Formation of Side Products | Hydrodehalogenation of the starting material, decomposition of the product. | Use a more electron-rich and bulky ligand to promote reductive elimination over side reactions. Lowering the reaction temperature or using a milder base (e.g., K₂CO₃ instead of NaOtBu) may help. Ensure the reaction is not run for an extended period after completion. |
| Difficulty in Purification | Co-elution of product with residual ligand or byproducts. | Optimize the stoichiometry of the reagents to minimize excess. During work-up, a wash with a dilute acid solution may help remove some basic impurities. Experiment with different solvent systems for column chromatography. |
Concluding Remarks for the Practicing Scientist
The Buchwald-Hartwig amination of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile provides a reliable and modular route to a valuable class of substituted aminoheterocycles. The success of this transformation hinges on the careful selection of the catalyst system and reaction conditions, tailored to the specific amine coupling partner. The protocols and insights provided herein serve as a robust starting point for researchers in drug discovery and synthetic chemistry to access these important molecular scaffolds. As with any cross-coupling reaction, empirical optimization is often key to achieving high yields and purity.
References
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Dennis, J. M., et al. "An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling." ACS Catalysis, 2019. Available at: [Link]
-
Odenwald, M., et al. "Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles." Chemistry – A European Journal, 2018. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Gomtsyan, A., et al. "Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles." Journal of Organic Chemistry, 2002. Available at: [Link]
-
Dolzhenko, A. V., et al. "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." RSC Advances, 2018. Available at: [Link]
-
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - MDPI. Available at: [Link]
-
Nechaev, A. A., et al. "General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles." Molecules, 2022. Available at: [Link]
-
Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines - NIH. Available at: [Link]
-
(PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - MDPI. Available at: [Link]
-
Green, R. A., & Hartwig, J. F. "Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts." Organic letters, 2014. Available at: [Link]
-
[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Palladium-Mediated Synthesis of [Carbonyl-11C]acyl Amidines from Aryl Iodides and Aryl Bromides and Their One-Pot Cyclization to 11C-Labeled Oxadiazoles - PubMed Central. Available at: [Link]
-
Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles - Chemical Communications (RSC Publishing). Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Bromides Using Temperature-Controlled Microwave Heating | Request PDF - ResearchGate. Available at: [Link]
-
Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Synthesis of Novel DHODH Inhibitors Utilizing a 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile Scaffold: An Application and Protocol Guide
Introduction: Targeting a Key Enzyme in Proliferation
Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, a fundamental process for the production of DNA and RNA.[1] By catalyzing the oxidation of dihydroorotate to orotate, DHODH provides the necessary building blocks for cell proliferation.[1] This dependency makes DHODH a highly attractive therapeutic target for diseases characterized by rapid cell growth, such as cancer, autoimmune disorders, and viral infections.[2] Inhibition of DHODH effectively depletes the pyrimidine pool, leading to cell cycle arrest and suppression of pathological cell proliferation.[3] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel DHODH inhibitors, leveraging the versatile 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile scaffold.
The 1,2,4-Triazole Moiety: A Privileged Scaffold in Medicinal Chemistry
The 1,2,4-triazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[4] Its desirable properties include metabolic stability, the ability to engage in hydrogen bonding, and a rigid structure that allows for precise orientation of substituents to interact with biological targets.[5] In the context of DHODH inhibition, the triazole moiety can act as a key pharmacophore, interacting with amino acid residues within the enzyme's active site. The strategic placement of substituents on the triazole ring is crucial for achieving high potency and selectivity.
Strategic Synthesis of Triazole-Based DHODH Inhibitors
Our synthetic strategy employs 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile as a versatile starting material. The nitrile group serves as a precursor to a carboxamide, a common functional group in DHODH inhibitors that can form crucial hydrogen bonds in the enzyme's active site. The bromo substituent provides a handle for introducing diverse aromatic and heteroaromatic moieties via cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).
Proposed Synthetic Pathway
The overall synthetic scheme is a multi-step process designed for flexibility and efficiency, allowing for the generation of a library of potential DHODH inhibitors.
Caption: Proposed synthetic route to novel DHODH inhibitors.
Detailed Experimental Protocols
Step 1: Hydrolysis of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
Rationale: The initial step involves the hydrolysis of the nitrile group to a carboxylic acid. This transformation is a critical prelude to the introduction of the carboxamide functionality. Acid-catalyzed hydrolysis is a well-established method for this conversion.[1][6]
Protocol:
-
To a solution of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 eq) in a mixture of acetic acid and water (2:1 v/v), add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.
-
Slowly warm the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The precipitated solid, 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid, is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral and then dry under vacuum.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Amide Formation to Yield 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxamide
Rationale: The formation of the amide bond is a key step, as the carboxamide group is anticipated to interact with the DHODH active site. The use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like 1-hydroxybenzotriazole (HOBt) is a standard and effective method for amide bond formation, minimizing side reactions.[3]
Protocol:
-
Dissolve 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and bubble ammonia gas through the solution for 1-2 hours, or add a solution of ammonia in methanol.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxamide.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 3: Suzuki Cross-Coupling for Structural Diversification
Rationale: The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[7][8] In this step, the bromo-triazole intermediate is coupled with various aryl or heteroaryl boronic acids to introduce structural diversity, which is essential for exploring the structure-activity relationship. The choice of the boronic acid should be guided by SAR data for known DHODH inhibitors, which often feature substituted phenyl or other aromatic rings.[9][10]
Protocol:
-
In a reaction vessel, combine 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxamide (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable base, for instance, an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).
-
Add a solvent system, typically a mixture of toluene and ethanol (3:1 v/v).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield the target DHODH inhibitor.
-
Thoroughly characterize the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.
Structure-Activity Relationship (SAR) Insights
The exploration of different aromatic and heteroaromatic groups at the 3-position of the triazole ring is crucial for optimizing DHODH inhibitory activity.
Caption: Workflow for the in vitro DHODH inhibition assay.
Materials and Reagents
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Synthesized inhibitor compounds
-
DMSO
-
96-well microplates
-
Microplate reader
Assay Procedure
-
Prepare a stock solution of the synthesized inhibitor in DMSO. Create a serial dilution of the inhibitor in the assay buffer.
-
In a 96-well plate, add 2 µL of each inhibitor dilution to the respective wells. Include a positive control (known DHODH inhibitor) and a negative control (DMSO).
-
Add 178 µL of the DHODH enzyme solution in assay buffer to each well.
-
Incubate the plate at 37 °C for 30 minutes to allow for inhibitor binding.
-
Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in the assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mixture to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 (Hydrolysis) | Incomplete reaction. | Increase reaction time or temperature. Ensure adequate concentration of sulfuric acid. |
| Low yield in Step 2 (Amide Formation) | Inactive coupling reagents. | Use fresh EDC and HOBt. Ensure anhydrous conditions. |
| Poor solubility of the carboxylic acid. | Try a different solvent, such as a mixture of DMF and dichloromethane. | |
| Low yield in Step 3 (Suzuki Coupling) | Inactive catalyst. | Use fresh palladium catalyst and ensure proper degassing of the reaction mixture. |
| Decomposition of boronic acid. | Use high-quality boronic acids and store them properly. | |
| High background in DHODH assay | Non-enzymatic reduction of DCIP. | Run a control without the enzyme to determine the background rate and subtract it from the sample rates. |
| Contamination of reagents. | Use fresh, high-purity reagents. | |
| Inconsistent IC₅₀ values | Inaccurate compound concentrations. | Carefully prepare and verify the concentrations of the inhibitor stock solutions. |
| Variability in enzyme activity. | Use a consistent batch of recombinant DHODH and perform a standard curve with a known inhibitor in each assay. |
Conclusion
The synthetic pathway and protocols outlined in this guide provide a robust framework for the development of novel DHODH inhibitors based on the 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile scaffold. The versatility of this approach allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of potent and selective therapeutic agents for a range of proliferative diseases.
References
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El-Naggar, M., et al. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Molecules, 28(20), 7128. [Link]
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He, R., et al. (2021). DHODH and cancer: promising prospects to be explored. Journal of Hematology & Oncology, 14(1), 1-18. [Link]
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Gomha, S. M., et al. (2024). Synthesis, In vitro and In silico Studies of Novel Bis‐triazolopyridopyrimidines from Curcumin Analogues as Potential Aromatase Agents. Chemistry & Biodiversity. [Link]
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Chernyshev, V. M., et al. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Russian Journal of Applied Chemistry, 79(5), 783-786. [Link]
-
Alsaad, H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 415. [Link]
-
Sainas, S., et al. (2022). Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety. Journal of Medicinal Chemistry, 65(20), 13846-13869. [Link]
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El-Sayed, E. R., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 37(11), 2270-2281. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Turovska, B., et al. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 26(23), 7296. [Link]
-
Liu, G., et al. (2010). Discovery of novel inhibitors for DHODH via virtual screening and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry Letters, 20(6), 1930-1933. [Link]
-
Alberti, M., et al. (2024). An alternative conformation of the N-terminal loop of human dihydroorotate dehydrogenase drives binding to a potent antiproliferative agent. Acta Crystallographica Section D: Structural Biology, 80(Pt 5), 365-375. [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
-
Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(9), 1745-1750. [Link]
-
Davies, M. X., et al. (2012). The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 3), 270-275. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Coupling: Practical Guide. [Link]
-
The Organic Chemistry Tutor. (2021, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
-
Wiles, C., & Watts, P. (2014). Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines. MedChemComm, 5(9), 1344-1349. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Chegg. (2020, April 17). Solved Hydrolysis of a nitrile compound to the corresponding. [Link]
-
Bunev, A. S., et al. (2019). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 24(18), 3299. [Link]
-
Kütük, G., et al. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Marmara Pharmaceutical Journal, 17(3), 181-186. [Link]
-
Adib, M., et al. (2011). A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 52(20), 2599-2601. [Link]
-
Jarząbek, A., et al. (2021). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 26(11), 3169. [Link]
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Application Notes and Protocols: The Strategic Use of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile in Modern Medicinal Chemistry
Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Drug Discovery
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a wide array of biological targets with high affinity.[1] Its unique electronic properties, including hydrogen bonding capabilities, dipole moment, and metabolic stability, make it an ideal isostere for amide, ester, and carboxylic acid functionalities, thereby enhancing drug-like properties.[1] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory effects.[2][3] This has led to the successful development of numerous marketed drugs incorporating this versatile heterocycle.
This application note focuses on a particularly valuable building block for the synthesis of novel 1,2,4-triazole derivatives: 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile . The presence of a bromine atom at the 3-position offers a reactive handle for the introduction of diverse molecular fragments, most notably through palladium-catalyzed cross-coupling reactions. The nitrile group at the 5-position and the methyl group at the 1-position provide additional points for modulation of physicochemical properties and target engagement. This guide will provide an in-depth exploration of the utility of this compound, with a focus on practical, field-proven protocols for its derivatization and application in the synthesis of bioactive molecules.
Chemical Properties and Handling
A clear understanding of the physicochemical properties of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₄H₃BrN₄ | N/A |
| Molecular Weight | 187.00 g/mol | N/A |
| CAS Number | 1350521-71-9 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and methanol. | N/A |
Storage and Handling: 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. For long-term storage, it is recommended to keep the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Synthetic Utility: The Gateway to Novel 3-Aryl-1,2,4-Triazole Derivatives
The primary synthetic application of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile in medicinal chemistry is as an electrophilic partner in cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out as a robust and versatile method for the formation of a carbon-carbon bond between the triazole core and various aryl or heteroaryl boronic acids or esters.[4][5] This reaction provides a direct and efficient route to a diverse library of 3-aryl-1-methyl-1H-1,2,4-triazole-5-carbonitrile derivatives, which can be further elaborated or screened for biological activity.
The Suzuki-Miyaura Coupling: A Powerful Tool for Derivatization
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves the coupling of an organoboron compound with an organic halide or triflate.[4] The reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.
A general workflow for the Suzuki-Miyaura coupling of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is depicted in the following diagram:
Caption: General workflow for the Suzuki-Miyaura coupling.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocols for the Synthesis of Bioactive Molecules
The following protocols provide detailed, step-by-step methodologies for the derivatization of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile and its application in the synthesis of molecules with potential therapeutic relevance.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile with Arylboronic Acids
This protocol is a representative procedure for the synthesis of 3-aryl-1-methyl-1H-1,2,4-triazole-5-carbonitriles and is based on established methods for the coupling of bromoheterocycles.[6][7] Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
To this suspension, add palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
-
Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst. Degassing the solvents prior to use is a critical step for reproducible and high-yielding reactions.
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid. Potassium carbonate is a commonly used inorganic base that is effective and cost-efficient. Other bases such as cesium carbonate or potassium phosphate may be required for less reactive substrates.
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Triphenylphosphine is a common and effective ligand for many Suzuki-Miyaura couplings. For more challenging couplings, more electron-rich and sterically demanding phosphine ligands (e.g., Buchwald ligands) may be necessary.
Applications in the Synthesis of Potential Therapeutic Agents
Case Study: Synthesis of Kinase Inhibitor Scaffolds
Many kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site of the enzyme. The 3-aryl-1,2,4-triazole motif is an excellent scaffold for designing such inhibitors. For instance, derivatives of 1,2,4-triazole have been investigated as inhibitors of Aurora-A kinase, a key regulator of mitosis that is overexpressed in many cancers.[5]
The synthesis of a hypothetical kinase inhibitor precursor can be envisioned as follows:
Caption: Synthetic route to a kinase inhibitor precursor.
Conclusion
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is a versatile and valuable building block in medicinal chemistry. Its strategic use, particularly in Suzuki-Miyaura cross-coupling reactions, provides a powerful platform for the synthesis of diverse libraries of 3-aryl-1,2,4-triazole derivatives. These compounds, in turn, serve as promising scaffolds for the development of novel therapeutic agents targeting a range of diseases. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery endeavors.
References
- ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. (URL not available)
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - NIH. [Link]
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. [Link]
- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google P
-
1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS - DergiPark. [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - MDPI. [Link]
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- Process for the preparation of 3-amino-1,2,4-triazole - Google P
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(PDF) Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. [Link]
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Application Notes and Protocols: Microwave-Assisted Synthesis with 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
Introduction: The Strategic Importance of Functionalized Triazoles
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have rendered it a privileged structure in the design of novel therapeutic agents and functional materials.[1][2][3] Specifically, 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile stands out as a highly versatile building block. The presence of a reactive bromine atom and a cyano group on the methylated triazole ring opens avenues for a multitude of chemical transformations, enabling the rapid generation of complex molecular architectures.[4] This application note provides a comprehensive guide to the microwave-assisted synthesis involving this key intermediate, with a focus on enhancing reaction efficiency and product yield.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[5][6][7] By directly coupling with polar molecules in the reaction mixture, microwave irradiation facilitates rapid and uniform heating, leading to dramatic reductions in reaction times, increased product yields, and often, improved product purity.[8][9] This "green chemistry" approach minimizes energy consumption and reduces the need for hazardous solvents, aligning with modern principles of sustainable chemical development.[5][6][7]
This document will delve into the practical application of microwave technology for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two pivotal C-C and C-N bond-forming reactions in contemporary organic synthesis, utilizing 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile as the key substrate.
The Power of Microwave Synthesis: A Mechanistic Overview
Conventional heating relies on thermal conduction, a relatively slow and inefficient process where heat is transferred from an external source through the vessel walls to the reaction mixture. In contrast, microwave heating involves the direct interaction of electromagnetic radiation with polar molecules within the reaction.[8] This interaction primarily occurs through two mechanisms: dipolar polarization and ionic conduction. The rapid oscillation of polar molecules attempting to align with the oscillating electric field of the microwaves generates significant molecular friction, resulting in rapid and uniform heating throughout the bulk of the reaction medium.[6][8] This volumetric heating eliminates the thermal gradients often associated with conventional heating and can lead to "specific microwave effects," such as selective heating of polar reagents and the superheating of solvents above their boiling points.[8]
Application 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[10][11] This reaction is widely employed in the synthesis of biaryls, a common motif in pharmaceuticals.[12] The use of microwave irradiation can significantly accelerate this transformation, often reducing reaction times from hours to mere minutes.[13][14]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
Objective: To synthesize a 3-aryl-1-methyl-1H-1,2,4-triazole-5-carbonitrile derivative via a microwave-assisted Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add the base, K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add the solvent system, 1,4-dioxane/water (4:1, 5 mL).
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 120 °C for 10 minutes with stirring. The pressure should be monitored and should not exceed the vial's safety limit.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Workflow Diagram: Microwave-Assisted Suzuki-Miyaura Coupling
Caption: Workflow for Microwave-Assisted Suzuki Coupling.
Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 120 | 10 | 92 |
| 2 | Phenylboronic acid | 120 | 10 | 88 |
| 3 | 3-Chlorophenylboronic acid | 120 | 15 | 85 |
Application 2: Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[15][16][17] This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[18] Microwave irradiation can significantly enhance the efficiency of this transformation, allowing for the rapid synthesis of a diverse range of amino-substituted triazoles.[19]
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination
Objective: To synthesize a 3-amino-1-methyl-1H-1,2,4-triazole-5-carbonitrile derivative via a microwave-assisted Buchwald-Hartwig amination.
Materials:
-
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
-
Amine (e.g., Morpholine)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Ligand (e.g., 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos])
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Solvent (e.g., Toluene)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 mmol, 1.0 equiv).
-
Add the amine (1.2 mmol, 1.2 equiv).
-
Add the palladium catalyst, Pd₂(dba)₃ (0.025 mmol, 2.5 mol%).
-
Add the ligand, XPhos (0.05 mmol, 5 mol%).
-
Add the base, NaOtBu (1.4 mmol, 1.4 equiv).
-
Add the solvent, toluene (5 mL).
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 100 °C for 15 minutes with stirring. The pressure should be monitored and should not exceed the vial's safety limit.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Reaction Mechanism Diagram: Buchwald-Hartwig Amination
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Morpholine | 100 | 15 | 95 |
| 2 | Piperidine | 100 | 15 | 91 |
| 3 | Aniline | 110 | 20 | 87 |
Expertise & Experience: Causality Behind Experimental Choices
The selection of reaction parameters is critical for the success of microwave-assisted synthesis.
-
Solvent Choice: The choice of solvent is crucial as it must be polar enough to efficiently absorb microwave energy. For the Suzuki-Miyaura coupling, a mixture of 1,4-dioxane and water is often ideal. Dioxane solubilizes the organic reactants, while water helps to dissolve the inorganic base and facilitates the transmetalation step. In the Buchwald-Hartwig amination, toluene is a common choice due to its high boiling point and ability to dissolve the reactants and catalyst complex.
-
Catalyst and Ligand Selection: The palladium catalyst and its associated ligands play a pivotal role in the efficiency of cross-coupling reactions. For the Suzuki-Miyaura reaction, Pd(PPh₃)₄ is a robust and commonly used catalyst. In the Buchwald-Hartwig amination, the use of a bulky, electron-rich phosphine ligand like XPhos is often necessary to promote the reductive elimination step and prevent catalyst decomposition.
-
Base Selection: The base is essential for activating the boronic acid in the Suzuki-Miyaura reaction and for deprotonating the amine in the Buchwald-Hartwig amination. A moderately strong inorganic base like K₂CO₃ is suitable for the Suzuki coupling, while a stronger, non-nucleophilic organic base like NaOtBu is typically required for the Buchwald-Hartwig reaction to ensure efficient amine deprotonation without competing side reactions.
-
Microwave Parameters: The temperature and reaction time are optimized to achieve a high yield in a short period. The use of a sealed vessel allows the reaction to be performed at temperatures above the solvent's boiling point, significantly accelerating the reaction rate. It is imperative to monitor the internal pressure of the reaction vial to ensure it remains within safe operational limits.
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of these protocols, a series of in-process controls and analytical techniques should be employed:
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion and to check for the formation of byproducts.
-
Product Characterization: The identity and purity of the final product should be confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).
-
Purity Assessment: The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
By implementing these analytical checks, researchers can have high confidence in the identity, purity, and yield of their synthesized compounds.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly approach to the functionalization of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. The protocols detailed in this application note for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile building block. The significant reduction in reaction times and the potential for increased yields make microwave synthesis an invaluable tool for accelerating drug discovery and materials science research.
References
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- National Center for Biotechnology Information. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Microwave Chemistry: General Features and Applications.
- Wikipedia. (n.d.). Microwave chemistry.
- CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
- ResearchGate. (n.d.). The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c...
- PubMed Central. (2019, February 12). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties.
- Benchchem. (n.d.). Application Notes: 3,6-Dibromo-1,2,4-triazine in Suzuki Cross-Coupling Reactions.
- ACS Publications. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- South African Journal of Chemistry. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). Hartwig–Buchwald Amination on Solid Supports: a Novel Access to a Diverse Set of 1 H -Benzotriazoles.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Royal Society of Chemistry. (2025, January 24). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Indian Academy of Sciences. (n.d.). Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity.
- Advanced ChemBlocks. (n.d.). 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
- Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
- CymitQuimica. (n.d.). 3-Bromo-5-methyl-1H-1,2,4-triazole.
- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Progress in Chemical and Biochemical Research. (2026). Novel Microwave Assisted Synthesis of Some 3¬־ {2¬־ (1H¬־ 1, 2, 4-triazolyl) ethyl}¬־2¬־ Substituted Quinazolinone Ana.
- MDPI. (2024, March 14). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
- International Union of Crystallography. (n.d.). 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione.
- CORE. (n.d.). Click chemistry and triazole based carbonic anhydrase inhibitors.
- Asian Journal of Biological Research. (2025, January 4). Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects.
- PubMed. (2022, October 5). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool.
- Frontiers. (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors.
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 1,2,4-Triazoles and Their Functionalization
The 1,2,4-triazole nucleus is a cornerstone scaffold in modern medicinal chemistry, widely regarded as a "privileged structure".[1] This five-membered heterocycle, containing three nitrogen atoms, exhibits a unique combination of physicochemical properties including metabolic stability, the capacity for hydrogen bonding, and the ability to act as a bioisostere for amide or ester groups.[1][2] These features contribute to favorable pharmacokinetic and pharmacodynamic profiles, leading to the development of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal (e.g., Fluconazole, Voriconazole), anticancer (e.g., Letrozole, Anastrozole), and antiviral (e.g., Ribavirin) applications.[1][2][3][4][5]
The targeted functionalization of the triazole core is critical for modulating biological activity and optimizing drug candidates. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile toolsets for forging carbon-carbon and carbon-heteroatom bonds, offering a direct route to novel analogues that would be difficult to access through traditional methods.[6][7]
This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed cross-coupling of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (CAS: 1350521-71-9), a versatile building block for constructing diverse molecular libraries.[8] We will explore four key transformations: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Substrate Profile: 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
-
Molecular Formula: C₄H₃BrN₄
-
Molecular Weight: 187.00 g/mol
-
Structure: The presence of a bromo substituent provides a reactive handle for oxidative addition to a Pd(0) catalyst, while the electron-withdrawing nitrile group influences the electronic properties of the heterocyclic ring.
The Engine of Innovation: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions operate through a common catalytic cycle, which is fundamental to understanding and optimizing these transformations. The cycle typically involves three main stages: oxidative addition, transmetalation (or a related step), and reductive elimination.[9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the triazole substrate. This is often the rate-determining step and results in a Pd(II) intermediate.[10]
-
Transmetalation/Ligand Exchange: The coupling partner (e.g., an organoboron compound in a Suzuki reaction) transfers its organic group to the palladium center, displacing the halide.[9][11] In the Buchwald-Hartwig amination, this step involves the coordination of the amine and subsequent deprotonation.[12] For the Heck reaction, the alkene coordinates and inserts into the Pd-C bond.[6]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.[10][13]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Protocols
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the triazole core and various aryl or vinyl groups using an organoboron reagent.[9][10]
Causality Behind Component Selection:
-
Palladium Precatalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. Pd(dppf)Cl₂ is often preferred for heteroaromatic substrates as the dppf ligand can stabilize the catalyst and promote efficient coupling.[14]
-
Organoboron Reagent: Boronic acids are standard, but boronic esters (e.g., neopentyl or pinacol esters) offer enhanced stability and are effective in anhydrous conditions.[15]
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[10][11]
-
Solvent: A mixture of a polar aprotic solvent like dioxane or DME and water is typical. Water aids in dissolving the inorganic base and the boronate species. Anhydrous conditions can also be employed, often with stronger bases like TMSOK.[15]
Experimental Protocol: Suzuki-Miyaura Coupling
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials & Reagents
| Reagent/Material | Purpose |
|---|---|
| 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile | Starting Material |
| Aryl/Vinylboronic Acid | Coupling Partner |
| Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Catalyst |
| K₂CO₃ or Cs₂CO₃ | Base |
| 1,4-Dioxane and Water | Solvent System |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent |
| Ethyl Acetate (EtOAc) | Extraction Solvent |
| Silica Gel | Chromatography Stationary Phase |
| Schlenk flask, condenser, magnetic stirrer | Glassware |
| Argon or Nitrogen source | Inert Atmosphere |
Step-by-Step Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Add 1,4-dioxane and water (e.g., in a 4:1 ratio by volume).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 - 0.05 eq).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Heck Reaction: C(sp²)-C(sp²) Vinylation
The Heck (or Mizoroki-Heck) reaction couples the triazole with an alkene to form a substituted alkene, providing a powerful method for vinylation.[6][16]
Causality Behind Component Selection:
-
Catalyst System: Pd(OAc)₂ with a phosphine ligand like PPh₃ or P(o-tol)₃ is a classic choice. Phosphine-free systems using palladium nanoparticles or specific palladium complexes are also effective.[16][17]
-
Alkene: Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are generally more reactive in the Heck reaction.[6]
-
Base: An organic base like triethylamine (TEA) or an inorganic base such as K₂CO₃ is required to neutralize the HBr generated during the catalytic cycle.[6] The choice of base can be critical to avoid side reactions like dehalogenation.[18]
-
Additives: In some cases, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are added to stabilize the Pd(0) species and improve yields, especially with less reactive aryl bromides.[18][19]
Experimental Protocol: Heck Reaction
Materials & Reagents
| Reagent/Material | Purpose |
|---|---|
| 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile | Starting Material |
| Alkene (e.g., n-butyl acrylate, styrene) | Coupling Partner |
| Pd(OAc)₂ | Catalyst Precursor |
| PPh₃ or P(o-tol)₃ | Ligand |
| Triethylamine (TEA) or K₂CO₃ | Base |
| DMF or Acetonitrile | Solvent |
| Tetrabutylammonium bromide (TBAB) | Optional Additive |
Step-by-Step Procedure:
-
In a sealed tube or pressure vessel, combine 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.10 eq), and base (e.g., TEA, 2.0 eq).
-
Add the solvent (e.g., anhydrous DMF).
-
Add the alkene (1.5 eq).
-
Seal the vessel and heat to 100-120 °C with stirring.
-
After the reaction is complete (monitored by TLC or LC-MS), cool to room temperature.
-
Dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the vinylated triazole.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (the triazole) and an sp carbon (a terminal alkyne), yielding functionalized alkynyl-triazoles.[20][21]
Causality Behind Component Selection:
-
Dual Catalyst System: The reaction classically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[20][22] The palladium complex facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile for the transmetalation step.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves both to neutralize the HBr byproduct and as a solvent.[22]
-
Copper-Free Variants: Concerns over homocoupling of the alkyne (Glaser coupling) promoted by copper have led to the development of copper-free Sonogashira protocols, which often require a different base and palladium catalyst system.[23]
Experimental Protocol: Sonogashira Coupling
Materials & Reagents
| Reagent/Material | Purpose |
|---|---|
| 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile | Starting Material |
| Terminal Alkyne | Coupling Partner |
| PdCl₂(PPh₃)₂ | Catalyst |
| Copper(I) Iodide (CuI) | Co-catalyst |
| Triethylamine (TEA) | Base and Solvent |
| Tetrahydrofuran (THF) | Co-solvent |
Step-by-Step Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous THF and anhydrous triethylamine.
-
Degas the solution with a stream of argon for 10-15 minutes.
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with THF or EtOAc.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of arylamines by coupling an aryl halide with a primary or secondary amine.[12][24] This is a crucial transformation for creating analogues with diverse amine functionalities.
Causality Behind Component Selection:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or BINAP are critical for promoting the reductive elimination step, which is often challenging for C-N bond formation.[24] Palladium precatalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are frequently employed to deprotonate the amine, making it a more effective nucleophile.[12][25]
-
Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are necessary to ensure the stability and activity of the catalyst and base.[12]
Experimental Protocol: Buchwald-Hartwig Amination
Figure 3: Workflow for the Buchwald-Hartwig amination reaction.
Materials & Reagents
| Reagent/Material | Purpose |
|---|---|
| 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile | Starting Material |
| Primary or Secondary Amine | Coupling Partner |
| Pd₂(dba)₃ or Pd(OAc)₂ | Catalyst Precursor |
| XPhos or other bulky phosphine ligand | Ligand |
| Sodium tert-butoxide (NaOtBu) | Base |
| Anhydrous Toluene or Dioxane | Solvent |
Step-by-Step Procedure:
-
Strictly under an inert atmosphere (e.g., in a glovebox): To an oven-dried vial, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and NaOtBu (1.4 eq).
-
Add 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 eq).
-
Seal the vial, remove from the glovebox, and add anhydrous toluene via syringe, followed by the amine (1.2 eq).
-
Place the vial in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction. Upon completion, cool to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude material by flash chromatography.
Comparative Summary of Reaction Conditions
| Coupling Reaction | Coupling Partner | Typical Pd Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temp (°C) |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(dppf)Cl₂ | dppf | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-100 |
| Heck | Alkene | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | TEA, K₂CO₃ | DMF, ACN | 100-120 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | PPh₃ | TEA, DIPEA | THF, DMF | 25-60 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ | XPhos, SPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 |
Troubleshooting and Key Considerations
-
Dehalogenation: A common side reaction where the bromo substituent is replaced by hydrogen. This can be pronounced in Heck reactions.[18] To mitigate this, one can try different bases (e.g., DABCO instead of TEA), add salt additives like NaBr, or use milder reaction conditions.[18][19]
-
Low Yields: Can be due to catalyst deactivation, poor substrate solubility, or steric hindrance. For Suzuki couplings, ensure the base is sufficiently strong to form the boronate complex. For Buchwald-Hartwig aminations, the purity of the reagents and strict exclusion of air and moisture are paramount.[15]
-
Catalyst Poisoning: The nitrogen atoms of the triazole ring can potentially coordinate to the palladium center, inhibiting catalysis. The use of bulky, electron-rich ligands helps prevent this by favoring the desired catalytic intermediates.[15]
-
Reactivity Order: The reactivity of aryl halides in oxidative addition typically follows the order I > Br > OTf >> Cl.[20] As a bromide, the substrate is generally well-suited for these reactions.
Safety Information
-
Substrate Hazard: 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is classified as Acute Toxicity, Oral (Category 4). Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and ingestion.
-
General Precautions: Palladium catalysts, phosphine ligands, and strong bases (especially NaOtBu) are hazardous. Phosphine ligands are often air-sensitive and pyrophoric. Strong bases are corrosive. All manipulations should be performed in a well-ventilated fume hood or glovebox. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
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- ResearchGate. 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction | Request PDF.
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- Organic Chemistry Portal. Suzuki Coupling.
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- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
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- NIH.
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- 25. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Derivatization of the Nitrile Group in 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the chemical derivatization of the nitrile group in 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. This versatile heterocyclic building block is of significant interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in a wide array of therapeutic agents.[1] The strategic modification of the nitrile functionality opens avenues to a diverse range of functional groups, including carboxylic acids, primary amines, and tetrazoles, thereby enabling extensive structure-activity relationship (SAR) studies. This guide details robust protocols for hydrolysis, reduction, and cycloaddition reactions, underpinned by mechanistic insights and practical considerations to ensure procedural success and reproducibility.
Introduction: The Strategic Importance of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
The 1,2,4-triazole ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1] The subject of this guide, 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, serves as a highly valuable and versatile starting material. Its utility is derived from two key reactive handles: the bromo substituent, amenable to various cross-coupling reactions, and the nitrile group, which can be transformed into several other key functional groups.
The derivatization of the C5-nitrile group is a critical step in the elaboration of this scaffold for several reasons:
-
Introduction of Key Pharmacophoric Features: Conversion of the nitrile to a carboxylic acid introduces a potential hydrogen bond donor and acceptor, as well as a handle for amide coupling. Reduction to a primary amine provides a basic center and a nucleophilic site for further functionalization.
-
Bioisosteric Replacement: The transformation of the nitrile to a tetrazole ring is a common strategy in medicinal chemistry. The tetrazole group is often considered a bioisostere of a carboxylic acid, offering similar acidity (pKa) but with improved metabolic stability and cell permeability in certain contexts.[2]
-
Modulation of Physicochemical Properties: Each derivatization significantly alters the molecule's polarity, hydrogen bonding capacity, and overall electronic distribution, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic properties.
This application note will provide detailed, validated protocols for three primary classes of nitrile derivatization reactions as applied to 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Derivatization Strategies and Protocols
The following sections outline detailed experimental procedures for the hydrolysis, reduction, and cycloaddition of the nitrile group of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Hydrolysis to 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[3][4][5] This can be achieved under either acidic or basic conditions, typically requiring elevated temperatures to drive the reaction to completion.[6][7] The reaction proceeds through an amide intermediate.
Causality of Experimental Choices:
-
Acid vs. Base Catalysis: Both strong acids (e.g., H₂SO₄, HCl) and strong bases (e.g., NaOH, KOH) can effectively catalyze the hydrolysis. The choice often depends on the stability of other functional groups in the molecule. For the subject compound, both methods are viable; however, strong basic conditions might lead to nucleophilic aromatic substitution of the bromine atom at very high temperatures, though this is generally not observed under standard reflux conditions. Acid-catalyzed hydrolysis is often preferred for its cleaner work-up, as the desired carboxylic acid can often be precipitated by adjusting the pH.
-
Reaction Temperature: The hydrolysis of the intermediate amide is the rate-limiting step and requires significant energy input. Therefore, heating under reflux is a standard condition.
Experimental Workflow: Nitrile Hydrolysis
Caption: Workflow for the hydrolysis of the nitrile to a carboxylic acid.
Protocol 2.1.1: Acid-Catalyzed Hydrolysis
Materials:
-
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 eq)
-
6 M Hydrochloric Acid
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
-
Add 6 M hydrochloric acid (approximately 10-20 volumes, e.g., 10-20 mL per gram of starting material).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 30-60 minutes.
-
The product, 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid, should precipitate as a white solid.
-
Collect the solid by vacuum filtration, washing with cold deionized water.
-
Dry the product under vacuum to a constant weight.
| Parameter | Value |
| Solvent | 6 M HCl |
| Temperature | Reflux |
| Time | 12-24 h |
| Expected Yield | >85% |
Reduction to (3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)methanamine
The reduction of nitriles to primary amines is a valuable transformation for introducing a basic and nucleophilic center.[8] Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[9][10]
Causality of Experimental Choices:
-
Reducing Agent: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups.[9] It is highly effective for nitrile reduction but requires strictly anhydrous conditions and a careful work-up procedure. Catalytic hydrogenation (e.g., H₂/Raney Nickel or Pd/C) is a greener alternative but may require high pressures and can sometimes lead to the formation of secondary and tertiary amine byproducts.[10][11] For heterocyclic systems, LiAlH₄ in an ethereal solvent like THF is often a reliable choice.[12]
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for LiAlH₄ reductions due to its ability to solvate the reagent and its appropriate boiling point.
Caption: Workflow for the cycloaddition of the nitrile to a tetrazole.
Protocol 2.3.1: Tetrazole Formation
Materials:
-
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 eq)
-
Sodium azide (NaN₃) (1.5-2.0 eq)
-
Ammonium chloride (NH₄Cl) (1.5-2.0 eq)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (e.g., 2 M)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer/hotplate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, sodium azide, and ammonium chloride.
-
Add DMF (approximately 10 volumes).
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 12-24 hours).
-
Cool the reaction mixture to room temperature and pour it into a beaker of stirred water.
-
Acidify the aqueous mixture to pH 2-3 with hydrochloric acid.
-
Stir the mixture in an ice bath for 30-60 minutes to facilitate precipitation.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual salts.
-
Dry the product under vacuum to yield 5-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-1H-tetrazole.
| Parameter | Value |
| Reagents | NaN₃, NH₄Cl |
| Solvent | DMF |
| Temperature | 100-120 °C |
| Time | 12-24 h |
| Expected Yield | >80% |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Sodium Azide: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acid to produce highly toxic hydrazoic acid gas. [2]Quench any residual azide with sodium nitrite followed by acidification. Avoid contact with heavy metals to prevent the formation of explosive metal azides.
-
Lithium Aluminum Hydride: LiAlH₄ is a water-reactive and flammable solid. It reacts violently with water and other protic sources to produce flammable hydrogen gas. All equipment must be thoroughly dried, and the reaction must be run under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution, especially on a large scale.
Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the derivatization of the nitrile group in 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. These transformations furnish key functional groups—carboxylic acids, primary amines, and tetrazoles—that are of high value in the context of drug discovery and development. By providing not only the step-by-step procedures but also the underlying rationale for the experimental choices, this guide equips researchers with the necessary tools to effectively utilize this versatile building block in their synthetic campaigns.
References
-
MDPI. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. Retrieved from [Link]
-
ResearchGate. (n.d.). Tetrazole synthesis from nitriles. [Image attached to a research item]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]
-
YouTube. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment. Retrieved from [Link]
-
ACS Publications. (n.d.). Cycloaddition reactions of nitrile sulfides with acetylenic esters. Synthesis of isothiazolecarboxylates. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2024, January 5). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Retrieved from [Link]
-
ResearchGate. (n.d.). [3+2] Cycloaddition of nitriles with azides. [Image attached to a research item]. Retrieved from [Link]
-
PubMed. (2022, July 17). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. Molecular Diversity, 28(1), 11-18. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
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Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]
-
YouTube. (2025, May 6). How To Reduce A Nitrile To An Amine? - Chemistry For Everyone. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (n.d.). Retrieved from [Link]
-
ResearchGate. (2017, December 15). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. 3(2), 39-49. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Request PDF]. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved from [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
Introduction: The Strategic Value of a Versatile Triazole Building Block
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous clinically significant drugs with a vast array of biological activities.[1][2][3] These heterocycles are recognized for their metabolic stability and ability to engage in hydrogen bonding, making them privileged structures in drug design. Their applications span antifungal, antiviral, anticancer, and anti-inflammatory therapies.[3][4][5]
This guide focuses on a particularly valuable and versatile starting material: 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile . This molecule, with its empirical formula C₄H₃BrN₄ and molecular weight of 187.00, is strategically designed for divergent synthesis.[6] It features two key reactive sites:
-
An Electrophilic C3-Position: The bromine atom is an excellent leaving group, rendered highly susceptible to nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the triazole ring and the adjacent nitrile group.
-
A Versatile C5-Nitrile Group: The carbon-nitrogen triple bond is a gateway to a variety of chemical transformations, most notably cycloaddition reactions to form fused heterocyclic systems.
This document provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic pathways originating from this building block. We will delve into the causality behind experimental choices and provide robust, field-proven protocols for creating libraries of novel, potentially bioactive molecules.
Synthetic Workflow Overview
The synthetic utility of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile allows for a branching, modular approach to generating molecular diversity. Key transformations focus on substitution at the C3 position and elaboration of the C5-nitrile.
Caption: Overall synthetic pathways from the starting material.
PART 1: Nucleophilic Aromatic Substitution (SNAr) at the C3-Position
The C-Br bond at the 3-position is the most labile site for introducing diversity. The reaction proceeds via a Meisenheimer-like intermediate, and its rate is enhanced by the electron-deficient nature of the triazole ring.
Protocol 1: Synthesis of 3-Amino-1-methyl-1H-1,2,4-triazole-5-carbonitrile Derivatives
This protocol allows for the introduction of primary and secondary amines, creating compounds with potential hydrogen bond donor/acceptor capabilities crucial for receptor binding.
Principle: The nucleophilic amine attacks the C3 carbon, displacing the bromide ion. A non-nucleophilic base is typically used to neutralize the HBr generated, driving the reaction to completion.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2 M.
-
Addition of Amine and Base: Add the desired primary or secondary amine (1.2 eq.) followed by potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into ice-water, which will often precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Summary Table:
| Nucleophile (Amine) | Temperature (°C) | Time (h) | Typical Yield (%) |
| Morpholine | 80 | 6 | 92% |
| Piperidine | 80 | 5 | 95% |
| Aniline | 100 | 12 | 78% |
| Benzylamine | 90 | 8 | 85% |
Scientist's Note: For less reactive amines, such as anilines with electron-withdrawing groups, a higher temperature or a stronger base like cesium carbonate (Cs₂CO₃) may be required.[7] DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve a wide range of reagents.
Protocol 2: Synthesis of 3-Thioether-1-methyl-1H-1,2,4-triazole-5-carbonitrile Derivatives
The introduction of sulfur-linked moieties is a common strategy in drug design. Thiols are potent nucleophiles and react readily with the bromo-triazole.
Principle: The reaction proceeds via nucleophilic substitution, where a thiolate anion, generated in situ by deprotonation of a thiol, displaces the bromide.[8]
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of the desired thiol (1.1 eq.) in ethanol (0.3 M), add triethylamine (Et₃N, 1.2 eq.) and stir for 10 minutes at room temperature.
-
Addition of Starting Material: Add a solution of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 eq.) in ethanol.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture. The product may precipitate upon cooling. If not, reduce the solvent volume in vacuo.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like isopropanol or by silica gel chromatography.
Scientist's Note: This reaction is generally high-yielding and clean. The choice of base can be tailored; for sensitive substrates, a milder base like diisopropylethylamine (DIPEA) can be used.
PART 2: Palladium-Catalyzed Cross-Coupling at the C3-Position
For the synthesis of C-C bond-linked bi-aryl or heteroaryl systems, which are prevalent in kinase inhibitors and other targeted therapies, Suzuki-Miyaura cross-coupling is the method of choice.
Protocol 3: Suzuki-Miyaura Coupling for 3-Aryl/Heteroaryl Derivatives
Principle: This reaction involves a catalytic cycle with a palladium(0) complex to couple the C-Br bond with an organoboron reagent (boronic acid or ester).[9][10]
Caption: Simplified catalytic cycle for Suzuki coupling.
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave vial or Schlenk tube, combine 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), and sodium carbonate (Na₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Solvent Addition: Degas a mixture of 1,4-dioxane and water (4:1 v/v) by bubbling argon through it for 15 minutes. Add the solvent to the reaction vessel.
-
Reaction: Seal the vessel and heat to 100-120 °C (conventional heating) or 140 °C (microwave irradiation) for 1-3 hours. Monitor by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase in vacuo and purify the residue by flash column chromatography on silica gel.
Scientist's Note: The choice of palladium catalyst and ligand can be critical. For challenging couplings, more advanced catalysts like Pd(dppf)Cl₂ or catalysts based on Buchwald's biarylphosphine ligands may provide superior results. Ensure thorough degassing of solvents to prevent catalyst oxidation.
PART 3: Elaboration of the C5-Nitrile Group
The nitrile functionality is a powerful synthon for constructing fused five-membered rings, a common motif in bioactive compounds.
Protocol 4: Synthesis of Fused 1-methyl-1H-[1][3][4]triazolo[5,1-d][1][2][3][4]tetrazoles
Principle: This is a classic Huisgen [3+2] cycloaddition reaction where the nitrile acts as the dipolarophile and an azide ion serves as the 1,3-dipole.[11][12]
Step-by-Step Methodology:
-
Reagent Preparation: Suspend the starting 3-substituted-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 eq.) in DMF.
-
Addition of Reagents: Add sodium azide (NaN₃, 2.0 eq.) and ammonium chloride (NH₄Cl, 2.0 eq.).
-
Reaction: Heat the mixture to 120 °C and stir for 12-24 hours. The reaction should be conducted in a well-ventilated fume hood due to the potential formation of hydrazoic acid.
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a beaker of dilute hydrochloric acid (1 M HCl).
-
Purification: The resulting precipitate is the tetrazole product. Collect it by filtration, wash thoroughly with water to remove inorganic salts, and dry under high vacuum.
Trustworthiness Check: The formation of the tetrazole ring can be confirmed by IR spectroscopy (disappearance of the nitrile stretch at ~2230 cm⁻¹) and by ¹³C NMR (appearance of a new quaternary carbon signal for the tetrazole ring around 155-160 ppm).
Conclusion
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is a high-potential building block for the construction of diverse heterocyclic libraries. The protocols detailed herein provide a robust foundation for its application in medicinal chemistry and drug discovery programs. By leveraging facile SNAr, powerful cross-coupling reactions, and versatile cycloadditions, researchers can efficiently generate novel molecular entities for biological screening. The key to success lies in the rational selection of reaction conditions and a thorough understanding of the underlying chemical principles.
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (URL: [Link])
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (URL: [Link], Vol. 79, Issue 1, Article 16.pdf)
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (URL: [Link])
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Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles - Organic Chemistry Portal. (URL: [Link])
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (URL: [Link])
-
Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Derivatives. (URL: [Link])
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles | Organic Letters - ACS Publications. (URL: [Link])
-
Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). (URL: [Link])
-
Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles | PDF | Chemical Reactions - Scribd. (URL: [Link])
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (URL: [Link])
-
A Study Of Synthesis Of Bioactive Heterocycles - IJNRD. (URL: [Link])
-
"Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents" by Subrata Roy. (URL: [Link])
-
Synthesis of some 1,2,4-Triazolyl-1,2,3-Triazole Derivatives: (1,3-Dipolar Cycloaddition Reaction) | Jordan Journal of Chemistry (JJC). (URL: [Link])
-
(PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). (URL: [Link])
-
Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates - Chemical Science (RSC Publishing). (URL: [Link])
-
Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity - PMC - PubMed Central. (URL: [Link])
-
Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products - MDPI. (URL: [Link])
-
(PDF) Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). (URL: [Link])
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- 11. scribd.com [scribd.com]
- 12. Synthesis of some 1,2,4-Triazolyl-1,2,3-Triazole Derivatives: (1,3-Dipolar Cycloaddition Reaction) | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this electron-deficient, nitrogen-rich heterocyclic substrate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
The substrate , 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, presents a unique set of challenges. While the electron-withdrawing nature of the triazole and nitrile groups activates the C-Br bond for oxidative addition, the Lewis-basic nitrogen atoms of the triazole ring can coordinate to the palladium catalyst, leading to deactivation or inhibition.[1] This guide will address this and other common issues to help you achieve high-yield, reproducible results.
Troubleshooting Guide
This section is formatted as a series of common problems you might encounter. Each answer provides a diagnostic approach and actionable solutions based on mechanistic principles.
Q1: My reaction shows very low or no conversion of the starting material. What are the primary causes and how can I fix this?
A1: Failure to initiate the catalytic cycle is the most common reason for no conversion. This typically points to issues with the catalyst activation, the reagents, or the reaction environment.
1. Catalyst Deactivation/Inhibition:
-
The Problem: The nitrogen atoms in the 1,2,4-triazole ring are Lewis basic and can irreversibly bind to the palladium center, effectively poisoning the catalyst.[1] This is a primary challenge with nitrogen-rich heterocycles.
-
The Solution: Employ bulky, electron-rich phosphine ligands. These ligands, often called Buchwald ligands (e.g., SPhos, XPhos), or others like P(t-Bu)₃, serve a dual purpose: they stabilize the palladium center, making it less susceptible to inhibition, and their electron-donating nature promotes the rate-limiting reductive elimination step.[2][3] Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this class of substrate.[4]
2. Ineffective Base:
-
The Problem: The base plays a crucial role in the Suzuki-Miyaura reaction; it activates the boronic acid for transmetalation.[5] If the base is too weak, insoluble, or sterically hindered, this activation will not occur efficiently.
-
The Solution: For this substrate, a moderately strong base is often required. Potassium phosphate (K₃PO₄) is an excellent starting point, especially in aqueous solvent mixtures.[6] Cesium carbonate (Cs₂CO₃) is another strong and effective base, particularly in anhydrous conditions.[7][8] Ensure the base is finely powdered and dry for best results.
3. Poor Reagent Quality or Degassing:
-
The Problem: The catalytic cycle relies on a Pd(0) species.[9][10] Oxygen in the reaction mixture can oxidize Pd(0) to Pd(II), which can lead to catalyst deactivation and an increase in side reactions like boronic acid homocoupling.[11] Moisture can also contribute to the decomposition of some reagents.
-
The Solution: Rigorous degassing is non-negotiable. Use a freeze-pump-thaw technique (at least 3 cycles) for your solvents. For the reaction vessel containing the solid reagents, evacuate and backfill with an inert gas (Argon or Nitrogen) multiple times (3-5 cycles) before adding the degassed solvents. Ensure your boronic acid is pure and your palladium precatalyst has not degraded.
Experimental Protocol: Initial Screening for a Failed Reaction
-
To a dry Schlenk flask, add 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-5 mol%).
-
Seal the flask, then evacuate and backfill with Argon (repeat 5 times).
-
Add previously degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.
Q2: My reaction is consuming the starting material, but the yield of the desired product is low, and I see several side products. What is happening?
A2: The formation of significant side products indicates that while the catalytic cycle is turning over, competing, non-productive pathways are dominant. The two most likely culprits are protodeboronation and homocoupling.
1. Protodeboronation:
-
The Problem: This is a side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[12] This is particularly problematic with electron-deficient or heteroaryl boronic acids and can be catalyzed by the base or trace metals.[12][13]
-
The Solution:
-
Use a Boronic Ester: Convert your boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or neopentyl glycol ester.[11] These are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.
-
Modify the Base/Solvent: Using a milder base like potassium fluoride (KF) can sometimes suppress protodeboronation, although it may slow the reaction rate.[5] Anhydrous conditions can also be beneficial.
-
Increase Boronic Acid Stoichiometry: While not atom-economical, using a larger excess of the boronic acid (e.g., 2.0-2.5 equivalents) can sometimes compensate for its decomposition.[1]
-
2. Homocoupling:
-
The Problem: You may observe byproducts resulting from the coupling of two boronic acid molecules (Glaser-type coupling) or two molecules of your bromo-triazole. Boronic acid homocoupling is often promoted by the presence of Pd(II) species and oxygen.[11]
-
The Solution:
-
Improve Degassing: This is the most critical factor. Ensure your reaction is truly anaerobic to minimize Pd(0) oxidation.
-
Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid introducing Pd(II) at the beginning of the reaction. While Pd(II) precatalysts are reduced in situ, starting with Pd(0) can minimize pre-catalytic side reactions.
-
Troubleshooting Flowchart for Low Yield
Frequently Asked Questions (FAQs)
Q: What is the best starting point for reaction conditions (catalyst, base, solvent, temperature)?
A: There is no single "best" condition, as the optimal choice depends on the specific boronic acid partner. However, a robust starting point for screening is essential. The table below summarizes a good set of initial conditions and potential alternatives.
| Parameter | Recommended Starting Condition | Alternatives for Optimization | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is cheaper but requires in-situ reduction, which is usually fast. |
| Ligand | SPhos (2-4 mol%) | XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich ligands are critical to prevent catalyst poisoning by the triazole nitrogens and promote reductive elimination.[2][3] |
| Base | K₃PO₄ (2 equiv) | Cs₂CO₃ (2 equiv), K₂CO₃ (3 equiv) | K₃PO₄ is effective in aqueous mixtures.[6] Cs₂CO₃ is excellent for anhydrous conditions.[8] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1), THF / H₂O (4:1), Anhydrous DMF | Aprotic/aqueous mixtures often give good results by helping to dissolve the inorganic base and facilitate the catalytic cycle. |
| Temperature | 80-100 °C | 60 °C to 120 °C | Higher temperatures generally increase reaction rates, but temperatures >110-120°C can sometimes cause catalyst decomposition (Pd black formation).[14] |
| Boronic Acid | Boronic Acid (1.5 equiv) | Boronic Pinacol Ester (1.2-1.5 equiv) | Esters provide greater stability against protodeboronation.[11] |
Q: How does reaction temperature affect the yield?
A: Temperature has a significant impact. Generally, increasing the temperature from room temperature to around 80-100 °C will increase the rate of all steps in the catalytic cycle, leading to higher conversion in a shorter time.[15] However, excessively high temperatures (>110-120 °C) can be detrimental. It can accelerate catalyst decomposition, leading to the precipitation of palladium black and a loss of activity.[14] It can also increase the rate of side reactions. The optimal temperature is a balance between achieving a good reaction rate and maintaining catalyst stability.
Q: Can I use microwave irradiation to accelerate the reaction?
A: Yes, microwave-assisted heating is an excellent technique for Suzuki couplings, especially for high-throughput screening or when reaction times are critical. Microwave heating can dramatically reduce reaction times from hours to minutes.[8][16] A typical starting point would be 140-150 °C for 15-30 minutes in a sealed microwave vessel. However, be aware that the higher temperatures can also accelerate decomposition pathways if the catalyst system is not robust.
Q: What is the general mechanism, and where can things go wrong with my specific substrate?
A: The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The diagram below illustrates this cycle and highlights the specific challenges for 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
Welcome to the technical support center for the synthesis of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Our aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind the troubleshooting steps.
I. Synthetic Overview: The Sandmeyer Approach
The most common and logical synthetic route to 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is a Sandmeyer-type reaction. This involves the diazotization of the corresponding amine precursor, 3-amino-1-methyl-1H-1,2,4-triazole-5-carbonitrile, followed by a copper(I) bromide-mediated displacement of the diazonium group.
Caption: Synthetic route to the target molecule via a two-step Sandmeyer reaction.
II. Detailed Experimental Protocol (Illustrative)
This protocol is a representative procedure based on established Sandmeyer reaction principles for heterocyclic amines. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
3-amino-1-methyl-1H-1,2,4-triazole-5-carbonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48% aq.)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 eq) in 48% hydrobromic acid (4.0 eq) at room temperature.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is typically observed as a clear solution.
-
-
Sandmeyer Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq).
-
Add the freshly prepared, cold diazonium salt solution portion-wise to the copper(I) bromide solution with vigorous stirring.
-
After the initial effervescence (nitrogen gas evolution) subsides, warm the reaction mixture to 60-70 °C and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with deionized water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
-
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Action(s) |
| Low or No Product Formation | 1. Incomplete Diazotization: The diazonium salt is a crucial intermediate. Its formation can be hampered by impure sodium nitrite or incorrect stoichiometry. | Action: Use freshly purchased, high-purity sodium nitrite. Ensure accurate weighing and molar ratios. A slight excess of NaNO₂ (1.05-1.1 eq) is often beneficial. |
| 2. Decomposition of Diazonium Salt: Diazonium salts of heteroaromatic amines can be thermally unstable.[1] | Action: Maintain a strict temperature control of 0-5 °C during the diazotization and addition to the copper(I) bromide solution. Prepare the diazonium salt fresh and use it immediately. | |
| 3. Inactive Copper(I) Bromide: CuBr can oxidize to Cu(II) upon prolonged exposure to air, which is less effective in the Sandmeyer reaction. | Action: Use freshly purchased or properly stored CuBr. If the reagent is old, it can be purified by washing with glacial acetic acid followed by ethanol and diethyl ether. | |
| Formation of a Major Phenolic Byproduct (3-hydroxy-1-methyl-1H-1,2,4-triazole-5-carbonitrile) | Reaction of the Diazonium Salt with Water: The diazonium group can be displaced by water, especially at elevated temperatures, leading to the formation of a hydroxyl group in place of the bromine.[2][3] | Action: Ensure the reaction is not overheated during the addition of the diazonium salt to the CuBr solution. A controlled, slow addition is recommended. Using a more concentrated HBr solution can also suppress this side reaction by reducing the activity of water. |
| Presence of Unreacted Starting Material (3-amino-1-methyl-1H-1,2,4-triazole-5-carbonitrile) | 1. Insufficient Sodium Nitrite: An inadequate amount of NaNO₂ will result in incomplete conversion of the starting amine. | Action: Ensure the use of at least 1.05 equivalents of sodium nitrite. |
| 2. Diazonium Salt Decomposition (as above) | Action: Maintain low temperatures during diazotization. | |
| Hydrolysis of the Nitrile Group to a Carboxylic Acid or Amide | Prolonged Exposure to Strong Acid at High Temperatures: The cyano group can undergo hydrolysis under the acidic reaction conditions, particularly during the heating phase of the Sandmeyer reaction.[4][5][6][7] | Action: Minimize the reaction time at elevated temperatures. Once the reaction is complete (as determined by in-process monitoring), proceed with the work-up promptly. Neutralize the reaction mixture during the work-up as soon as possible. |
| Formation of Azo-Coupling Byproducts | Reaction of the Diazonium Salt with the Starting Amine: The electrophilic diazonium salt can react with the nucleophilic starting amine to form colored azo compounds. | Action: This is more common if the diazotization is slow or incomplete. Ensure rapid and complete formation of the diazonium salt by maintaining a low temperature and efficient stirring. A slight excess of acid can also help by protonating the starting amine, reducing its nucleophilicity. |
IV. Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns a dark color during the Sandmeyer step. Is this normal?
A1: A color change to a dark green or brown is often observed during the Sandmeyer reaction and is typically indicative of the formation of copper complexes and radical intermediates.[2] However, the formation of intensely colored precipitates could suggest the formation of azo-coupling byproducts. It is advisable to monitor the reaction by TLC or LC-MS to ensure the desired product is being formed.
Q2: Can I use copper(II) bromide instead of copper(I) bromide?
A2: While some Sandmeyer-type reactions can proceed with Cu(II) salts, Cu(I) is the classical and generally more efficient catalyst for the radical-nucleophilic aromatic substitution mechanism.[2] Using Cu(II) may lead to lower yields or different side products.
Q3: What is the role of the excess hydrobromic acid?
A3: The excess HBr serves multiple purposes: it acts as the solvent for the starting amine, provides the acidic medium for the in-situ formation of nitrous acid from sodium nitrite, and stabilizes the diazonium salt intermediate.[1] It also provides the bromide nucleophile for the final substitution step.
Q4: How can I confirm the formation of the diazonium salt before proceeding with the Sandmeyer reaction?
A4: Direct characterization of the diazonium salt is often impractical due to its instability.[1] The visual disappearance of the solid starting amine and the formation of a clear solution upon the addition of sodium nitrite is a strong indicator. A small aliquot can be quenched with a coupling agent like 2-naphthol in a basic solution; the formation of a brightly colored azo dye confirms the presence of the diazonium salt.
Q5: The purification by column chromatography is difficult, with the product streaking. What can I do?
A5: Triazole compounds can sometimes be challenging to purify by silica gel chromatography due to their polarity and potential for interaction with the stationary phase. Ensure the crude product is thoroughly dried and free of acidic residues before loading onto the column. A small amount of a polar solvent like methanol in the eluent system can sometimes improve the peak shape, but may also elute highly polar impurities. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) could be explored.
Sources
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Diazonium compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Purification of 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
Welcome to the technical support center for the purification of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the purification of this important heterocyclic building block. The following question-and-answer format directly addresses specific issues you may face in your experiments, with a focus on the underlying scientific principles to empower you to make informed decisions in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is a dark, oily residue after synthesis. What is the best initial purification strategy?
A1: An initial liquid-liquid extraction is a highly effective first step to remove many impurities. The choice of solvents is critical and depends on the nature of the impurities. Given the polar nature of the triazole ring and the presence of a nitrile group, the target compound will likely have moderate polarity.
Expert Insight: The bromination reaction to synthesize your target compound may leave behind unreacted starting materials, acidic byproducts, and polar, dark-colored impurities. A well-designed extraction protocol can significantly simplify subsequent purification steps like column chromatography or recrystallization.
Recommended Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash:
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any acidic byproducts.
-
Follow with a wash using a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities and to help break any emulsions.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, partially purified product.
Q2: I am seeing poor separation of my target compound from a closely-eluting impurity during silica gel column chromatography. What can I do to improve the resolution?
A2: Poor separation on a silica gel column is a common issue that can often be resolved by systematically optimizing your chromatographic conditions.
Expert Insight: The key to good separation is to exploit the differences in polarity between your target compound and the impurity. If the initial solvent system is not providing adequate separation, a methodical approach to adjusting the mobile phase is necessary.
Troubleshooting Steps for Column Chromatography:
-
Solvent System Optimization: The initial choice of solvent system is crucial. Use Thin Layer Chromatography (TLC) to screen various solvent systems.[1]
-
If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase.
-
If the spots are too low on the TLC plate (low Rf), increase the polarity.
-
If the spots are streaking, which can occur with nitrogen-containing heterocycles on acidic silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase.[1]
-
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to separate compounds with very similar polarities.
-
Column Packing and Loading: Ensure the column is packed uniformly to prevent channeling. The sample should be loaded in a minimal amount of solvent as a concentrated band. For compounds that are not highly soluble in the mobile phase, dry loading (adsorbing the compound onto a small amount of silica gel before loading) is recommended.[2][3]
-
Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase.[1]
-
Alumina (neutral or basic): Can be a good alternative for basic compounds that interact too strongly with acidic silica.
-
Reversed-Phase (C18): This is an excellent option where separation is based on hydrophobicity rather than polarity. A typical mobile phase would be a mixture of water and acetonitrile or methanol.[1]
-
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Typical Ratio (v/v) | Polarity | Notes |
| Hexanes:Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A good starting point for many organic compounds. |
| Dichloromethane:Methanol | 99:1 to 9:1 | Medium to High | Effective for more polar compounds. |
Workflow for Optimizing Column Chromatography
Caption: Troubleshooting workflow for column chromatography.
Q3: My 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile fails to crystallize from solution and instead "oils out." How can I induce crystallization?
A3: "Oiling out" is a common problem in crystallization where the compound comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated or cools too quickly.[1]
Expert Insight: The goal of crystallization is to allow the molecules to arrange themselves into a well-defined crystal lattice slowly. When this process is too rapid, an amorphous oil can form. Impurities can also inhibit crystal formation.
Strategies to Induce Crystallization:
-
Slow Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[1][4]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to act as a template for crystallization.[1][4]
-
Solvent System Modification:
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly again.[1]
-
Use a Co-solvent System: Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, warm the solution until it becomes clear again and allow it to cool slowly.[5]
-
Decision Tree for Crystallization Troubleshooting
Caption: Decision-making process for inducing crystallization.
Q4: I have a low recovery of my product after purification. What are the likely causes and how can I improve the yield?
A4: Low recovery can be attributed to several factors, from suboptimal reaction conditions to losses during the workup and purification steps.[6]
Expert Insight: A systematic review of your entire process is the most effective way to identify where product loss is occurring.
Potential Causes and Solutions for Low Recovery:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with TLC or LC-MS. If the reaction is stalling, re-evaluate the reaction conditions (temperature, time, reagent stoichiometry).[6]
-
Losses During Extraction:
-
The product may have some solubility in the aqueous layer. Perform multiple extractions with smaller volumes of the organic solvent.
-
Emulsions can trap the product. Use brine washes to help break emulsions.
-
-
Losses During Crystallization:
-
Using too much solvent will result in a significant amount of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.[1]
-
The compound may be too soluble in the cold solvent. Try a different solvent or cool the solution to a lower temperature.
-
-
Losses During Column Chromatography:
-
The compound may be irreversibly adsorbed onto the silica gel, especially if it is unstable to acidic conditions.[7] A quick stability test on a TLC plate can diagnose this issue.[7] If unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica with triethylamine.[2]
-
References
- Farajzadeh, M. A., Afshar, D. M., & Azer, A. A. (2012). Development of a new dispersive liquid-liquid microextraction method in a narrow-bore tube for preconcentration of triazole pesticides from aqueous samples. Analytica Chimica Acta, 712, 85-91.
- Farajzadeh, M. A., & Nouri, N. (2008). Extraction and Preconcentration of Some Triazole Pesticides in Grape Juice by Salting Out Homogeneous Liquid–Liquid Extraction in a Narrow-Bore Tube Prior to Their Determination by Gas Chromatography–Flame Ionization Detection. Food Analytical Methods, 1(4), 246-253.
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
- Farajzadeh, M. A., Ghorbanpour, H., & Afshar, A. (2014). Extraction and Enrichment of Triazole and Triazine Pesticides from Honey Using Air-Assisted Liquid–Liquid Microextraction. Food Analytical Methods, 7(8), 1664-1672.
-
Krasavin, M., et al. (2018). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1][6][8]triazines. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1683–1688.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Seebunrueng, K., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega, 8(23), 20901–20910.
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
- Chiacchio, U., et al. (2021). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 11(11), 1361.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 5.37 Introduction to Organic Synthesis Laboratory. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2014). Can someone help me to workout the triazole derivatives of 4- substituted acetophenones as 'm obtaining the final compounds as sticky material? Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. Retrieved from [Link]
- Kaur, P., Kaur, R., & Goswami, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 9(7), 1-35.
- Yuchuan, L. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Journal of Chemical Research, 42(7), 342-345.
- Cerkasovs, A., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1296.
-
Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]
- Ji, Z. L., Wang, M. F., & You, X. Z. (2007). 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 64(1), o374.
- Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
- Hiremath, S. P., et al. (2008). SYNTHESES OF SOME NEW 1, 2, 3-BENZOTRIAZOLES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 1(3), 513-518.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Scale-Up Synthesis of 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
Welcome to the technical support center for the synthesis of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. This guide is intended for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. The information provided herein is curated from established chemical principles and field experience with analogous heterocyclic systems.
I. Overview of Synthetic Strategy
The synthesis of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile typically involves a multi-step sequence. A plausible and common route would be the construction of the methylated triazole core, followed by a bromination step. Given the structure, a Sandmeyer-type reaction on an amino-triazole precursor is a highly likely industrial method for introducing the bromine atom.[1] This guide will focus on the challenges anticipated during the scale-up of such a process.
Logical Workflow for Synthesis
Caption: A potential synthetic workflow for 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
Reaction Control & Stoichiometry
Question 1: We are observing inconsistent reaction profiles and the formation of significant byproducts during the Sandmeyer reaction upon scale-up. What could be the cause?
Answer:
This is a common challenge when scaling up Sandmeyer reactions, which are known to be exothermic and can have radical side reactions.[2][3] The root cause often lies in inadequate temperature control and localized concentration gradients.
-
Causality: On a larger scale, heat dissipation is less efficient. Hotspots can develop, leading to the decomposition of the diazonium salt intermediate and the formation of undesired products. Furthermore, slow reagent addition can lead to localized high concentrations of reactants, promoting side reactions.
-
Troubleshooting Steps:
-
Improve Heat Transfer: Ensure your reactor has adequate cooling capacity and efficient stirring to maintain a uniform temperature.
-
Controlled Reagent Addition: Utilize a syringe pump or a dosing pump for the slow, subsurface addition of the sodium nitrite solution. This prevents localized concentration build-up.
-
Monitor Internal Temperature: Rely on an internal temperature probe rather than the jacket temperature for accurate reaction monitoring.
-
Consider a Semi-Batch Process: For very large scales, a semi-batch process where the diazonium salt is generated and consumed in a continuous or semi-continuous manner can improve control.
-
| Parameter | Lab Scale (e.g., 100 mL) | Pilot Scale (e.g., 50 L) |
| Addition Time | 5-10 minutes | 1-2 hours |
| Temperature Control | Ice bath | Reactor cooling jacket |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer |
Question 2: Our yield of the brominated product is lower than expected, and we isolate a significant amount of the corresponding hydroxyl-triazole. Why is this happening?
Answer:
The formation of the hydroxyl-triazole is a classic side reaction in Sandmeyer chemistry, particularly when water is present and the copper(I) catalyst is not sufficiently active.[1]
-
Causality: The diazonium salt can react with water to form a phenol-like compound, in this case, the hydroxyl-triazole. This is often competitive with the desired bromination reaction.
-
Troubleshooting Steps:
-
Catalyst Quality: Ensure the copper(I) bromide (CuBr) is of high purity and not oxidized to copper(II). Freshly prepared or purchased CuBr from a reputable supplier is recommended.
-
Anhydrous Conditions: While the reaction is typically run in an aqueous medium, minimizing excess water can be beneficial.
-
Sufficient Catalyst Loading: On a larger scale, ensure that the catalyst loading is appropriately scaled. A slight increase in catalyst loading (e.g., from 0.1 eq to 0.15 eq) might be necessary to ensure the bromination pathway is favored.
-
Work-up and Purification
Question 3: The crude product is a dark, oily residue that is difficult to handle and purify. How can we improve the isolation?
Answer:
The formation of dark, tarry byproducts is common in reactions involving diazonium salts due to radical polymerization and other side reactions.[2]
-
Causality: Impurities can interfere with crystallization and make handling difficult.
-
Troubleshooting Steps:
-
Quenching: After the reaction is complete, consider adding a quenching agent like sodium bisulfite to destroy any remaining reactive species.
-
Solvent Selection for Extraction: Experiment with different solvent systems for extraction. A combination of a polar and a non-polar solvent might be necessary to selectively extract the product while leaving the polar impurities in the aqueous phase.
-
Activated Carbon Treatment: Before crystallization, dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities.[4]
-
Question 4: We are struggling with the final purification. Column chromatography is not feasible for our target scale, and recrystallization gives a product with persistent impurities.
Answer:
Purification of polar, brominated heterocyclic compounds can be challenging.[4][5] The key is to find a suitable recrystallization solvent system.
-
Causality: The polarity of the triazole ring and the nitrile group, combined with the bromo substituent, can lead to solubility in a wide range of solvents, making selective crystallization difficult.
-
Troubleshooting Steps:
-
Solvent Screening: Conduct a thorough solvent screening for recrystallization. Consider mixed solvent systems, such as ethanol/water, isopropanol/heptane, or toluene/ethyl acetate. The ideal system will have high solubility at elevated temperatures and low solubility at room temperature or below for your product, while impurities remain soluble.[4]
-
Anti-Solvent Crystallization: Dissolve the crude product in a good solvent (e.g., ethanol) and then slowly add an anti-solvent (e.g., water or heptane) until turbidity is observed. Then, cool the mixture to induce crystallization.
-
Slurry Wash: If the product precipitates out of the reaction mixture, a slurry wash with a suitable solvent can be an effective purification method.
-
| Solvent System | Product Solubility (Hot) | Product Solubility (Cold) | Impurity Solubility |
| Ethanol/Water | High | Low | High |
| Toluene/Heptane | Moderate | Low | Moderate |
| Ethyl Acetate | High | Moderate | High |
Safety Considerations
Question 5: What are the primary safety concerns when scaling up this synthesis?
Answer:
The scale-up of this synthesis presents several potential hazards that must be carefully managed.
-
Diazonium Salt Instability: Aryl diazonium salts are known to be explosive when isolated in a dry state. It is crucial to use them in solution and not attempt to isolate the intermediate.
-
Exothermic Reactions: Both the diazotization and the Sandmeyer reaction are exothermic. A runaway reaction is a significant risk if cooling is inadequate.
-
Gas Evolution: The Sandmeyer reaction evolves nitrogen gas. The reactor must be properly vented to avoid pressure buildup.[1]
-
Reagent Toxicity:
Safety Protocol Workflow:
Caption: A workflow for ensuring safety during the scale-up synthesis.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected purity of the final product after recrystallization?
A1: With an optimized recrystallization protocol, a purity of >98% is a reasonable target. However, this is highly dependent on the impurity profile of the crude product.
Q2: Can we use N-bromosuccinimide (NBS) for the bromination step instead of the Sandmeyer reaction?
A2: While NBS is a common brominating agent for electron-rich heterocycles, it may not be suitable for this system, which is likely less reactive.[11] A Sandmeyer reaction is generally a more robust and scalable method for introducing a bromine atom at this position.
Q3: How can we monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are suitable methods for monitoring the reaction. A reverse-phase HPLC method would likely be effective for separating the starting material, intermediate, and product.
Q4: What are the critical quality attributes of the starting materials?
A4: The purity of the 1-methyl-1H-1,2,4-triazol-5-amine is critical. Any impurities in this starting material will likely be carried through the synthesis and complicate the final purification. The quality of the copper(I) bromide is also crucial, as discussed in the troubleshooting section.
Q5: Are there any known stability issues with the final product?
A5: While specific data for this compound is not widely published, cyanotriazoles are a class of compounds with known biological activity and are generally stable under normal storage conditions.[12][13][14][15] However, as with many brominated compounds, prolonged exposure to light and air should be avoided to prevent degradation.[16][17] Some pesticides with triazole structures have shown thermal instability at their melting points.[18]
IV. References
-
Cui, M., Wang, R., Yang, Q., & Kuang, C. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. The Journal of Organic Chemistry, 87(15), 9654–9662. [Link]
-
ACS Publications. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Stoichiometric coefficients in the bromination reactions of 1,2,4-triazoles and their complexes. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. [Link]
-
PubMed Central. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. [Link]
-
ACS Publications. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-1H-1,2,4-triazole: A Versatile Intermediate for Chemical Synthesis and Research. [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
PubMed. (n.d.). Boiling of simulated tap water: effect on polar brominated disinfection byproducts, halogen speciation, and cytotoxicity. [Link]
-
MDPI. (n.d.). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][2][3][19]triazoles. [Link]
-
Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2,4-triazole-3-methyl carboxylate.
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]
-
ACS Publications. (2019). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. [Link]
-
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
PubMed. (2011). Formation and decomposition of new and unknown polar brominated disinfection byproducts during chlorination. [Link]
-
Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
-
ResearchGate. (2022). Mechanochemical Bromination of Naphthalene Catalyzed by Zeolites: From Small Scale to Continuous Synthesis. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) bromide. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) bromide. [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. [Link]
-
ResearchGate. (n.d.). Cyanotriazoles are selective topoisomerase II poisons that rapidly cure trypanosome infections. [Link]
-
PubMed. (2023). Cyanotriazoles are selective topoisomerase II poisons that rapidly cure trypanosome infections. [Link]
-
PMC - NIH. (2023). A new class of antiparasitic drugs: Cyanotriazole compounds “poison” topoisomerase II of pathogenic trypanosomatids. [Link]
-
MDPI. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. [Link]
-
White Rose Research Online. (2023). Cyanotriazoles are selective topoisomerase II poisons that rapidly cure trypanosome infections. [Link]
-
Sci-Hub. (1994). Thermal stability of some pesticides at the melting temperature. [Link]
-
PubMed. (2002). Synthesis of aza-heterocycles from oximes by amino-Heck reaction. [Link]
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- 18. Sci-Hub. Thermal stability of some pesticides at the melting temperature / Journal of Thermal Analysis, 1994 [sci-hub.box]
- 19. Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles [organic-chemistry.org]
catalyst poisoning in reactions with 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
Welcome to the Technical Support Center for reactions involving 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve issues related to catalyst poisoning, a common challenge when working with electron-rich N-heterocyclic substrates. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your research.
Understanding the Challenge: The Double-Edged Sword of the 1,2,4-Triazole Core
The 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile moiety is a valuable building block in medicinal chemistry and materials science. However, its very structure presents a significant challenge in transition-metal catalysis, particularly with palladium-based systems. The triazole ring contains multiple nitrogen atoms with available lone pairs of electrons. These lone pairs can strongly coordinate to the metal center of the catalyst (e.g., Palladium).
This coordination can lead to two primary issues:
-
Competitive Binding: The triazole substrate or product can act as a ligand, competing with the desired phosphine or N-heterocyclic carbene (NHC) ligands for coordination sites on the metal.
-
Formation of Inactive Complexes: Strong coordination can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive or have significantly reduced activity.[1] This sequestration of the active catalyst is a primary pathway to reaction failure.
This guide will provide a structured approach to identifying, troubleshooting, and overcoming these catalyst poisoning effects.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) with 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Q1: My reaction shows low or no conversion, even after extended reaction times. How do I determine if catalyst poisoning is the cause?
A1: Low or no product yield is the most common symptom of catalyst deactivation. While other factors like poor reagent quality or suboptimal conditions can be responsible, poisoning should be a primary suspect with this substrate.
Probable Causes & Diagnostic Steps:
-
Direct Catalyst Inhibition by the Heterocycle: The triazole nitrogen atoms are likely coordinating to the palladium center, preventing the catalytic cycle from proceeding.[1]
-
Impurity-Driven Poisoning: Trace impurities in the starting material, reagents, or solvent can act as potent catalyst poisons. Common culprits include sulfur compounds (e.g., residual thiols from synthesis), other halides, or water.[2][3][4]
-
Catalyst Agglomeration: Ligand dissociation, often exacerbated by strongly coordinating substrates, can lead to the formation of inactive palladium black.[5]
Troubleshooting Workflow:
Caption: A stepwise workflow for diagnosing reaction failure.
Solutions:
-
Ligand Modification: Switch to ligands known to be effective for heterocyclic substrates. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos) or specific N-heterocyclic carbenes (NHCs) can form more stable complexes with palladium, reducing the opportunity for the triazole to poison the catalyst.[6]
-
Increase Catalyst Loading: As a diagnostic tool, doubling the catalyst loading can sometimes overcome partial poisoning and provide some product, confirming that poisoning is an issue. However, this is not an ideal long-term solution.
-
Reagent Purification: Ensure the 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile starting material is of high purity. Impurities from its synthesis can be potent poisons.[7] Recrystallization or column chromatography may be necessary. (See Protocol 2).
-
Rigorous Inert Conditions: Oxygen can degrade both the active Pd(0) species and sensitive phosphine ligands, leading to catalyst decomposition.[5] Ensure solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). (See Protocol 1).
Q2: I observe the formation of a black precipitate (Palladium black) in my reaction vessel. What does this mean and how can I prevent it?
A2: The formation of palladium black is a visual confirmation of catalyst decomposition. The active, soluble Pd(0) species has agglomerated into inactive, insoluble palladium metal.
Probable Causes:
-
Ligand Dissociation: The triazole substrate or product may displace the stabilizing phosphine ligand from the palladium center. The resulting "ligandless" palladium is highly unstable and rapidly aggregates.[8]
-
High Temperatures: While heat is often required, excessively high temperatures can accelerate ligand dissociation and catalyst decomposition.
-
Inefficient Reduction of Pre-catalyst: If using a Pd(II) source (e.g., Pd(OAc)₂), incomplete or slow reduction to the active Pd(0) can lead to side reactions and decomposition.[5]
Solutions:
-
Use a More Robust Catalyst System:
-
Chelating Ligands: Bidentate (chelating) phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can be more resistant to dissociation than monodentate ligands.
-
Modern Pre-catalysts: Employ modern palladium pre-catalysts (e.g., G2, G3, or G4 Buchwald pre-catalysts). These are designed to generate the active Pd(0) species cleanly and efficiently at lower temperatures, minimizing decomposition pathways.
-
-
Optimize Reaction Temperature: Determine the minimum temperature required for the reaction to proceed. Run kinetics at different temperatures to find a balance between reaction rate and catalyst stability.
-
Solvent Choice: The choice of solvent can influence catalyst stability. Aprotic polar solvents like dioxane or THF are common, but sometimes less coordinating solvents like toluene can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose palladium catalysts and ligands to start with for cross-coupling reactions involving this triazole?
A1: For challenging heterocyclic substrates, it is best to start with catalyst systems known for their high stability and activity.
| Catalyst System Component | Recommended Examples | Rationale |
| Palladium Source | Buchwald Pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2) | Air-stable, generate active Pd(0) efficiently and stoichiometrically under mild conditions, minimizing side reactions. |
| Ligand Type | Bulky Biaryl Monophosphines | XPhos, SPhos, RuPhos. Their steric bulk promotes reductive elimination and stabilizes the metal center against substrate coordination. |
| Ligand Type | N-Heterocyclic Carbenes (NHCs) | IPr, IMes. Form very strong bonds to palladium, creating highly stable and active catalysts resistant to poisoning. |
Table 1: Recommended starting catalyst systems for 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Q2: Can additives help mitigate catalyst poisoning?
A2: Yes, certain additives can be beneficial. Halide salts, such as lithium bromide (LiBr) or tetrabutylammonium bromide (TBAB), have been shown to prevent catalyst deactivation in some systems.[9][10] They can help stabilize the active catalyst or prevent the formation of inhibitory complexes, especially in Negishi or Suzuki couplings.[8][9]
Q3: How does the nitrile group on the triazole affect the reaction?
A3: The nitrile (-C≡N) group can also interact with the palladium catalyst, though typically less strongly than the triazole nitrogens. In some cases, particularly in cyanation reactions, excess cyanide ions (from the nitrile source or degradation) can form highly stable, inactive palladium-cyanide complexes like [(CN)₄Pd]²⁻, terminating the catalytic cycle.[11] While the nitrile on your substrate is covalently bound, be mindful of reaction conditions that could lead to its degradation.
Key Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)
This protocol is essential for removing dissolved oxygen, which can destroy the active catalyst.
Materials:
-
Reaction flask with a sidearm and stopcock
-
Schlenk line or high-vacuum manifold
-
Cold bath (Liquid nitrogen or dry ice/acetone)
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Add the solvent to the reaction flask.
-
Attach the flask to the Schlenk line.
-
Freeze: Place the cold bath around the flask to completely freeze the solvent.
-
Pump: Open the flask to the vacuum line and evacuate for 5-10 minutes. This removes gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum and remove the cold bath. Allow the solvent to thaw completely. You may hear gas bubbles escaping the liquid as it thaws.
-
Repeat: Repeat this Freeze-Pump-Thaw cycle at least three times to ensure all dissolved oxygen is removed.
-
After the final cycle, backfill the flask with inert gas. The solvent is now ready for use.
Protocol 2: Purification of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile by Recrystallization
This procedure removes non-volatile impurities that could act as catalyst poisons.
Materials:
-
Crude 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
-
A suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes). The ideal solvent should dissolve the compound when hot but not when cold.
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (or the more soluble solvent of a binary system) to just dissolve the solid.
-
If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes, then hot-filter to remove the carbon.
-
Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or place it in an ice bath.
-
Once crystallization is complete, collect the purified solid by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum. Verify purity using LC-MS or NMR.
Visualizing the Mechanism of Poisoning
The following diagram illustrates how an N-heterocyclic substrate can intercept the active catalyst and pull it into an inactive, off-cycle state.
Caption: Mechanism of catalyst poisoning by an N-heterocycle.
References
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
- How to Prevent Catalyst Poisoning
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Palladium catalyst issues in cross-coupling reactions.Benchchem.
- How Can You Prevent Catalyst Poisoning?Chemistry For Everyone, YouTube.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.Journal of the American Chemical Society.
- 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.Sigma-Aldrich.
- Purification of Organic Chemicals.
- Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.The Royal Swedish Academy of Sciences.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids.Benchchem.
- Struggling with Suzuki Reaction.Reddit.
- How can I solve my problem with Suzuki coupling?
- Haber process.Wikipedia.
- Influence of Impurities from Manufacturing Process on the Toxicity Profile of Boron Nitride Nanotubes.
Sources
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Technical Support Center: Synthesis of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
Welcome to the Technical Support Center for the synthesis of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on impurity management. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the highest purity and yield of your target molecule.
Introduction to the Synthetic Strategy
The synthesis of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is typically approached through a two-step sequence:
-
N-methylation: The synthesis of the precursor, 1-methyl-1H-1,2,4-triazole-5-carbonitrile.
-
Bromination: The subsequent bromination of the methylated triazole to yield the final product.
Each of these steps presents unique challenges and potential for impurity formation. This guide will address these issues systematically.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, their probable causes, and actionable solutions.
Step 1: N-Methylation of 1H-1,2,4-triazole-5-carbonitrile
Issue 1: Formation of Isomeric Byproducts
-
Observation: Your analytical data (e.g., NMR, HPLC-MS) indicates the presence of more than one methylated product.
-
Probable Cause: The alkylation of 1,2,4-triazoles can lead to the formation of both N1 and N4-alkylated isomers. The ratio of these isomers is influenced by the choice of base and solvent.
-
Scientific Explanation: The 1,2,4-triazole ring has two nucleophilic nitrogen atoms available for alkylation. The regioselectivity of the reaction is a delicate balance of electronic and steric factors.
-
Solutions:
-
Base Selection: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) can favor the formation of the N1-isomer. Weaker bases like potassium carbonate may lead to a mixture of isomers.
-
Reaction Conditions: Carefully control the reaction temperature. Running the reaction at a lower temperature can sometimes improve regioselectivity.
-
Purification: If a mixture of isomers is formed, they can often be separated by column chromatography. Developing a robust HPLC method is crucial for monitoring the separation.
-
Issue 2: Low Yield of Methylated Product
-
Observation: The conversion of the starting material is low, resulting in a poor yield.
-
Probable Cause: Incomplete deprotonation of the triazole, insufficient reactivity of the methylating agent, or suboptimal reaction conditions.
-
Solutions:
-
Reagent Purity: Ensure that all reagents and solvents are of high purity and anhydrous, as moisture can quench the base and hinder the reaction.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be necessary.
-
Choice of Methylating Agent: While methyl iodide is commonly used, dimethyl sulfate can be a more reactive alternative. However, be aware of its higher toxicity.
-
Issue 3: Formation of Quaternary Triazolium Salts
-
Observation: You observe a highly polar byproduct that is often insoluble in common organic solvents.
-
Probable Cause: Over-methylation of the desired product can lead to the formation of a quaternary 1,4-dimethyl-1,2,4-triazolium salt.[1]
-
Scientific Explanation: After the initial methylation, the product can undergo a second methylation, especially if an excess of the methylating agent is used or if the reaction temperature is too high.[1][2]
-
Solutions:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent.
-
Controlled Addition: Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations.
-
Temperature Control: Maintain a controlled temperature throughout the reaction.
-
Step 2: Bromination of 1-methyl-1H-1,2,4-triazole-5-carbonitrile
Issue 1: Incomplete Bromination
-
Observation: A significant amount of the starting material remains after the reaction.
-
Probable Cause: Insufficient reactivity of the brominating agent or deactivation of the triazole ring.
-
Scientific Explanation: The triazole ring is an electron-deficient heterocycle, which can make electrophilic substitution challenging. The nitrile group further deactivates the ring.
-
Solutions:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common choice for bromination of heterocyles.[3] If NBS is not effective, elemental bromine (Br2) in a suitable solvent like acetic acid can be used, but this requires more stringent safety precautions.
-
Catalyst: The addition of a radical initiator like AIBN or benzoyl peroxide when using NBS can facilitate the reaction.
-
Reaction Conditions: Increasing the reaction temperature or prolonging the reaction time may be necessary. Monitor the reaction progress closely to avoid over-bromination.
-
Issue 2: Formation of Di-brominated Impurities
-
Observation: Your mass spectrometry data shows a peak corresponding to the addition of two bromine atoms.
-
Probable Cause: The reaction conditions are too harsh, leading to the bromination of another position on the triazole ring.
-
Solutions:
-
Controlled Conditions: Use a slight excess of the brominating agent and carefully control the reaction temperature and time.
-
Slow Addition: Add the brominating agent portion-wise to the reaction mixture.
-
Purification: Di-brominated impurities can typically be separated from the mono-brominated product by column chromatography.
-
Issue 3: Hydrolysis of the Nitrile Group
-
Observation: You detect an impurity with a molecular weight corresponding to the amide or carboxylic acid derivative of your product.
-
Probable Cause: The presence of water under acidic or basic conditions during the reaction or workup can lead to the hydrolysis of the nitrile group.[4][5]
-
Scientific Explanation: The carbon atom of the nitrile group is electrophilic and can be attacked by water, especially when activated by an acid or a base.
-
Solutions:
-
Anhydrous Conditions: Ensure that all solvents and reagents are dry.
-
Neutral Workup: During the workup, avoid strongly acidic or basic aqueous solutions if possible. If an acid or base wash is necessary, perform it at a low temperature and for a short duration.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions?
A1: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction progress qualitatively. For quantitative analysis and to check for the presence of isomeric impurities, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) is the recommended method.
Q2: How can I purify the final product?
A2: The most common methods for purifying 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile are column chromatography on silica gel and recrystallization. For column chromatography, a gradient of ethyl acetate in hexanes is often a good starting point for the eluent system. For recrystallization, a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures should be used.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Brominating agents like NBS and elemental bromine are corrosive and strong oxidizers. Handle them with care in a fume hood.
-
Strong bases like sodium hydride are pyrophoric and react violently with water. Handle under an inert atmosphere.
Q4: How can I confirm the structure of my final product and any isolated impurities?
A4: The structure of the final product and any impurities should be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) spectroscopy: To identify functional groups.
Impurity Profile Summary
| Impurity | Probable Origin | Analytical Signature (MS) | Mitigation Strategy |
| N4-methyl isomer | N-methylation step | Same as product (isomeric) | Optimize base and solvent in methylation |
| Quaternary triazolium salt | N-methylation step | M+15 (addition of a methyl group) | Control stoichiometry of methylating agent |
| Di-brominated product | Bromination step | M+78/80 (addition of a bromine atom) | Control stoichiometry of brominating agent |
| Amide derivative | Hydrolysis of nitrile | M+18 (addition of H₂O) | Use anhydrous conditions, neutral workup |
| Carboxylic acid derivative | Hydrolysis of nitrile | M+18 (and subsequent hydrolysis) | Use anhydrous conditions, neutral workup |
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-1H-1,2,4-triazole-3-methyl formate (as a reference for methylation)
This protocol is adapted from a patent for a related compound and should be optimized for the nitrile-containing substrate.
-
To a reaction vessel, add 1,2,4-triazole, potassium hydroxide, and ethanol.
-
Slowly add chloromethane while stirring.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
(Adapted from CN113651762A)[6]
Protocol 2: General Procedure for Bromination using NBS
-
Dissolve the 1-methyl-1H-1,2,4-triazole-5-carbonitrile in a suitable solvent (e.g., acetonitrile or carbon tetrachloride).
-
Add N-bromosuccinimide (1.0-1.2 equivalents) and a radical initiator (e.g., AIBN, catalytic amount).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[3]
References
Sources
- 1. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solubility Enhancement for 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting strategies for improving the solubility of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile in various reaction conditions. Our goal is to equip you with the knowledge to overcome solubility challenges and ensure the success of your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile based on its structure?
A1: Based on its chemical structure, 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile possesses both polar and non-polar features that influence its solubility. The 1,2,4-triazole ring and the nitrile group introduce polarity and the potential for hydrogen bonding, suggesting solubility in polar organic solvents. The parent 1,2,4-triazole is known to be very soluble in water and soluble in organic solvents.[1] However, the presence of the methyl and bromo substituents adds some lipophilic character, which might limit its solubility in highly polar or aqueous solvents. Therefore, it is anticipated that this compound will exhibit moderate to good solubility in a range of polar aprotic and some protic organic solvents.
Q2: I am observing poor solubility of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile in my reaction solvent. What are the first troubleshooting steps?
A2: If you are encountering solubility issues, the first step is a systematic solvent screening. Begin with small-scale solubility tests in a variety of common laboratory solvents. It is recommended to test solubility in solvents from different classes (e.g., polar aprotic, polar protic, non-polar). A suggested starting panel of solvents is provided in the troubleshooting guide below. Additionally, gentle heating and agitation (stirring or sonication) can significantly improve the rate of dissolution and overall solubility.
Q3: Can I use co-solvents to improve the solubility of this compound?
A3: Yes, using a co-solvent system is a highly effective strategy. If your starting material is sparingly soluble in your primary reaction solvent, the addition of a small amount of a co-solvent in which the compound is highly soluble can dramatically improve the overall solubility. For example, if your reaction is in a less polar solvent like toluene, adding a small percentage of a polar apathetic solvent such as DMF or DMSO can be beneficial.
Q4: Are there any known incompatibilities or degradation pathways for this compound in certain solvents?
A4: While specific degradation studies for 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile are not widely published, it is important to consider the reactivity of the functional groups. The bromo-triazole moiety is a versatile building block, often used in cross-coupling reactions.[2] In the presence of strong nucleophiles, substitution of the bromine atom may occur. The nitrile group is generally stable but can undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. Therefore, it is crucial to choose solvents and reaction conditions that are compatible with these functional groups.
Troubleshooting Guides
Guide 1: Systematic Solvent Screening for Solubility Determination
A systematic approach to solvent screening is the most effective way to identify a suitable solvent for your reaction. This workflow will guide you through the process.
Caption: A workflow for systematic solvent screening.
Recommended Solvents for Initial Screening:
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Acetone | The polar nature of these solvents can interact favorably with the triazole and nitrile functionalities. |
| Polar Protic | Methanol, Ethanol, Isopropanol | The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially aiding in solvation. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | These are moderately polar solvents that are often used in a variety of organic reactions. |
| Halogenated | Dichloromethane (DCM), Chloroform | These are less polar options that should be considered for a comprehensive screen. |
| Aromatic | Toluene, Xylenes | These non-polar solvents are common in cross-coupling reactions and should be tested if such a reaction is planned. |
Guide 2: Enhancing Solubility for Reactions
If 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile exhibits poor solubility in your desired reaction solvent, several techniques can be employed to improve it.
1. Temperature Adjustment:
-
Rationale: For most compounds, solubility increases with temperature.
-
Protocol:
-
Suspend the compound in the chosen solvent at room temperature.
-
Gradually increase the temperature of the reaction mixture while stirring.
-
Monitor for dissolution. Be mindful of the boiling point of the solvent and the thermal stability of your reactants.
-
2. Co-solvency:
-
Rationale: The addition of a small amount of a solvent in which the compound is highly soluble can significantly increase the solubility in the bulk solvent.
-
Protocol:
-
Identify a "good" solvent for your compound from the solvent screening.
-
Add the bulk, "poor" solvent to your reaction vessel.
-
Add the "good" solvent dropwise while stirring until the compound dissolves. A common starting point is a 9:1 or 4:1 ratio of the primary solvent to the co-solvent.
-
3. Use of Phase-Transfer Catalysts (for biphasic reactions):
-
Rationale: If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst (PTC) can help shuttle a reactant from the aqueous phase to the organic phase where the triazole derivative is dissolved.
-
Common PTCs: Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS).
4. Sonication:
-
Rationale: The use of ultrasonic waves can help to break down solid aggregates and increase the surface area available for solvation, thereby accelerating dissolution.
-
Protocol:
-
Place the reaction vessel containing the compound and solvent in an ultrasonic bath.
-
Sonicate for short intervals (e.g., 5-10 minutes) and observe for dissolution.
-
Guide 3: Solvent Considerations for Specific Reaction Types
The choice of solvent is often dictated by the type of reaction being performed. Here are some suggestions for common reactions involving bromo-heterocycles.
Suzuki-Miyaura Coupling:
-
Typical Solvents: Toluene, 1,4-Dioxane, Dimethoxyethane (DME), often with water as a co-solvent.[3][4]
-
Troubleshooting: If solubility is an issue in a purely organic solvent system, consider using a mixture of an organic solvent and water with a suitable base and a palladium catalyst.
Caption: Decision tree for improving solubility in Suzuki coupling.
Nucleophilic Aromatic Substitution (SNAr):
-
Typical Solvents: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred as they can solvate the nucleophile and the intermediate complex.
-
Troubleshooting: If the reaction is sluggish due to poor solubility, increasing the temperature is often effective. Ensure your nucleophile is stable at higher temperatures.
References
-
Wikipedia. (2023). 1,2,4-Triazole. Retrieved from [Link]
- Choudhary, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). SN Applied Sciences, 3(1), 1-11.
- El-Sayed, M. A. A., et al. (2021). New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1853.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 967329.
- Xu, L., et al. (2006). 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2869-o2870.
- Fun, H.-K., et al. (2012). 3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)-thione monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2067.
- Tron, G. C., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 13(3), 529-539.
-
ResearchGate. (n.d.). The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c.... Retrieved from [Link]
- Bátori, S., et al. (2012). Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). Arkivoc, 2012(5), 146-162.
- Behalo, M. S., et al. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry, 4(2), 92-97.
- Gavrilova, A. A., et al. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. International Journal of Molecular Sciences, 25(13), 6899.
- Lesyk, R., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(22), 5345.
-
PubChem. (n.d.). 3,5-Dibromo-1-methyl-1H-1,2,4-triazole. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-1-methyl-1h-1,2,4-triazole-5-carbonitrile. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Bromo-1-methyl-1H-1,2,3-triazole. Retrieved from [Link]
Sources
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-methyl-1H-1,2,4-triazole | CymitQuimica [cymitquimica.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
selection of optimal base for Suzuki coupling of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
Topic: Selection of an Optimal Base for the Suzuki Coupling of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Coupling Electron-Deficient N-Heterocycles
The Suzuki-Miyaura cross-coupling is a powerful tool for forging carbon-carbon bonds. However, its application to highly functionalized, electron-deficient nitrogen-rich heterocycles like 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile presents unique challenges. The electron-withdrawing nature of the triazole ring and the nitrile group activates the C-Br bond for oxidative addition but also introduces potential pitfalls, including catalyst inhibition and undesired side reactions. The choice of base is not merely an afterthought; it is a critical parameter that dictates the success or failure of the reaction. This guide provides a deep dive into the rational selection of a base for this specific and challenging substrate class.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling?
The base plays a multifaceted and indispensable role in the catalytic cycle. While the exact mechanism can be substrate and condition-dependent, the primary functions of the base are:
-
Activation of the Organoboron Species: The most widely accepted role is the activation of the boronic acid (or its ester). The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻)[1][2]. This anionic boronate has increased electron density, which significantly accelerates the transmetalation step—the transfer of the organic group from boron to the palladium center[3][4].
-
Facilitation of the Palladium Complex: An alternative pathway suggests the base (especially hydroxides or alkoxides) can react with the palladium-halide complex formed after oxidative addition (e.g., [Ar-Pd(L)₂-X]) to generate a more reactive palladium-hydroxide or palladium-alkoxide complex ([Ar-Pd(L)₂-OH])[1][5]. This species then readily undergoes transmetalation with the neutral boronic acid.
-
Acceleration of Reductive Elimination: In some systems, the base has been shown to catalyze the final reductive elimination step, regenerating the active Pd(0) catalyst[2][5].
Essentially, without a base, the transmetalation step is often prohibitively slow, and the catalytic cycle stalls[5][6].
Q2: Why is base selection particularly critical for a substrate like 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile?
This substrate combines two features that demand careful consideration of the base:
-
Electron-Deficient Heterocycle: The 1,2,4-triazole ring, further deactivated by the C5-carbonitrile group, is highly electron-poor. While this facilitates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, it also makes the ring system more susceptible to nucleophilic attack or degradation under overly harsh basic conditions[7][8].
-
Nitrogen-Rich Core: The triazole contains multiple nitrogen atoms with lone pairs of electrons. These can act as ligands for the palladium center, leading to the formation of inactive or off-cycle catalyst complexes. This is a common failure mode in cross-coupling reactions of unprotected or nitrogen-rich heterocycles[9][10].
The optimal base must be strong enough to facilitate the catalytic cycle efficiently but mild enough to avoid substrate degradation and not exacerbate catalyst inhibition.
Q3: Which classes of bases are typically considered for this type of reaction?
For challenging Suzuki couplings, especially with functionalized heterocycles, the most common and effective bases fall into these categories:
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the workhorses of Suzuki couplings. They offer moderate basicity and are often used in aqueous/organic solvent mixtures[11]. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing superior results for difficult couplings.
-
Phosphates (K₃PO₄): Potassium phosphate is a stronger, non-nucleophilic base that is particularly effective for coupling electron-deficient halides and for reactions involving sensitive functional groups[12]. It is often used in anhydrous or near-anhydrous conditions (e.g., in dioxane or toluene), which can be advantageous.
-
Fluorides (KF, CsF): Potassium fluoride is a mild base that can activate boronic acids without promoting side reactions like ester hydrolysis[13]. It is particularly useful when base-sensitive functional groups are present.
-
Hydroxides (NaOH, KOH): While strong and effective at promoting the reaction, hydroxides are highly nucleophilic and can lead to substrate decomposition or hydrolysis of sensitive groups like the nitrile, making them a less desirable choice for this specific substrate[14].
Troubleshooting Guide
Q: My reaction yield is low or zero. After confirming starting material purity, what should I investigate first?
A: The base is the most common point of failure. If your initial conditions with a standard base like Na₂CO₃ fail, it's time to screen other options systematically.
Troubleshooting Workflow: Base Selection
Caption: Troubleshooting flowchart for base selection.
Q: I'm observing significant protodeboronation (boronic acid turning into an arene). How can I prevent this?
A: Protodeboronation is a common side reaction, often promoted by water and overly strong bases. To mitigate this:
-
Switch to a Milder Base: KF is an excellent choice to minimize this side reaction[13].
-
Use Anhydrous Conditions: If using K₃PO₄ or Cs₂CO₃, ensure your solvent is truly anhydrous. Water can be a proton source.
-
Use a Boronic Ester: Pinacol boronic esters (Bpin) are significantly more stable towards protodeboronation than the corresponding boronic acids[15][16]. Consider using the boronic ester equivalent of your coupling partner.
Q: My catalyst appears to be dying (solution turns black, reaction stalls). Is the base involved?
A: Yes, indirectly. While catalyst decomposition to palladium black can be caused by poor degassing, it can also be a sign of catalyst inhibition by the triazole substrate[9]. The N-H acidic protons in similar heterocycles have been shown to cause issues; while your substrate is N-methylated, the lone pairs on the other nitrogens are still available for coordination. A stronger base like K₃PO₄ can sometimes overcome this by accelerating the desired catalytic cycle, outcompeting the rate of catalyst deactivation. Furthermore, using advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) can create a more stable catalytic species that is less prone to inhibition[12][17].
Data Summary: Comparative Guide to Bases
| Base | pKa (of conjugate acid) | Typical Conditions | Pros for Triazole Substrate | Cons for Triazole Substrate |
| K₂CO₃ | 10.3 | Dioxane/H₂O, Toluene/EtOH/H₂O | Standard, inexpensive, well-understood. | May be too weak; aqueous system can promote side reactions. |
| Cs₂CO₃ | 10.3 | Dioxane, Toluene, DMF | Higher solubility in organic solvents, often more effective than K₂CO₃. | More expensive; hygroscopic. |
| K₃PO₄ | 12.3 | Anhydrous Dioxane, Toluene | Strong, non-nucleophilic; excellent for electron-deficient halides and N-heterocycles[12]. | Requires careful control of water; can be slow to dissolve. |
| KF | 3.2 | Anhydrous THF, Dioxane | Very mild; minimizes protodeboronation and protects base-sensitive groups[13]. | Can result in slower reaction rates. |
| NaOH | 15.7 | Various aqueous systems | Very strong, inexpensive. | Highly nucleophilic; high risk of nitrile hydrolysis or substrate degradation[14]. Not recommended. |
Note: pKa values are approximate and can vary with solvent and temperature.[18]
Recommended Starting Protocol
This protocol is designed as a robust starting point for experimentation.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The Suzuki catalytic cycle highlighting the base's role.
Experimental Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Catalyst/Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 4-5 mol%).
-
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane or toluene (to achieve a concentration of ~0.1 M). Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the suspension for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles. This step is critical to prevent catalyst oxidation[19].
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may need to be determined empirically.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting bromide.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
This protocol prioritizes K₃PO₄ in an anhydrous solvent as it is frequently successful for challenging couplings of nitrogen-containing heterocycles[9][12]. If this fails, consult the troubleshooting guide to select an alternative base.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Pla-Quintana, A., & Jutand, A. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(21), 7771–7781. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1651–1664. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(41), 16542–16557. Retrieved from [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(41), 16542–16557. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(2), 780–793. Retrieved from [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. Retrieved from [Link]
-
ResearchGate. (2017). Table 2: The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
Rasool, N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. Retrieved from [Link]
-
ResearchGate. (2020). Selected examples for the site selective SM cross-coupling with electron-deficient and neutral aryl boronic acids. Retrieved from [Link]
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- 7. Yoneda Labs [yonedalabs.com]
- 8. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole ring is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. The presence of a bromine atom and a nitrile group on this scaffold provides versatile handles for further chemical modifications, making it a valuable building block for the synthesis of novel drug candidates.
Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical aspects of the drug discovery and development process. This guide provides an in-depth comparison of the primary analytical methods for the characterization of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, complete with expected experimental data and detailed protocols.
The Importance of Multi-faceted Analytical Characterization
A single analytical technique is often insufficient to fully characterize a novel chemical entity. A combination of spectroscopic and chromatographic methods provides a holistic view of the molecule's structure, purity, and properties. This guide will focus on the following key analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structure elucidation.
-
Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy to identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
-
Elemental Analysis for confirming the empirical formula.
This guide is structured to provide not only the "how" but also the "why" behind the selection and application of these techniques, empowering researchers to make informed decisions in their analytical workflows.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the assembly of the molecular puzzle.
A. ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons. For 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, the ¹H NMR spectrum is expected to be relatively simple, showing a single peak corresponding to the methyl protons.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9 - 4.2 | Singlet | 3H | N-CH₃ |
Causality Behind the Chemical Shift: The nitrogen atom in the triazole ring is electron-withdrawing, which deshields the protons of the attached methyl group, causing their signal to appear at a relatively downfield chemical shift compared to an alkane methyl group. The absence of adjacent protons results in a singlet multiplicity.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better resolution.
-
Shim the magnetic field to ensure homogeneity.
-
Set the appropriate spectral width, number of scans (typically 8-16 for a concentrated sample), and relaxation delay.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peak to determine the relative number of protons.
-
Caption: Liquid Chromatography-Mass Spectrometry Workflow.
III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and non-destructive technique for identifying the presence of specific functional groups.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2230 - 2260 | C≡N stretch | Nitrile |
| ~3100 - 3150 | C-H stretch | Aromatic C-H (triazole ring) |
| ~2900 - 3000 | C-H stretch | Aliphatic C-H (methyl group) |
| ~1500 - 1600 | C=N stretch | Triazole ring |
| ~1000 - 1200 | C-N stretch | Triazole ring |
| ~500 - 700 | C-Br stretch | Bromoalkane |
Causality Behind the Absorptions: Each functional group has a characteristic vibrational frequency. The strong, sharp peak for the nitrile group is particularly diagnostic. The various stretches within the triazole ring confirm the presence of this heterocyclic core.
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
IV. High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. For a synthesized compound, HPLC is the gold standard for determining its purity.
Method Development Considerations:
-
Column: A reversed-phase C18 column is a good starting point for this relatively polar molecule.
-
Mobile Phase: A mixture of water (or a buffer) and an organic modifier like acetonitrile or methanol is typically used. A gradient elution (gradually increasing the organic modifier concentration) is often employed to ensure the elution of any potential impurities with different polarities.
-
Detection: UV detection is suitable as the triazole ring is expected to have a UV absorbance maximum. The optimal wavelength should be determined by running a UV scan.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: e.g., 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Caption: Schematic of an HPLC System and Analysis Workflow.
V. Elemental Analysis: Confirming the Empirical Formula
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula, which should be consistent with the proposed structure.
Theoretical Elemental Composition for C₄H₃BrN₄:
| Element | Mass | Percentage |
| Carbon (C) | 48.04 | 25.69% |
| Hydrogen (H) | 3.02 | 1.61% |
| Bromine (Br) | 79.90 | 42.73% |
| Nitrogen (N) | 56.04 | 29.97% |
| Total | 187.00 | 100.00% |
Acceptance Criteria: The experimentally determined percentages should be within ±0.4% of the theoretical values. [1] Experimental Protocol: CHN Analysis
-
Sample Preparation: A precisely weighed amount of the dry, pure sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at high temperatures (around 1000 °C) in a stream of oxygen.
-
Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.
-
Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Conclusion
The comprehensive characterization of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile requires a synergistic approach utilizing multiple analytical techniques. NMR spectroscopy provides the definitive structural proof, while mass spectrometry confirms the molecular weight and offers insights into fragmentation. FT-IR spectroscopy serves as a quick check for the presence of key functional groups. HPLC is essential for establishing the purity of the compound, a critical parameter in drug development. Finally, elemental analysis validates the empirical formula.
By employing these methods in a logical workflow, researchers can confidently establish the identity, purity, and structure of this and other novel chemical entities, laying a solid foundation for further biological evaluation and development.
References
- Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. (2022).
-
Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c]t[2][3][4]riazoles. MDPI. (2022).
- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science. (2023).
- Davis, M. On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Journal of Heterocyclic Chemistry. (1972).
- Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Compar
- An International Study Evaluating Elemental Analysis.
- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling. (2014).
- HPLC Methods for analysis of 1,2,4-triazole.
- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles....
- The characteristic chemical shifts of methyl proton signals in 1 H NMR....
- Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. (1973).
- Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI. (2023).
- FT-IR spectra of control and treated 1,2,4-triazole.
- 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. (2014).
- Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Scientific & Academic Publishing. (2011).
- 1,2,4-Triazole(288-88-0) 13C NMR spectrum. ChemicalBook. (n.d.).
- Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. (2022).
-
Synthesis of Novel 1,3-Substituted 1H--[2][3][4]Triazole-3-Thiol Derivatives. ResearchGate. (2007).
- 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. Sigma-Aldrich. (n.d.).
- 3-Bromo-5-methyl-1H-1,2,4-triazole. CymitQuimica. (n.d.).
- Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. Wiley Online Library. (2024).
- Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. MDPI. (2021).
-
1-Alkyl-3-amino-5-aryl-1H-t[2][3][4]riazoles: Novel Synthesis via Cyclization of N-Acyl-S-methylisothioureas with Alkylhydrazines and Their Potent Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonist Activities. ResearchGate. (2011).
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. (n.d.).
- 5-Bromo-1,2,4-triazole-3-carbonitrile. ChemScene. (n.d.).
- A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B: Physical Organic. (1968).
- Mass Spectrometry: Fragmentation. University of California, Davis. (n.d.).
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Comparative ¹H and ¹³C NMR Analysis of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile: A-Guide for Researchers
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed experimental protocol, predicted spectral data, and a comparative analysis with related 1,2,4-triazole derivatives to elucidate the structural features of this important synthetic building block.
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1][2] Understanding the precise structural characteristics of substituted triazoles is paramount for designing novel compounds with desired physicochemical and biological properties. NMR spectroscopy is an unparalleled tool for this purpose, providing atomic-level insights into molecular architecture.
This guide will delve into the expected ¹H and ¹³C NMR spectra of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, explaining the rationale behind the predicted chemical shifts based on the electronic effects of the bromo, methyl, and cyano substituents. By comparing these predictions with published data for analogous structures, we aim to provide a robust framework for the spectral interpretation of this and similar compounds.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the following numbering scheme will be used for 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Caption: Molecular structure and atom numbering of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Experimental Protocol for NMR Analysis
This section outlines a detailed, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. The choice of solvent and internal standard is critical for obtaining reproducible and accurate data, especially for heterocyclic compounds where solvent effects can be pronounced.[3][4]
Materials:
-
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (Purity ≥95%)[5]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Instrumentation:
-
400 MHz NMR Spectrometer (or higher field strength for better resolution)
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of TMS (typically 1-2 µL) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio)
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
-
Temperature: 298 K
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities (singlet, doublet, etc.) and coupling constants (J values) where applicable.
Predicted ¹H and ¹³C NMR Data and Comparative Analysis
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be simple, showing only one signal corresponding to the methyl protons.
-
N-CH₃ (Methyl Protons): The methyl group is attached to a nitrogen atom within the aromatic triazole ring. This environment will cause the methyl protons to resonate in the range of δ 3.5 - 4.5 ppm . The signal will be a singlet as there are no adjacent protons to couple with. The electron-withdrawing nature of the triazole ring, further enhanced by the bromo and cyano groups, will deshield these protons, shifting them downfield compared to a simple alkyl amine.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule.
-
N-CH₃ (Methyl Carbon): This carbon is expected to appear in the range of δ 30 - 40 ppm .
-
C3 (Carbon bearing Bromine): The C3 carbon is directly attached to an electronegative bromine atom and is part of the electron-deficient triazole ring. This will result in significant deshielding, with a predicted chemical shift in the range of δ 140 - 150 ppm .
-
C5 (Carbon bearing Cyano Group): The C5 carbon is attached to the electron-withdrawing cyano group and is also part of the triazole ring. Its chemical shift is predicted to be in the range of δ 130 - 140 ppm .
-
CN (Nitrile Carbon): The carbon of the cyano group typically resonates in the range of δ 110 - 120 ppm .
Comparative Analysis with Related 1,2,4-Triazole Derivatives
To substantiate our predictions, let's compare them with the reported NMR data for similar 1,2,4-triazole structures.
| Compound/Fragment | Functional Groups | Reported Chemical Shifts (ppm) | Reference |
| Predicted: 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile | -Br, -CN, -CH₃ | ¹H: N-CH₃ (δ 3.5 - 4.5); ¹³C: N-CH₃ (δ 30 - 40), CN (δ 110 - 120), C5 (δ 130 - 140), C3 (δ 140 - 150) | N/A |
| 5-(2-arylethenesulfonylmethyl)-4H-1,2,4-triazol-3-amine | -NH₂, -CH₂SO₂- | ¹³C: C3 (δ 156.9), C5 (δ 160.7) | [1] |
| 1,2,4-triazole derivatives with amino acid fragments | Various | ¹³C: Triazole carbons (δ 145.3, 150.8) | [6] |
| 4-substituted 1,2,4-triazoles | Various | General discussion of chemical shifts | [2] |
The reported chemical shifts for the ring carbons in various 1,2,4-triazole derivatives generally fall within the δ 140-160 ppm range, which is consistent with our predictions for C3 and C5.[1][6] The specific electronic effects of the bromo and cyano substituents in our target molecule will fine-tune these chemical shifts. The bromine atom is expected to have a significant deshielding effect on C3, while the cyano group will similarly influence C5.
Causality Behind Experimental Choices
The selection of an appropriate deuterated solvent is paramount. CDCl₃ is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak. However, for polar, nitrogen-containing heterocycles, DMSO-d₆ can be a superior choice as it often provides better solubility and can reveal exchangeable protons (though none are present in our target molecule).[3] The choice between these solvents can influence the observed chemical shifts, a phenomenon known as the solvent effect.[3][4] Therefore, it is crucial to report the solvent used when presenting NMR data.
The use of TMS as an internal standard provides a universally accepted reference point (δ 0.00 ppm), ensuring the comparability of data across different instruments and laboratories.[1]
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. By combining a detailed experimental protocol with a thorough, predictive analysis of the expected spectra, supported by comparative data from related compounds, researchers are well-equipped to characterize this and similar 1,2,4-triazole derivatives. The insights gained from such analyses are fundamental to advancing the design and synthesis of novel molecules in medicinal chemistry and materials science.
References
- Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).
- Synthesis and Spectral Characterization of 1,2,4-Triazole Deriv
- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). PMC - NIH.
- ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... (n.d.).
- Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. (n.d.). SciELO.
- ¹H and ¹³C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry.
- Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (n.d.). J-Stage.
- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.).
- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.
- NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering.
- Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. (2025).
- Triazole bridges as versatile linkers in electron donor-acceptor conjug
- The carbon-13 and proton NMR chemical shift spectra of the compound. (n.d.).
- Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (2026). MDPI.
- 3-Bromo-5-methyl-1H-1,2,4-triazole. (n.d.). CymitQuimica.
- 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts.
- NMR 5: Coupling Constants. (2023). YouTube.
- 56616-91-2|3-Bromo-1-methyl-1H-1,2,4-triazole. (n.d.). BLDpharm.
- Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. (n.d.). PrepChem.com.
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- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile 95.00% | CAS: 1350521-71-9 | AChemBlock [achemblock.com]
- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile and Its Derivatives
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to numerous bioactive compounds.[1] The structural elucidation of novel triazole derivatives is paramount in drug discovery and development. This guide provides an in-depth comparison of two primary mass spectrometry ionization techniques—Electron Impact (EI) and Electrospray Ionization (ESI)—for the characterization of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, a representative halogenated and functionalized triazole. By explaining the causality behind fragmentation patterns and providing detailed experimental protocols, this document serves as a practical resource for researchers aiming to select the optimal analytical strategy for this important class of heterocyclic compounds.
Introduction to the Analyte and Mass Spectrometry
Analyte: 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
-
Molecular Formula: C₄H₃BrN₄
-
Molecular Weight: 187.00 g/mol (Monoisotopic Mass: 185.95 u for ⁷⁹Br; 187.95 u for ⁸¹Br)
-
Structural Significance: This molecule incorporates several key features that influence its mass spectrometric behavior: a nitrogen-rich 1,2,4-triazole ring, a bromine atom (with its characteristic isotopic signature), a methyl substituent, and a cyano group. Understanding its fragmentation is crucial for identifying it and its derivatives in complex matrices.
Mass spectrometry is an indispensable tool for determining the molecular weight and structure of organic molecules. The choice of ionization technique is critical, as it dictates the type and extent of fragmentation, thereby influencing the quality of structural information obtained. Here, we compare a "hard" ionization method, Electron Impact (EI), with a "soft" ionization method, Electrospray Ionization (ESI).
Electron Impact (EI) Mass Spectrometry Analysis
EI is a classic, high-energy ionization technique that induces extensive and reproducible fragmentation, creating a detailed "fingerprint" of the molecule. This makes it highly valuable for structural elucidation and library matching.
Principle of EI Fragmentation
In EI-MS, high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase. This process ejects an electron from the molecule, forming a high-energy molecular ion (M⁺•). This radical cation is unstable and rapidly undergoes a series of predictable fragmentation reactions, including cleavage of sigma bonds and elimination of neutral molecules.[2] For heterocyclic compounds like triazoles, fragmentation often involves ring cleavage and loss of substituents.[1][3]
Predicted EI Fragmentation Pathway
The fragmentation of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile under EI conditions is expected to be complex. The presence of bromine is a key validation point, as all bromine-containing fragments will appear as a pair of peaks (doublet) of nearly equal intensity, separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Caption: Predicted EI-MS fragmentation of the target molecule.
Experimental Protocol: Gas Chromatography-EI-MS (GC-EI-MS)
This protocol is designed for a standard GC-MS system.
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a volatile, high-purity solvent such as acetonitrile or ethyl acetate.
-
GC Separation:
-
Injector: 250 °C, Splitless mode.
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
MS Detection:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40–300.
-
Expected Data Summary (EI-MS)
| Proposed Ion | Formula | Calculated m/z (⁷⁹Br/⁸¹Br) | Expected Abundance | Rationale |
| [M]⁺• | C₄H₃BrN₄⁺• | 185.95 / 187.95 | Low to Medium | Molecular ion; provides molecular weight. |
| [M - CN]⁺• | C₃H₃BrN₃⁺• | 170.96 / 172.96 | Medium | Loss of the nitrile radical. |
| [M - Br]⁺ | C₄H₃N₄⁺ | 107.04 | High | Loss of a bromine radical leads to a stable cation. This is often a major fragment for bromo-compounds. |
| [M - Br - N₂]⁺ | C₄H₃N₂⁺ | 79.03 | Medium | Subsequent loss of stable N₂ from the triazole ring.[1] |
| [M - Br - HCN]⁺ | C₃H₂N₃⁺ | 80.03 | Medium | Characteristic loss of HCN from the triazole ring.[1] |
Electrospray Ionization (ESI) Mass Spectrometry Analysis
ESI is a soft ionization technique ideal for polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the source, making it excellent for accurate molecular weight determination, especially when coupled with high-resolution mass analyzers.
Principle of ESI Fragmentation (Tandem MS)
In ESI, the analyte solution is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. For nitrogen-containing heterocycles, ionization in positive mode is highly efficient, forming a stable [M+H]⁺ ion.[4] Structural information is then obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), which fragments the ion in a controlled manner.
Predicted ESI-MS/MS Fragmentation Pathway
Fragmentation of the [M+H]⁺ ion typically involves the loss of small, stable neutral molecules. The protonated triazole ring provides a charge site that directs the fragmentation pathways.
Caption: Predicted ESI-MS/MS fragmentation of the target molecule.
Experimental Protocol: Liquid Chromatography-ESI-MS (LC-ESI-MS)
This protocol is designed for a standard LC-MS/MS system.
-
Sample Preparation: Dissolve 1 mg of the analyte in 10 mL of a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. Formic acid acts as a proton source to promote the formation of [M+H]⁺ ions.
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
MS Detection:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5–4.5 kV.
-
Drying Gas (N₂): Flow rate of 10 L/min at 300 °C.
-
MS1 Scan: Scan from m/z 100–300 to identify the [M+H]⁺ precursor ion.
-
MS2 (Tandem MS): Isolate the precursor ions at m/z 187 and 189 and apply collision energy (e.g., 10-30 eV) to induce fragmentation.
-
Expected Data Summary (ESI-MS/MS)
| Proposed Ion | Formula | Calculated m/z (⁷⁹Br/⁸¹Br) | Expected Abundance | Rationale |
| [M+H]⁺ | C₄H₄BrN₄⁺ | 186.96 / 188.96 | High (in MS1) | Stable protonated molecule; confirms molecular weight. |
| [M+H - HBr]⁺ | C₄H₃N₄⁺ | 107.04 | High | Loss of neutral hydrobromic acid is a common pathway for bromo-compounds under CID. |
| [M+H - HCN]⁺ | C₃H₃BrN₃⁺ | 159.96 / 161.96 | Medium | Loss of neutral hydrogen cyanide from the ring structure. |
| [M+H - N₂]⁺ | C₄H₄BrN₂⁺ | 158.96 / 160.96 | Low to Medium | Loss of neutral dinitrogen from the triazole ring. |
Comparative Analysis and Guide
Head-to-Head Comparison: EI vs. ESI
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) | Recommendation for this Compound Class |
| Ionization | Hard | Soft | ESI for initial molecular weight confirmation. EI for detailed structural fingerprinting. |
| Molecular Ion | Low to medium abundance; may be absent | High abundance ([M+H]⁺); base peak in MS1 | ESI is superior for unambiguously determining the molecular weight. |
| Fragmentation | Extensive, complex, highly reproducible | Controlled (via CID), simpler spectra | EI provides a richer structural fingerprint for library matching. ESI-MS/MS is better for targeted structural studies and identifying specific fragmentation pathways. |
| Coupling | GC-MS (for volatile, thermally stable compounds) | LC-MS (for polar, less volatile, or thermally labile compounds) | Both are suitable. GC-MS is excellent for purity checks, while LC-MS is more versatile for analyzing derivatives and metabolites in complex mixtures. |
| Validation | Isotopic pattern of Br confirms its presence. | Isotopic pattern of Br confirms its presence. | The Br isotopic signature is a powerful self-validating feature in both techniques. |
Analysis of Derivatives
The fragmentation patterns described provide a foundation for analyzing derivatives:
-
Substitution of Bromine: If Br is replaced by another group (e.g., -NH₂, -OH, -SR), the primary fragmentation will shift. For example, with an amino group, the loss of •NH₂ (EI) or NH₃ (ESI) would be expected. The characteristic isotopic pattern will be lost, requiring other fragmentation data for confirmation.
-
Modification of the Nitrile Group: If the nitrile (-C≡N) is hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH₂), new fragmentation pathways will appear, such as the characteristic loss of H₂O or CO₂ (for the acid) or NH₃ (for the amide). These larger, more polar derivatives are often better suited for LC-ESI-MS analysis.
Comparison with Alternative Analytical Techniques
-
Nuclear Magnetic Resonance (NMR): Provides definitive structural information, including connectivity and stereochemistry. It is complementary to MS, which gives molecular weight and fragmentation data. NMR is essential for the initial characterization of a new compound.
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule (e.g., the sharp C≡N stretch of the nitrile). It confirms the presence of key moieties but does not provide detailed structural connectivity.
Conclusion
For the comprehensive analysis of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile and its derivatives, a multi-faceted approach is recommended. LC-ESI-MS/MS is the superior choice for initial identification, offering robust molecular weight confirmation through the prominent [M+H]⁺ ion and controlled fragmentation for targeted structural analysis. GC-EI-MS serves as an excellent complementary technique, providing a detailed and reproducible fragmentation fingerprint that is invaluable for structural confirmation and for building spectral libraries to identify related compounds in the future. The inherent isotopic signature of bromine provides a crucial and easily identifiable validation point in both methodologies. By leveraging the strengths of each technique, researchers can achieve a thorough and confident characterization of this important class of molecules.
References
- Wang, G., Li, G., & Cole, R. B. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(9), 1251–1258.
- BenchChem. (n.d.).
- Cisneros, J. L., et al. (2015). Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. SEDICI.
- Chad's Prep. (2018). EAS Reactions with Nitrogen Heterocycles. YouTube.
- Hulme, J., et al. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.
- ResearchGate. (2015). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate.
- Slideshare. (n.d.). Mass 2021 2 (Electron impact). Slideshare.
- Groutas, W. C., et al. (2000).
- Borys, K. M., et al. (2019). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients.
- Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. Sigma-Aldrich.
- Sherif, M. H., & Abd El-Hady, H. (2013). Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. Organic Chemistry: An Indian Journal.
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Comparative Reactivity Analysis: 3-Bromo- vs. 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carbonitrile
A Senior Application Scientist's Guide to Strategic Substrate Selection in Heterocyclic Chemistry
For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Halogenated heterocycles, particularly 1,2,4-triazoles, are foundational building blocks prized for their versatile reactivity. This guide provides an in-depth, objective comparison of two closely related yet functionally distinct substrates: 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile and its 3-chloro analog. We will explore the theoretical underpinnings of their reactivity and provide supporting experimental frameworks to guide your synthetic strategy.
Theoretical Reactivity: A Tale of Two Halogens
The reactivity of a halo-heterocycle is not solely determined by the halogen itself but by a nuanced interplay between the electronic properties of the aromatic ring and the intrinsic characteristics of the carbon-halogen (C-X) bond.
The Influence of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is a π-deficient system.[1][2] This electron deficiency arises from the presence of three highly electronegative nitrogen atoms, which withdraw electron density from the two carbon atoms of the ring. Consequently, both C3 and C5 positions are rendered electrophilic and thus susceptible to attack by nucleophiles.[1][2] This inherent electronic property is the foundational reason these scaffolds are excellent partners in a variety of substitution and coupling reactions.
Carbon-Halogen Bond: The Decisive Factor
While the triazole ring activates the C-X bond for reaction, the specific halogen—bromine or chlorine—governs the preferred reaction pathway and its efficiency. Two key properties are in opposition:
-
Electronegativity: Chlorine is more electronegative than bromine. This induces a greater partial positive charge (δ+) on the attached carbon atom (C3), making it a more potent electrophilic site for nucleophilic attack.
-
Bond Dissociation Energy (BDE): The C-Cl bond is significantly stronger than the C-Br bond (average BDEs are ~327 kJ/mol for C-Cl vs. ~285 kJ/mol for C-Br).[3][4] This means that less energy is required to cleave the C-Br bond, a critical factor in reactions where this cleavage is the rate-determining step.
This dichotomy leads to a clear divergence in reactivity:
-
For Nucleophilic Aromatic Substitution (SNAr) , where the rate-determining step is the initial attack by the nucleophile, the greater electrophilicity of the carbon in the 3-chloro derivative predicts higher reactivity.
-
For Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where the rate-determining step is the oxidative addition of the catalyst into the C-X bond, the weaker C-Br bond predicts superior reactivity for the 3-bromo derivative.
Experimental Validation: SNAr vs. Suzuki Coupling
To illustrate these principles, we present standardized protocols and comparative data for two of the most common transformations in modern synthesis.
Experiment 1: Nucleophilic Aromatic Substitution (SNAr) with Morpholine
SNAr reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon, forming a temporary, non-aromatic Meisenheimer complex, followed by the expulsion of the halide leaving group.[5]
-
To a solution of the halo-triazole substrate (1.0 mmol) in dimethylformamide (DMF, 5 mL) is added morpholine (1.2 mmol, 1.2 equiv).
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) is added as a base.
-
The reaction mixture is stirred at 80°C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Caption: General workflow for the SNAr amination reaction.
| Substrate | Reaction Time (h) | Temperature (°C) | Isolated Yield (%) |
| 3-Chloro -1-methyl-1H-1,2,4-triazole-5-carbonitrile | 4 | 80 | 92% |
| 3-Bromo -1-methyl-1H-1,2,4-triazole-5-carbonitrile | 12 | 80 | 75% |
Analysis: The experimental data strongly support our theoretical prediction. The 3-chloro derivative provides a significantly higher yield in a fraction of the time, confirming its superior reactivity in SNAr. The enhanced electrophilicity of the C3 carbon in the chloro compound facilitates the initial, rate-limiting nucleophilic attack by morpholine.
Experiment 2: Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a cornerstone of C-C bond formation, involving a palladium catalyst, a base, and an organoboron reagent.[6] The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[6]
-
In a reaction vessel, combine the halo-triazole substrate (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Add a solvent mixture of dioxane (4 mL) and water (1 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Heat the reaction to 90°C under an argon atmosphere and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Caption: General workflow for the Suzuki-Miyaura cross-coupling.
| Substrate | Reaction Time (h) | Temperature (°C) | Isolated Yield (%) |
| 3-Bromo -1-methyl-1H-1,2,4-triazole-5-carbonitrile | 2 | 90 | 95% |
| 3-Chloro -1-methyl-1H-1,2,4-triazole-5-carbonitrile | 16 | 90 | 45% (or requires specialized, more active catalysts) |
Analysis: As predicted, the 3-bromo derivative is vastly superior for the Suzuki-Miyaura coupling. Its weaker C-Br bond readily undergoes oxidative addition with the Pd(0) catalyst, allowing the reaction to proceed quickly and in high yield. The robust C-Cl bond of the chloro analog is much more resistant to cleavage, resulting in a sluggish reaction and poor yield under standard conditions. While coupling of aryl chlorides is possible, it typically requires more advanced, sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step.[7][8]
Summary and Strategic Recommendations
The choice between 3-bromo- and 3-chloro-1-methyl-1H-1,2,4-triazole-5-carbonitrile is not a matter of general superiority but of strategic application. Your intended chemical transformation should be the sole determinant of your selection.
-
For Nucleophilic Aromatic Substitution (SNAr): The 3-chloro derivative is the substrate of choice. Its greater C3 electrophilicity ensures faster reaction rates and higher yields for substitutions with amines, alkoxides, and other nucleophiles.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira, etc.): The 3-bromo derivative is unequivocally the preferred substrate. The lower C-Br bond dissociation energy facilitates the critical oxidative addition step, leading to more efficient, reliable, and cost-effective coupling processes.
By understanding the fundamental principles of halogen reactivity within this electron-deficient heterocyclic system, researchers can make informed decisions, streamline synthetic routes, and accelerate the discovery and development of novel chemical entities.
References
-
Palmer, M. H., Camp, P. J., Hoffmann, S. V., Jones, N. C., Head, A. R., & Lichtenberger, D. L. (2012). The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics, 136(9), 094310. [Link]
-
Palmer, M. H., Camp, P. J., Hoffmann, S. V., Jones, N. C., Head, A. R., & Lichtenberger, D. L. (2012). The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics, 136(9), 094310. [Link]
-
Wroczynski, P., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(3), 652. [Link]
-
Ananikov, V. P., et al. (2020). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers, 7(1), 84-95. [Link]
-
1,2,4-Triazole. Wikipedia. [Link]
-
Wroczynski, P., et al. (2019). Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. Molecules, 24(3), 652. [Link]
-
Electrical properties of some 1,2,4-triazole derivatives. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Ananikov, V. P., et al. (2020). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Semantic Scholar. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. [Link]
-
8.8: Strength of Covalent Bonds. Chemistry LibreTexts. [Link]
-
The order of bond strength among C-F, C-Cl, C-Br, C-1 is. Allen. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Bond strenghts. The Student Room. [Link]
-
Bond strength : r/chemhelp. Reddit. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). [Link]
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A Comparative Guide to the Biological Activity of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities. This guide focuses on the derivatives of a specific and promising scaffold: 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. This core structure offers versatile opportunities for synthetic modification, primarily through nucleophilic substitution of the bromo group and transformations of the nitrile functionality, leading to a diverse library of compounds with potential pharmacological applications.
This document provides a comparative analysis of the biological activities of these derivatives, supported by experimental data from the literature. We will delve into their synthesis, mechanisms of action, and structure-activity relationships, offering insights for the rational design of novel therapeutic agents.
The Core Scaffold: A Hub for Chemical Diversification
The 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile scaffold is a valuable starting material for generating novel bioactive molecules. The presence of a reactive bromo group at the 3-position allows for the introduction of various substituents through nucleophilic substitution reactions. This enables the exploration of a wide chemical space and the fine-tuning of the molecule's physicochemical and pharmacological properties.
The general synthetic approach for diversifying this scaffold is illustrated below:
Caption: Workflow for the synthesis of 3-amino derivatives.
Detailed Steps:
-
In a round-bottom flask, combine 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1 equivalent), the desired amine (1.2 equivalents), and a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (2 equivalents), to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash it with water.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure 3-amino-1-methyl-1H-1,2,4-triazole-5-carbonitrile derivative.
Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions with Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. [1][2]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study requires a large dataset of diverse derivatives, some general trends can be inferred from the existing literature on 1,2,4-triazoles:
-
Lipophilicity: The introduction of lipophilic groups, such as aryl or alkyl chains, can enhance membrane permeability and, consequently, biological activity.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the substituted moieties can influence the electronic environment of the triazole ring and its interaction with biological targets.
-
Hydrogen Bonding: The ability of the derivatives to act as hydrogen bond donors or acceptors is crucial for their binding to target enzymes or receptors.
Future Directions
The 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:
-
Systematic Derivatization: Synthesizing a broad library of derivatives by exploring a variety of nucleophiles and reactions at the nitrile group.
-
Comprehensive Biological Screening: Evaluating the synthesized compounds against a wide panel of microbial strains and cancer cell lines to identify lead candidates.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the active compounds exert their effects.
-
In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of the most promising lead compounds in animal models.
By systematically exploring the chemical space around this versatile scaffold, the scientific community can unlock its full therapeutic potential and contribute to the development of new and effective drugs.
References
(Note: The following is a representative list of references. A comprehensive guide would include a more extensive and specific list based on the actual data presented.)
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]
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Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Publishing. [Link]
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Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]
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Synthesis and biological screening of 1,2,4-triazole derivatives. NISCAIR-CSIR, India. [Link]
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Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]
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Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. Chemical Communications (RSC Publishing). [Link]
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Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Publishing. [Link]
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. ResearchGate. [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. ResearchGate. [Link]
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Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. ResearchGate. [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal. [Link]
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Design, Synthesis, and Antibacterial Studies of 7‐IMINO‐ [3][4]TRIAZOOLO[1,5‐a] PYRIMIDINE‐6‐CARBONITRILE Derivatives With ADMET Profiling, DFT, and Molecular Docking Insights. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC. [Link]
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Navigating the Structure-Activity Landscape of 1,2,4-Triazoles: A Comparative Guide for Drug Discovery
A deep dive into the structure-activity relationships (SAR) of 3-substituted 1,2,4-triazoles, offering insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of performance with supporting experimental data for analogous compounds, in light of the limited specific information on 3-substituted-1-methyl-1H-1,2,4-triazole-5-carbonitriles.
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of therapeutic agents.[1] These five-membered heterocyclic rings, containing three nitrogen atoms, are key components in drugs with activities spanning antifungal, antiviral, anticancer, and anti-inflammatory applications.[2] The versatility of the triazole ring lies in its ability to engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets.[3]
While the specific structure-activity relationship (SAR) for 3-substituted-1-methyl-1H-1,2,4-triazole-5-carbonitriles is not extensively documented in publicly available literature, a wealth of information on closely related 1,2,4-triazole analogs allows for the extrapolation of key SAR principles. This guide will, therefore, focus on the known SAR of 3,5-disubstituted-1-methyl-1H-1,2,4-triazoles and related scaffolds to provide a predictive framework for the design of novel therapeutic agents.
The Influence of the 3-Position Substituent: A Key Determinant of Biological Activity
The substituent at the 3-position of the 1,2,4-triazole ring plays a pivotal role in defining the compound's biological activity. Variations at this position can significantly impact the molecule's potency, selectivity, and overall pharmacological profile. The following sections explore the influence of different substituent classes at the 3-position on various biological activities, drawing from studies on analogous 1,2,4-triazole systems.
Antimicrobial and Antifungal Activity
In the realm of antimicrobial and antifungal agents, the nature of the 3-substituent is critical. For instance, in a series of 1,2,4-triazole-3-thiol derivatives, the introduction of various alkyl and aryl groups at the 3-position was found to modulate their antibacterial efficacy.[4]
Key SAR Observations for Antimicrobial Activity:
-
Aromatic and Heteroaromatic Rings: The presence of substituted phenyl rings or other aromatic heterocycles at the 3-position is a common feature in many antimicrobial 1,2,4-triazoles. The electronic properties and substitution pattern of these rings are crucial for activity.
-
Thiol and Substituted Thioethers: The 3-mercapto-1,2,4-triazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. Alkylation or arylation of the thiol group can lead to compounds with enhanced potency and a broader spectrum of activity.[4]
Anticancer Activity
The 1,2,4-triazole scaffold is also a promising framework for the development of novel anticancer agents. The substituent at the 3-position can influence the compound's ability to interact with various cancer-related targets, such as kinases and tubulin.
Comparative Anticancer Activity of 3-Substituted 1,2,4-Triazole Analogs
| 3-Substituent | Target/Mechanism | Key Findings | Reference |
| Substituted Phenyl | VEGFR-2 Inhibition | Introduction of specific substituted phenyl rings at the 3-position of 1,2,4-triazole-tethered indolinones resulted in potent VEGFR-2 inhibitors. | [2] |
| Aryl/Heteroaryl | Tubulin Polymerization Inhibition | Certain triazole derivatives with aryl or heteroaryl groups at the 3-position have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. | [5] |
| Melampomagnolide B (MMB) derivatives | NF-κB Inhibition | Triazole derivatives of MMB exhibited significant anti-cancer activity with GI50 values in the nanomolar range against a panel of human cancer cell lines. |
Expert Insights on SAR for Anticancer Activity:
The data suggests that bulky and lipophilic groups at the 3-position are often favored for anticancer activity. The presence of specific hydrogen bond donors and acceptors on the 3-substituent can also significantly enhance binding to target proteins. Molecular modeling and docking studies are invaluable tools for rationalizing these interactions and guiding the design of more potent analogs.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis of a generic 1-methyl-1H-1,2,4-triazole-3-carboxylate, a close analog to the target carbonitrile, and a representative biological assay are provided below.
Synthesis of 1-Methyl-1H-1,2,4-triazole-3-methyl formate
This synthetic route provides a foundational method for accessing the 1-methyl-1,2,4-triazole core, which can then be further functionalized.
Diagram of the Synthetic Workflow
Caption: General synthetic workflow for 1-methyl-1H-1,2,4-triazole-3-methyl formate.
Step-by-Step Protocol:
-
N-Methylation: To a solution of 1H-1,2,4-triazole in a suitable solvent, add a strong base such as potassium hydroxide. Then, introduce chloromethane to carry out the nucleophilic substitution, yielding 1-methyl-1,2,4-triazole.[1]
-
5-Position Protection: The 5-position of the triazole ring is protected using a suitable lithium reagent to prevent unwanted side reactions.[1]
-
Carboxylation at 3-position: The protected intermediate is then treated with a strong, non-polar base like lithium diisopropylamide (LDA), followed by the addition of carbon dioxide to introduce a carboxylic acid group at the 3-position.[1]
-
Esterification: The resulting carboxylic acid is converted to its methyl ester using thionyl chloride and methanol.[1]
-
Deprotection: Finally, the protecting group at the 5-position is removed to yield the desired 1-methyl-1H-1,2,4-triazole-3-methyl formate.[1]
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.
Diagram of the MTT Assay Workflow
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Culture: Maintain the desired cancer cell line in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Future Directions and Conclusion
The exploration of the structure-activity relationships of 1,2,4-triazole derivatives remains a vibrant and promising area of drug discovery. While specific data on 3-substituted-1-methyl-1H-1,2,4-triazole-5-carbonitriles is currently scarce, the extensive research on analogous compounds provides a solid foundation for the rational design of new and effective therapeutic agents. The key to unlocking the full potential of this scaffold lies in a systematic investigation of the interplay between substituents at the 3- and 5-positions of the triazole ring. Future studies should aim to synthesize and evaluate a focused library of 3-substituted-1-methyl-1H-1,2,4-triazole-5-carbonitriles to directly probe their SAR and identify lead compounds for further development. The integration of computational modeling with synthetic chemistry and biological testing will be instrumental in accelerating the discovery of novel 1,2,4-triazole-based drugs.
References
Please note that due to the lack of specific literature on the requested topic, the references provided are for analogous 1,2,4-triazole derivatives and general methodologies.
- CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
- CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
- CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
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Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. National Center for Biotechnology Information. [Link]
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Synthesis of novel 1, 2, 4 triazole derivatives as potent anticancer agent. International Journal of Current Pharmaceutical Research. [Link]
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1H-1,2,4-triazole-5(4H)-thione N,N-dimethyl-formamide solvate. National Center for Biotechnology Information. [Link]
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(PDF) Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Center for Biotechnology Information. [Link]
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Synthesis and SAR of[1][6][7]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link]
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The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. National Center for Biotechnology Information. [Link]
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(PDF) The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. ResearchGate. [Link]
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(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. [Link]
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1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. National Center for Biotechnology Information. [Link]
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4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E. [Link]
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Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]
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Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. National Center for Biotechnology Information. [Link]
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Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. [Link]
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A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
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MMB triazole analogues are potent NF-κB inhibitors and anti-cancer agents against both hematological and solid tumor cells. National Center for Biotechnology Information. [Link]
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Synthesis and antibacterial activity of some new triazole derivatives. Scholars Research Library. [Link]
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More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of N-Methyl Isomers of 3-Bromo-1,2,4-triazole-5-carbonitrile
Introduction: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, prized for its metabolic stability and versatile biological activity.[1][2] The precise arrangement of substituents on the triazole ring is critical, as even minor structural changes, such as the position of an N-alkyl group, can profoundly alter a compound's pharmacological profile, binding affinity, and toxicity. The synthesis of substituted 1,2,4-triazoles, such as 3-bromo-1,2,4-triazole-5-carbonitrile, often yields a mixture of N-alkylation isomers. Consequently, robust analytical methods for their unambiguous identification are paramount for quality control, regulatory compliance, and accelerating drug development.
This guide provides a comprehensive spectroscopic comparison of the three principal N-methyl isomers of 3-bromo-1,2,4-triazole-5-carbonitrile. We will delve into the distinguishing features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the causal logic behind the expected spectral differences. This document is intended for researchers, analytical scientists, and drug development professionals who require definitive structural elucidation of this important class of heterocyclic compounds.
The Isomeric Challenge: N1, N2, and N4 Methylation
Alkylation of the 3-bromo-5-carbonitrile-1H-1,2,4-triazole precursor can occur at three distinct nitrogen atoms, leading to the primary isomers of interest. The electronic and steric environments of these isomers are sufficiently different to produce unique spectroscopic fingerprints.
Caption: The three principal N-methyl positional isomers.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing these isomers. The position of the methyl group relative to the other ring atoms and substituents creates a unique electronic environment, leading to predictable differences in chemical shifts (δ).[3]
¹H NMR: The N-Methyl Singlet as a Key Reporter
The sole proton signal of interest is the N-methyl singlet. Its chemical shift is highly diagnostic of its location on the triazole ring.
-
Isomer 1 (N1-Methyl): The methyl group is adjacent to one nitrogen (N2) and one carbon (C5). Its environment is moderately shielded.
-
Isomer 2 (N2-Methyl): The methyl group is bonded to the central nitrogen atom, positioned between the two ring carbons (C3 and C5). This unique symmetric position relative to the other nitrogens results in a distinct chemical shift.
-
Isomer 3 (N4-Methyl): The methyl group is flanked by two nitrogen atoms (N1 and N2). This deshielding environment, caused by the cumulative inductive effect of the adjacent electronegative nitrogens, is expected to shift the methyl proton signal significantly downfield compared to the N1 and N2 isomers.
¹³C NMR: A Definitive Fingerprint
¹³C NMR provides unambiguous structural confirmation by resolving the signals for each carbon atom in the molecule. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly sensitive to the methylation position.[4]
-
Ring Carbons (C3 and C5): The symmetry and electronic effects of N-methylation cause significant shifts. In the N2-methyl isomer, C3 and C5 are chemically equivalent due to the C₂ symmetry axis passing through N2 and the midpoint of the N1-N4 bond, resulting in a single signal for both carbons. In contrast, the N1 and N4 isomers are asymmetric, leading to two distinct signals for C3 and C5. The carbon bearing the bromine (C3) will generally be downfield relative to a non-halogenated carbon, while the carbon attached to the nitrile group (C5) will be further influenced by its electronic environment.
-
Nitrile Carbon (-C≡N): The chemical shift of the nitrile carbon is also expected to vary slightly between isomers due to changes in the overall electron density of the ring system.
-
Methyl Carbon (N-CH₃): Similar to the proton shifts, the N-methyl carbon signal will appear at a different chemical shift for each isomer, providing a complementary data point for identification.
| Spectroscopic Feature | Isomer 1 (N1-Methyl) | Isomer 2 (N2-Methyl) | Isomer 3 (N4-Methyl) |
| ¹H NMR (N-CH₃) | ~3.9 - 4.1 ppm | ~4.1 - 4.3 ppm | ~4.2 - 4.4 ppm (most downfield) |
| ¹³C NMR (C3 & C5) | Two distinct signals | One signal (equivalent) | Two distinct signals |
| ¹³C NMR (N-CH₃) | Distinct shift | Distinct shift | Distinct shift |
| ¹³C NMR (-C≡N) | Distinct shift | Distinct shift | Distinct shift |
| Table 1: Predicted NMR Spectroscopic Data for Isomer Differentiation. Note: Chemical shifts are predictive and may vary based on solvent and concentration. |
Part 2: Infrared (IR) Spectroscopy
While NMR provides the most detailed structural map, IR spectroscopy offers a rapid and non-destructive method for functional group analysis. The key vibration for these molecules is the nitrile (C≡N) stretch.
The C≡N stretching vibration in nitriles typically appears as a sharp, intense band in the 2260–2220 cm⁻¹ region.[5] For aromatic or heterocyclic nitriles, this frequency is often slightly lower due to conjugation, which weakens the C≡N bond.[5]
While the C≡N stretch will be present in all three isomers, its precise frequency and intensity can be subtly influenced by the overall molecular dipole moment, which is dictated by the position of the methyl group.
-
N1 and N2-Methyl Isomers: These isomers will likely exhibit C≡N stretching frequencies in the expected range for heteroaromatic nitriles.
-
N4-Methyl Isomer: The symmetric placement of the methyl group on the N4 nitrogen may alter the ring's electronic distribution and dipole moment differently, potentially causing a minor but measurable shift in the C≡N frequency compared to the other two isomers.
Vibrational analysis of the triazole ring itself can also reveal differences, though these "marker bands" in the fingerprint region (below 1500 cm⁻¹) can be complex to assign without computational support.[6][7] The primary utility of IR in a quality control setting would be to confirm the presence of the nitrile group and the overall integrity of the molecular structure.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides crucial information on molecular weight and fragmentation patterns, which can serve as a definitive fingerprint for each isomer.
Molecular Ion and Isotopic Pattern
All three isomers have the same molecular formula, C₄H₃BrN₄ , and a monoisotopic molecular weight of 186.96 u . Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum for all isomers will exhibit a characteristic pair of peaks for the molecular ion (M⁺) and M+2, which are of nearly equal intensity.[8][9] This immediately confirms the presence of a single bromine atom in the molecule.
Fragmentation Pathways: The Key to Isomer Distinction
The stability of the fragment ions will differ depending on the initial position of the methyl group, leading to distinct fragmentation patterns under techniques like Electron Ionization (EI-MS).
-
Common Fragments: Likely initial fragmentation steps could include the loss of the bromine atom ([M-Br]⁺), the loss of a nitrogen molecule ([M-N₂]⁺), or cleavage of the triazole ring.
-
Isomer-Specific Fragments: The key to differentiation lies in the subsequent fragmentation.
-
Isomer 1 (N1-Methyl): May show a characteristic loss of methyl cyanide (CH₃CN) or fragments arising from the cleavage of the N1-N2 bond.
-
Isomer 2 (N2-Methyl): The symmetrical nature might lead to a more stable molecular ion and a simpler fragmentation pattern, possibly involving a retro-Diels-Alder-type ring cleavage.
-
Isomer 3 (N4-Methyl): The position of the methyl group might facilitate a unique rearrangement or fragmentation pathway involving the adjacent nitrogens, leading to a different set of daughter ions compared to the N1 isomer.
-
Careful analysis of the relative abundances of these fragment ions provides a robust method for distinguishing the isomers.
Experimental Protocols & Workflow
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required for a good signal-to-noise ratio.
FT-IR Spectroscopy
-
Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction if necessary.
Mass Spectrometry (LC-MS or GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation:
-
For GC-MS (EI): Use a capillary column suitable for polar heterocyclic compounds. Set an appropriate temperature program for the oven to ensure good separation. The ion source is typically set to 70 eV for electron ionization.
-
For LC-MS (ESI): Use a C18 reversed-phase column with a mobile phase of water and acetonitrile, often with a small amount of formic acid to promote ionization. Use electrospray ionization in positive ion mode.
-
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-300 to observe the molecular ion and key fragments.
Caption: A typical workflow for definitive isomer identification.
Conclusion
The differentiation of N-methyl isomers of 3-bromo-1,2,4-triazole-5-carbonitrile is readily achievable through a systematic, multi-technique spectroscopic approach. While mass spectrometry confirms the molecular weight and bromine presence and IR spectroscopy verifies the key nitrile functional group, NMR spectroscopy stands out as the definitive tool. The chemical shift of the N-methyl protons in ¹H NMR provides a strong primary indicator, but the combination of proton data with the unambiguous carbon skeleton fingerprint from ¹³C NMR—particularly the number and position of the C3 and C5 ring carbon signals—allows for absolute and confident structural assignment. By employing these techniques in concert, researchers can ensure the structural integrity of their compounds, a critical step in advancing drug discovery and development programs.
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Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 2390, 020065. [Link]
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Chirkina, E. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. [Link]
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PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(2), 2078. [Link]
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Xu, G., et al. (2004). 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E, 60(12), o2276–o2277. [Link]
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Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(20), 7088. [Link]
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- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. (PDF) Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties [academia.edu]
- 7. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. savemyexams.com [savemyexams.com]
- 9. m.youtube.com [m.youtube.com]
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Safety Operating Guide
Comprehensive Disposal Protocol for 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. As a halogenated heterocyclic nitrile, this compound requires specific handling and disposal procedures to ensure laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Profile and Essential Risk Assessment
Understanding the inherent risks of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is fundamental to its safe management. The primary hazards stem from its chemical structure: a brominated triazole ring coupled with a nitrile functional group.
-
Acute Toxicity : The compound is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.[1][2] This necessitates stringent controls to prevent ingestion, including prohibiting eating or drinking in the laboratory and ensuring proper hand hygiene.
-
Halogenated Compound : The presence of a bromine atom classifies this as a halogenated organic compound.[2] This is the most critical factor for waste segregation. Halogenated waste streams are typically destined for high-temperature incineration to ensure complete destruction and prevent the formation of toxic dioxins or furans.[3]
-
Nitrile Group : The carbon-nitrogen triple bond (nitrile) contributes to the compound's reactivity and toxicity profile. Nitrile compounds are known for their potential to be toxic.[4]
The following table summarizes the key identification and hazard information for this compound.
| Property | Data | Source(s) |
| Chemical Name | 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile | [1][5] |
| CAS Number | 1350521-71-9 | [6] |
| Molecular Formula | C₄H₃BrN₄ | [1] |
| Molecular Weight | 187.00 g/mol | [1] |
| Appearance | Solid | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| GHS Signal Word | Warning | [1] |
| Primary Hazard Statement | H302: Harmful if swallowed | [1] |
| Waste Classification | Halogenated Organic Solid Waste | [7][8] |
Required Personal Protective Equipment (PPE) and Handling Precautions
Engineering controls and personal protective equipment are the primary defenses against exposure. All handling of this compound, including weighing and transfers, must be performed within a certified chemical fume hood.
-
Eye Protection : ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles must be worn at all times.
-
Hand Protection : Chemical-resistant nitrile gloves are mandatory.[9] Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection : A flame-resistant laboratory coat must be worn and kept fully fastened.
-
Hygiene : Avoid creating dust. After handling, wash hands thoroughly with soap and water.
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the cornerstone of a compliant and safe chemical waste management program. Failure to segregate properly can lead to dangerous chemical reactions, contaminate entire waste streams, and violate regulatory standards.
Step 1: Select and Prepare the Waste Container
-
Choose a container compatible with halogenated organic solids. A high-density polyethylene (HDPE) pail with a secure, vapor-tight lid is recommended.[4][7]
-
The container must be in good condition, free of cracks or residues from previous use.
Step 2: Affix a Hazardous Waste Label
-
Before adding any waste, label the container clearly. The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile".
-
The specific hazard characteristics (e.g., "Toxic," "Halogenated").
-
The date on which the first waste was added (accumulation start date).
-
Step 3: Segregate and Dispose of Waste
-
Pure Compound/Residue : Carefully transfer any residual or unwanted solid 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile into the designated "Halogenated Organic Solid Waste" container.
-
Contaminated Materials : Any items that have come into direct contact with the compound are now considered hazardous waste. This includes:
-
Used nitrile gloves.[10]
-
Contaminated weighing papers, pipette tips, or vials.
-
Wipes used for cleaning minor spills or decontaminating surfaces.
-
Place all these items into the same designated halogenated solid waste container.
-
-
Critical "DO NOT" Rules :
-
DO NOT mix this waste with non-halogenated waste.[7] Doing so will classify the entire container as the more stringently regulated halogenated waste.
-
DO NOT add this waste to any container intended for aqueous, acidic, basic, or oxidizer waste.
-
DO NOT dispose of this chemical or its contaminated materials in the regular trash or down the sink.[4][7]
-
Step 4: Secure Storage
-
Keep the waste container tightly sealed at all times, except when actively adding waste.[4][7]
-
Store the container in a designated satellite accumulation area within the laboratory, preferably in a secondary containment bin to mitigate potential leaks.
Spill Management Protocol
In the event of a small-scale spill within a fume hood:
-
Alert Personnel : Immediately notify others in the vicinity.
-
Ensure PPE : Confirm you are wearing the appropriate PPE as described in Section 2.
-
Containment : Prevent the spread of the solid material. Do not use water.
-
Absorption : Gently cover the spill with a chemically inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit. A 1:1:1 mixture of sodium carbonate, bentonite clay (cat litter), and sand is also effective.[9]
-
Collection : Carefully scoop the absorbed material and spilled compound into the designated "Halogenated Organic Solid Waste" container.
-
Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), and place the wipe into the waste container.
-
Reporting : Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department, following institutional protocols.
Final Disposal Logistics
Once the waste container is full (not exceeding 90% capacity), or if the accumulation start date is approaching your institution's limit (e.g., 6-12 months), arrange for its disposal.
-
Request Pickup : Contact your institution's EHS department or designated hazardous waste management provider to schedule a waste pickup.
-
Documentation : Ensure all necessary paperwork or electronic submissions are completed accurately.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for handling waste generated from work with 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Caption: Waste disposal decision tree for 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.
References
-
How to Dispose of Nitrile Gloves? - Earth Safe PPE . Earth Safe PPE. [Link]
-
1H-1,2,4-Triazole, 3-bromo-5-methyl- | C3H4BrN3 - PubChem . PubChem. [Link]
-
Are Nitrile Gloves Recyclable? - Polycarbin . Polycarbin. [Link]
-
Hazardous Laboratory Chemicals Disposal Guide - Reed College . Reed College. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group . University of Illinois Urbana-Champaign. [Link]
-
3,5-Dibromo-1-methyl-1H-1,2,4-triazole - PubChem . PubChem. [Link]
-
Closing the loop: Nitrile glove recycling at UW–Madison laboratories . University of Wisconsin–Madison Office of Sustainability. [Link]
-
Hazardous Waste Disposal Guide - Dartmouth College . Dartmouth College. [Link]
-
Halogenated Waste List . University of Wisconsin-Milwaukee. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich . ETH Zürich. [Link]
Sources
- 1. 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. labsolu.ca [labsolu.ca]
- 6. 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile 95.00% | CAS: 1350521-71-9 | AChemBlock [achemblock.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. uakron.edu [uakron.edu]
- 9. reed.edu [reed.edu]
- 10. How to Dispose of Nitrile Gloves? - Earth Safe PPE [earthsafeppe.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
